2,4-Dimethylcinnamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dimethylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-dimethylcinnamic acid, a member of the cinnamic acid family of organic compounds. Cinnamic acids and their derivatives are subjects of extensive research due to their prevalence in natural products and their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties.[1][2] This document consolidates essential physicochemical data, detailed synthetic protocols, spectroscopic analysis, and an exploration of its chemical behavior and potential applications to support advanced research and development.
Core Physicochemical Properties
This compound presents as a white to off-white or pale yellow-green crystalline solid. Its core identity and physical characteristics are foundational to its application in experimental settings.
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | [3] |
| Synonyms | 2,4-Dimethyl-trans-cinnamic acid | [3] |
| CAS Number | 6972-61-8 | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 134-137 °C | - |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of similar phenolic acids, a qualitative profile can be inferred.[4] The compound is expected to be sparingly soluble in water and readily soluble in common organic solvents.
-
Expected High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol, Acetone.
-
Expected Moderate Solubility: Ethyl acetate, Dichloromethane.
-
Expected Low Solubility: Water, Hexane, Toluene.
Experimental Insight: For biological assays, preparing a concentrated stock solution in DMSO is a standard and effective practice.[5] Subsequent dilutions can then be made in aqueous buffers or cell culture media, though researchers should be mindful of potential precipitation at higher final concentrations.
Synthesis of this compound
The most reliable and common method for synthesizing cinnamic acids and their derivatives is the Knoevenagel condensation .[6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[6][7]
Reaction Principle
The synthesis of this compound is achieved by reacting 2,4-dimethylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a base like pyridine with a catalytic amount of piperidine. The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation (loss of CO₂) under the reaction conditions to yield the final α,β-unsaturated carboxylic acid product.[6]
Caption: Knoevenagel condensation workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established green chemistry methods for Knoevenagel condensation.[7][8]
Materials:
-
2,4-Dimethylbenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (0.10 mol), malonic acid (0.11 mol), and 95% ethanol (25 mL).
-
Catalyst Addition: To the mixture, add pyridine (2.5 mL).[8]
-
Reflux: Heat the reaction mixture to a gentle reflux and allow it to proceed for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate crystallization. A large mass of crystals should form.
-
Isolation: Break up the crystal mass with a spatula. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two small portions of cold 95% ethanol (e.g., 2 x 3 mL) to remove residual pyridine and unreacted starting materials.[8]
-
Recrystallization (Purification): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization, yielding the purified this compound.
-
Drying: Collect the purified crystals by vacuum filtration and air-dry them completely. The final product should be a white to off-white solid.
Spectroscopic and Analytical Characterization
Definitive structural elucidation and purity assessment are critical for research applications. The following data provides a reference for the spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for confirming the structure and isomeric purity of the synthesized compound. The data below is predicted based on standard chemical shift values and analysis of similar structures.[9][10][11]
¹H NMR (Proton NMR) - Predicted Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d, J ≈ 16.0 Hz | 1H | H-β (alkene) |
| ~ 7.40 | d, J ≈ 8.0 Hz | 1H | H-6 (aromatic) |
| ~ 7.05 | s | 1H | H-3 (aromatic) |
| ~ 7.00 | d, J ≈ 8.0 Hz | 1H | H-5 (aromatic) |
| ~ 6.40 | d, J ≈ 16.0 Hz | 1H | H-α (alkene) |
| ~ 2.35 | s | 3H | C4-CH₃ |
| ~ 2.30 | s | 3H | C2-CH₃ |
| ~ 12.0 | br s | 1H | COOH |
The large coupling constant (~16.0 Hz) between H-α and H-β is characteristic of the trans (E) configuration of the double bond.
¹³C NMR (Carbon NMR) - Predicted Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | C=O (Carboxylic Acid) |
| ~ 145.0 | C-β (alkene) |
| ~ 140.0 | C-4 (aromatic) |
| ~ 138.0 | C-2 (aromatic) |
| ~ 131.0 | C-1 (aromatic) |
| ~ 130.0 | C-6 (aromatic) |
| ~ 127.0 | C-5 (aromatic) |
| ~ 121.0 | C-α (alkene) |
| ~ 21.0 | C4-CH₃ |
| ~ 19.5 | C2-CH₃ |
Note: Aromatic carbon assignments are predictive and may vary slightly.[12][13]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid) |
| ~3050 | Medium | C-H stretch (aromatic and alkene) |
| ~2950 | Medium | C-H stretch (aliphatic, from methyl groups) |
| ~1700-1680 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1600, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1300-1200 | Strong | C-O stretch (carboxylic acid) |
| ~980 | Strong | =C-H bend (out-of-plane, trans alkene) |
The broad O-H stretch and strong C=O stretch are characteristic of a carboxylic acid dimer, which is typical in the solid state.[6][14][15][16]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): m/z = 176.
-
Key Fragmentation Pathways: The fragmentation of cinnamic acids is well-studied. Common fragmentation patterns include:
-
Loss of a hydroxyl radical (-•OH): [M - 17]⁺, m/z = 159.
-
Loss of a carboxyl group (-•COOH): [M - 45]⁺, m/z = 131.
-
Formation of a benzopyrylium ion: This is a characteristic fragmentation for ortho-substituted cinnamic acids, though the presence of the 2-methyl group may influence this pathway.[17]
-
McLafferty rearrangement: If applicable, leading to characteristic neutral losses.
-
Caption: Primary fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three primary components: the aromatic ring, the α,β-unsaturated double bond, and the carboxylic acid functional group.
Reactivity Profile
-
Carboxylic Acid Group: Undergoes typical reactions of carboxylic acids, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst to form an ester) and amidation (reaction with an amine, often requiring an activating agent like DCC, to form an amide).[18]
-
Alkene Double Bond: The double bond is conjugated with both the phenyl ring and the carbonyl group, making it susceptible to nucleophilic addition (Michael addition). It can also undergo electrophilic addition reactions and cycloadditions. The electron-donating methyl groups on the ring increase the electron density of the double bond, potentially enhancing its reactivity towards electrophiles.[19]
-
Aromatic Ring: The two methyl groups are ortho- and para-directing, activating the ring for electrophilic aromatic substitution. However, steric hindrance from the propenoic acid side chain and the existing methyl group may influence the position of further substitution.
Potential Applications and Biological Activity
While this compound itself is not as extensively studied as other derivatives like ferulic or caffeic acid, the cinnamic acid scaffold is a well-established pharmacophore.
-
Antimicrobial Activity: Cinnamic acid and its derivatives are known to possess both antibacterial and antifungal properties.[14][20][21][22][23][24][25][26] Their mechanism of action is often attributed to the disruption of cell membranes, inhibition of key enzymes, and interference with biofilm formation.[25] Studies have shown that derivatives with specific substitutions on the phenyl ring can exhibit potent activity against pathogenic fungi by inhibiting enzymes unique to fungi, such as benzoate 4-hydroxylase (CYP53).[20] The lipophilicity conferred by the methyl groups on this compound may enhance its ability to penetrate microbial cell membranes.
-
Drug Development Intermediate: The structural features of this compound make it a valuable building block in medicinal chemistry. The carboxylic acid provides a handle for forming ester or amide linkages to other pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities.[2]
Field-Proven Insight: Research on cinnamic acid derivatives has demonstrated that modifications to the phenyl ring significantly influence biological efficacy. For instance, the position and nature of substituents can modulate activities ranging from antibacterial to anticancer and antidiabetic properties.[1] While specific data for the 2,4-dimethyl variant is sparse, its structural similarity to other active derivatives suggests it is a promising candidate for screening in various biological assays.
Safety and Handling
As a laboratory chemical, this compound requires appropriate handling to ensure safety.
-
Hazard Classification: Causes skin irritation and serious eye irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Use in a well-ventilated area.
-
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a readily synthesizable aromatic carboxylic acid with a well-defined chemical structure. While its biological properties have not been as thoroughly explored as other cinnamic acid derivatives, its core scaffold is of significant interest in pharmaceutical and materials science research. This guide provides the foundational chemical knowledge—including reliable synthetic protocols and comprehensive spectroscopic data—necessary for researchers to confidently incorporate this compound into their experimental workflows. Further investigation into its specific antimicrobial, antioxidant, and other pharmacological activities is warranted and represents a promising area for future research.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bepls.com [bepls.com]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. eng.uc.edu [eng.uc.edu]
- 17. rsc.org [rsc.org]
- 18. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq | Journal of Applied and Natural Science [journals.ansfoundation.org]
An In-Depth Technical Guide to 2,4-Dimethoxycinnamic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethoxycinnamic acid, a methoxy-substituted derivative of the naturally occurring phenylpropanoid, cinnamic acid. While the initial query referenced "2,4-Dimethylcinnamic acid," extensive database searches consistently identified "2,4-Dimethoxycinnamic acid" as the compound of significant scientific interest and commercial availability. This guide will therefore focus on the latter, providing in-depth information on its chemical identity, synthesis, structural characterization, and burgeoning applications in pharmaceutical research. Particular emphasis is placed on its antioxidant, anti-inflammatory, and neuroprotective properties, offering field-proven insights for researchers and professionals in drug development.
Core Identification and Chemical Structure
2,4-Dimethoxycinnamic acid is a well-characterized organic compound with significant potential in various scientific domains.
Chemical Identity:
| Identifier | Value |
| Compound Name | 2,4-Dimethoxycinnamic acid |
| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid[1] |
| CAS Number | 6972-61-8[1] |
| Molecular Formula | C₁₁H₁₂O₄[1] |
| Molecular Weight | 208.21 g/mol [1] |
| Synonyms | trans-2,4-Dimethoxycinnamic acid, (E)-3-(2,4-dimethoxyphenyl)acrylic acid |
Chemical Structure:
The structure of 2,4-Dimethoxycinnamic acid features a cinnamic acid backbone with two methoxy groups substituted on the phenyl ring at positions 2 and 4. The molecule predominantly exists as the more stable trans (E) isomer due to steric hindrance.
Caption: 2D structure of (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid.
Synthesis and Mechanistic Insights
The synthesis of 2,4-Dimethoxycinnamic acid is most commonly and efficiently achieved through the Knoevenagel condensation. This reaction offers a strategic advantage over others, such as the Perkin reaction, particularly for aromatic aldehydes bearing electron-donating groups, as it generally proceeds under milder conditions and provides good yields.
2.1. The Knoevenagel Condensation: A Preferred Synthetic Route
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. For the synthesis of cinnamic acids, this is often referred to as the Doebner modification. The choice of a weak base like pyridine, often with a co-catalyst like piperidine, is crucial. The base deprotonates the active methylene compound, forming a nucleophilic enolate that then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid.
Caption: Workflow for the synthesis of 2,4-Dimethoxycinnamic acid via Knoevenagel condensation.
2.2. Experimental Protocol: Knoevenagel Condensation
This protocol is a representative example for the laboratory-scale synthesis of 2,4-Dimethoxycinnamic acid.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 2,4-Dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq).
-
Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into an ice-water mixture.
-
Acidify the aqueous mixture with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude 2,4-Dimethoxycinnamic acid.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 2,4-Dimethoxycinnamic acid as a white to off-white crystalline solid.
-
Dry the purified crystals under vacuum.
Spectroscopic and Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4-Dimethoxycinnamic acid.
3.1. Spectroscopic Data
| Technique | Key Observations and Assignments |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic, vinylic, and methoxy protons. A representative spectrum would show: Aromatic protons as multiplets or distinct doublets and doublet of doublets in the range of δ 6.4-7.8 ppm. The two vinylic protons of the propenoic acid moiety appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. One vinylic proton will be downfield (around δ 7.8 ppm) due to its proximity to the carbonyl group, and the other will be more upfield (around δ 6.4 ppm). The two methoxy groups will appear as singlets at approximately δ 3.8-3.9 ppm. |
| ¹³C NMR | The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. Key chemical shifts include: The carbonyl carbon of the carboxylic acid in the range of δ 168-175 ppm. The vinylic carbons will appear between δ 115-145 ppm. The aromatic carbons will resonate in the region of δ 98-162 ppm, with the carbons attached to the methoxy groups being the most deshielded. The carbons of the two methoxy groups will be observed around δ 55-56 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the functional groups present: A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl of the carboxylic acid around 1680-1710 cm⁻¹. C=C stretching vibrations from the alkene and aromatic ring in the 1600-1640 cm⁻¹ region. C-O stretching from the methoxy groups and the carboxylic acid, typically between 1000-1300 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak [M]⁺ at m/z 208. Common fragmentation patterns include the loss of a hydroxyl radical (-17), a carboxyl group (-45), and methoxy groups (-31), leading to characteristic fragment ions.[1] |
3.2. Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 192-194 °C | [[“]] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | --INVALID-LINK-- |
Applications in Drug Development and Research
Cinnamic acid and its derivatives are a class of compounds that have garnered significant attention for their diverse pharmacological activities.[3][4] 2,4-Dimethoxycinnamic acid, in particular, has shown promise in several areas of therapeutic interest.
4.1. Antioxidant and Radical Scavenging Activity
The antioxidant properties of phenolic compounds are often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. While 2,4-Dimethoxycinnamic acid lacks free hydroxyl groups, its antioxidant activity is still significant. This is likely due to the electron-donating nature of the methoxy groups, which can stabilize the aromatic ring and participate in electron transfer reactions to scavenge reactive oxygen species (ROS).[5][6] The extended conjugation of the cinnamic acid structure also contributes to the stabilization of any resulting radical species.
The antioxidant mechanism can be a key factor in the compound's protective effects against oxidative stress-related pathologies.
4.2. Anti-Inflammatory Potential via NF-κB Pathway Modulation
Chronic inflammation is a hallmark of many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] Several natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[7][9]
While direct studies on 2,4-Dimethoxycinnamic acid's effect on the NF-κB pathway are emerging, related methoxycinnamic acid derivatives have been shown to suppress the activation of NF-κB.[10] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators. This mechanism makes 2,4-Dimethoxycinnamic acid a compelling candidate for the development of novel anti-inflammatory agents.
Caption: Postulated anti-inflammatory mechanism of 2,4-Dimethoxycinnamic acid via inhibition of the NF-κB signaling pathway.
4.3. Neuroprotective Effects and Modulation of Neurotrophic Factors
Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and a decline in neurotrophic support. 2,4-Dimethoxycinnamic acid has demonstrated neuroprotective properties in preclinical studies.[5] One of the key pathways involved in neuronal survival, growth, and synaptic plasticity is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[11][12]
Phytochemicals are known to modulate BDNF signaling, often leading to the activation of downstream pathways such as the CREB (cAMP response element-binding protein) pathway, which promotes the expression of pro-survival genes.[[“]][[“]] The ability of methoxycinnamic acid derivatives to cross the blood-brain barrier and exert their effects within the central nervous system makes them attractive for the development of therapies for neurological disorders.[5] The neuroprotective effects of 2,4-Dimethoxycinnamic acid may be, in part, mediated by its ability to enhance BDNF signaling and mitigate oxidative and inflammatory damage in neuronal cells.
Conclusion
2,4-Dimethoxycinnamic acid is a versatile and accessible compound with a growing body of evidence supporting its potential in drug discovery and development. Its straightforward synthesis, coupled with its promising antioxidant, anti-inflammatory, and neuroprotective properties, makes it a valuable lead compound for further investigation. This guide has provided a foundational understanding of its chemistry, synthesis, and biological activities, offering a solid starting point for researchers and scientists aiming to explore its therapeutic applications. As research continues to unravel the intricate mechanisms of its action, 2,4-Dimethoxycinnamic acid is poised to become an important molecule in the development of new treatments for a range of human diseases.
References
- 1. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylcinnamic Acid from 2,4-Dimethylbenzaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylcinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document details a robust and efficient synthetic protocol based on the Knoevenagel-Doebner condensation of 2,4-dimethylbenzaldehyde with malonic acid. A thorough examination of the reaction mechanism, a step-by-step experimental procedure, and detailed analytical characterization of the final product are presented. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering field-proven insights to ensure reproducible and high-yield preparations.
Introduction: The Significance of Cinnamic Acid Derivatives
Cinnamic acids and their derivatives are a class of organic compounds that are of significant interest in the pharmaceutical and chemical industries. Their structural motif is a key component in a wide array of biologically active molecules, including antivirals, antifungals, and anticancer agents. Furthermore, their utility as synthetic building blocks allows for the construction of more complex molecular architectures. The specific compound, this compound, serves as a crucial precursor for the synthesis of various target molecules in drug discovery programs. The presence of the dimethyl substitution pattern on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
The synthesis of cinnamic acids is a well-established area of organic chemistry, with several named reactions capable of achieving this transformation. Among these, the Knoevenagel-Doebner condensation stands out for its efficiency, operational simplicity, and the use of readily available starting materials.[1][2][3] This guide will focus on a detailed, optimized protocol for the synthesis of this compound utilizing this powerful reaction.
The Knoevenagel-Doebner Condensation: Mechanism and Rationale
The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that employs a weak base, typically an amine, to catalyze the reaction between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid.[1][2] The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of a secondary amine, like piperidine, to facilitate both the condensation and a subsequent decarboxylation step, yielding the α,β-unsaturated carboxylic acid.[2][4]
The reaction mechanism can be broken down into the following key steps:
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, forming a resonance-stabilized enolate. This enolate is a potent nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,4-dimethylbenzaldehyde, leading to the formation of a β-hydroxy dicarboxylic acid intermediate after protonation.
-
Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the α,β-unsaturated dicarboxylic acid undergoes decarboxylation to yield the final product, this compound, with the concurrent evolution of carbon dioxide.[4]
This one-pot condensation and decarboxylation sequence makes the Knoevenagel-Doebner reaction a highly efficient method for the synthesis of cinnamic acids.
Visualizing the Reaction Mechanism
Figure 1: The reaction mechanism of the Knoevenagel-Doebner condensation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure for a similar transformation and has been optimized for the synthesis of this compound.[4]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4-Dimethylbenzaldehyde | ≥97% |
| Malonic Acid | ≥99% |
| Pyridine | Anhydrous, ≥99.8% |
| Piperidine | ≥99% |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Round-bottom flask | 500 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Büchner funnel and filter flask | |
| pH paper |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzaldehyde (0.1 mol, 13.42 g) and malonic acid (0.2 mol, 20.82 g).
-
Solvent and Catalyst Addition: To the flask, add anhydrous pyridine (100 mL). Stir the mixture to dissolve the solids. Once a homogenous solution is obtained, add piperidine (2.5 mL) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (400 mL) with constant stirring.
-
Precipitation: Acidify the aqueous mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any residual pyridine and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Visualizing the Experimental Workflow
Figure 2: A streamlined workflow for the synthesis of this compound.
Purification and Characterization
The crude product obtained from the reaction can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a high-purity crystalline solid.
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Theoretical Yield | 17.62 g |
| Expected Actual Yield | 80-90% (14.1 g - 15.9 g) |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~145-148 °C (Predicted based on similar structures) |
Spectroscopic Analysis
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cinnamate backbone, and the two methyl groups. The coupling constant between the vinylic protons (typically in the range of 15-16 Hz) will confirm the trans configuration of the double bond.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid at approximately 1680-1700 cm⁻¹, a broad O-H stretch from the carboxylic acid at around 2500-3300 cm⁻¹, and C=C stretching vibrations for the alkene and aromatic ring.[5]
Safety Considerations
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Piperidine: Piperidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Always add acid to water, not the other way around, to avoid a violent exothermic reaction.
Conclusion
The Knoevenagel-Doebner condensation provides a reliable and high-yielding route to this compound from readily available starting materials. The protocol detailed in this guide is robust and can be readily implemented in a standard organic synthesis laboratory. The comprehensive characterization data provided will aid in the unambiguous identification and quality control of the final product. This technical guide serves as a valuable resource for scientists engaged in the synthesis of cinnamic acid derivatives for pharmaceutical and other applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. DSpace [open.bu.edu]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Elusive Natural Presence of 2,4-Dimethylcinnamic Acid: A Technical Guide for Researchers
Abstract
2,4-Dimethylcinnamic acid, a derivative of the ubiquitous phenylpropanoid, cinnamic acid, presents an intriguing case study in natural product chemistry. Despite the widespread occurrence of its structural analogs in the plant and microbial kingdoms, extensive database searches and literature reviews do not provide direct evidence for the isolation of this compound as a naturally occurring compound. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural occurrence of closely related cinnamic acid derivatives. It delves into the established methodologies for their extraction, isolation, and characterization, which would be directly applicable to the prospective discovery of this compound in a natural matrix. Furthermore, this guide explores the biosynthetic pathways of cinnamic acids and the diverse biological activities exhibited by this class of compounds, offering a robust framework for future research and discovery.
Introduction: The Cinnamic Acid Family and the Question of this compound
Cinnamic acid and its derivatives are a cornerstone of natural product chemistry, arising from the phenylpropanoid pathway and serving as precursors to a vast array of secondary metabolites, including flavonoids, lignans, and stilbenes.[1][2] These compounds are widely distributed in plants, fruits, vegetables, and even fungi, contributing to their flavor, fragrance, and defense mechanisms.[1][3] The basic cinnamic acid scaffold, consisting of a benzene ring attached to an acrylic acid moiety, is frequently adorned with hydroxyl, methoxy, and other functional groups, leading to a rich diversity of naturally occurring molecules with significant biological activities.[3][4]
While derivatives such as p-coumaric acid (4-hydroxycinnamic acid), ferulic acid (4-hydroxy-3-methoxycinnamic acid), and caffeic acid (3,4-dihydroxycinnamic acid) are abundant in nature, the same cannot be said for this compound.[5] Our comprehensive search of scientific literature and chemical databases reveals a notable absence of reports detailing the isolation of this compound from any natural source. This suggests that if it does exist in nature, it is likely a rare metabolite or has yet to be discovered.
This guide, therefore, takes a holistic approach. It provides a detailed examination of the natural occurrence and analytical methodologies for structurally similar, naturally occurring cinnamic acid derivatives. The protocols and principles outlined herein are directly transferable and provide a robust starting point for any investigation into the potential natural existence of this compound.
Natural Occurrence of Structurally Related Cinnamic Acid Derivatives
The natural world is replete with a variety of substituted cinnamic acids. Understanding their sources is critical for natural product discovery.
Table 1: Selected Naturally Occurring Cinnamic Acid Derivatives and Their Sources
| Compound Name | Substitution Pattern | Notable Natural Sources |
| p-Coumaric Acid | 4-hydroxy | Grains, fruits, vegetables, fungi[5] |
| Ferulic Acid | 4-hydroxy, 3-methoxy | Cereal brans, coffee, citrus fruits[4] |
| Caffeic Acid | 3,4-dihydroxy | Coffee, fruits, vegetables[4][5] |
| Sinapic Acid | 3,5-dimethoxy, 4-hydroxy | Spices, citrus fruits, vegetables[1] |
| 3,4-Dimethoxycinnamic Acid | 3,4-dimethoxy | Coffee beans[6] |
| 2,4-Dihydroxycinnamic Acid | 2,4-dihydroxy | Adina microcephala (stem bark)[7] |
| p-Methoxycinnamic Acid | 4-methoxy | Kaempferia galanga, Scrophularia buergeriana[4][8] |
| 2-Methoxycinnamic Acid | 2-methoxy | Scrophularia takesimensis[9] |
The diversity of these compounds underscores the metabolic plasticity within organisms to modify the basic cinnamic acid skeleton. The presence of both hydroxylated and methoxylated derivatives suggests that methylation is a common biosynthetic modification.
Methodologies for Extraction, Isolation, and Characterization
The successful isolation and identification of cinnamic acid derivatives from complex natural matrices hinge on a systematic and multi-step approach. The following workflow is a validated protocol applicable to this class of compounds.
Extraction
The choice of extraction solvent and technique is paramount and depends on the polarity of the target compound and the nature of the source material.
Step-by-Step Extraction Protocol:
-
Sample Preparation: The plant, fungal, or microbial material is typically dried and ground to a fine powder to increase the surface area for solvent penetration.
-
Solvent Selection: A gradient of solvents with increasing polarity is often employed for exhaustive extraction. A typical sequence is:
-
n-Hexane or Petroleum Ether: To remove non-polar compounds like lipids and waxes.
-
Chloroform or Dichloromethane: To extract compounds of intermediate polarity.
-
Ethyl Acetate: A common solvent for extracting phenolic compounds like cinnamic acid derivatives.[7]
-
Methanol or Ethanol: To extract more polar compounds.
-
-
Extraction Technique:
-
Soxhlet Extraction: A continuous extraction method suitable for exhaustive extraction.[7]
-
Maceration: Soaking the material in the solvent at room temperature for an extended period.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and accelerate extraction.
-
Isolation and Purification
Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification.
Workflow for Isolation and Purification:
Caption: A generalized workflow for the isolation and purification of cinnamic acid derivatives from a crude natural extract.
Detailed Steps:
-
Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution with a solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) separates the compounds based on their polarity.[10]
-
Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing compounds of interest.[11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, pooled fractions are often subjected to Prep-HPLC, which offers higher resolution and yields pure compounds.[9]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[10]
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Obtained |
| UV-Visible Spectroscopy | Provides information about the presence of a chromophore, such as the conjugated system in cinnamic acids. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Determines the number and chemical environment of protons. ¹³C NMR: Determines the number and chemical environment of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete structural assignment.[7] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural information. |
Biosynthesis of Cinnamic Acids: The Phenylpropanoid Pathway
Cinnamic acids are synthesized in plants and some microorganisms via the phenylpropanoid pathway, which begins with the amino acid phenylalanine.
Caption: The initial steps of the phenylpropanoid pathway leading to the biosynthesis of cinnamic acid and its derivatives. PAL: Phenylalanine Ammonia-Lyase; C4H: Cinnamate 4-Hydroxylase.
The synthesis of a hypothetical this compound in nature would likely involve further enzymatic modifications of an earlier intermediate in this pathway, specifically through the action of methyltransferases.
Biological Activities of Cinnamic Acid Derivatives
The interest in cinnamic acid derivatives in drug discovery and development is driven by their broad spectrum of biological activities.
-
Antimicrobial Activity: Many cinnamic acid derivatives exhibit antibacterial and antifungal properties.[1][12] They can disrupt bacterial membranes and inhibit biofilm formation.[12][13]
-
Antioxidant Activity: As phenolic compounds, they are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[5]
-
Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties.[11]
-
Anticancer Activity: Certain cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][11]
-
Hepatoprotective and Neuroprotective Effects: Methoxy derivatives of cinnamic acid have shown promise in protecting the liver and nervous system.[4]
The diverse bioactivities of known cinnamic acid derivatives provide a strong rationale for the continued search for novel, naturally occurring analogs, including the yet-to-be-discovered this compound.
Conclusion and Future Directions
While this compound remains elusive as a natural product, the rich chemistry and biology of its structural relatives provide a compelling case for continued exploration in this area. The methodologies for extraction, isolation, and characterization are well-established and can be readily applied to new discoveries. Future research should focus on exploring unique ecological niches and employing advanced analytical techniques, such as metabolomics, to potentially uncover novel cinnamic acid derivatives. The discovery of this compound from a natural source would not only be a significant contribution to natural product chemistry but could also unveil a new molecule with valuable biological properties for pharmaceutical and biotechnological applications.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | MDPI [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts [mdpi.com]
- 11. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
The Solubility Profile of 2,4-Dimethylcinnamic Acid in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists
Abstract
2,4-Dimethylcinnamic acid, a substituted derivative of cinnamic acid, is a compound of growing interest in pharmaceutical and cosmetic research due to the pharmacological activities often associated with this class of molecules.[1] A fundamental physicochemical property governing its application, from synthesis and purification to formulation and bioavailability, is its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this particular isomer is not extensively available in public literature, this guide establishes a robust framework for its determination and prediction. We will delve into the molecular determinants of solubility, present a detailed, field-proven experimental protocol for its measurement, and discuss the application of thermodynamic models for data correlation. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively work with this compound and to understand and predict its behavior in various solvent systems.
Introduction: The Significance of Solubility in the Application of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds found naturally in various plants and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The substitution on the phenyl ring of the cinnamic acid backbone significantly influences its physicochemical properties and, consequently, its potential applications. This compound, with two methyl groups on the aromatic ring, presents a unique profile that can impact its interactions with biological targets and its formulation characteristics.
In the pharmaceutical and cosmetic industries, understanding the solubility of an active ingredient is paramount.[4] Solubility dictates the choice of solvents for extraction, purification, and crystallization processes. In formulation science, it is a critical factor for developing effective delivery systems, be it for topical application or oral administration. Poor solubility can lead to challenges in achieving desired therapeutic concentrations and can negatively impact bioavailability. Therefore, a thorough understanding of the solubility of this compound in different organic solvents is a prerequisite for its successful translation from a laboratory curiosity to a functional ingredient.
Theoretical Framework: Molecular Structure and Its Influence on Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of dissolution. This process can be conceptualized as two steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[5] For this compound, its solubility in a given organic solvent will be determined by a balance of several factors:
-
Polarity: The carboxylic acid group imparts polarity and the capacity for hydrogen bonding to the molecule. The phenyl ring and the two methyl groups contribute to its nonpolar character. The overall polarity of the molecule will dictate its affinity for polar versus nonpolar solvents.
-
Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents that can effectively participate in hydrogen bonding with the carboxylic acid group are likely to be good solvents.
-
Molecular Size and Shape: The introduction of the two methyl groups increases the molecular size and may influence the crystal lattice energy of the solid. A higher crystal lattice energy would generally lead to lower solubility.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[6] This relationship is described by the van't Hoff equation.
While quantitative solubility data for this compound is scarce, a recent study on the closely related isomer, 3,4-dimethoxycinnamic acid, provides valuable insights.[6] The study revealed that the solubility of 3,4-dimethoxycinnamic acid in 12 different organic solvents was influenced by the solvent's polarity, hydrogen bonding capacity, and cohesive energy density.[6] It is reasonable to hypothesize that this compound would exhibit similar trends, although the positions of the methyl groups will subtly alter the molecule's overall polarity and steric hindrance, leading to different quantitative solubility values.
Quantitative Solubility Data: A Comparative Perspective
As of the writing of this guide, a comprehensive dataset on the solubility of this compound in a range of organic solvents is not publicly available. However, to provide a practical context, the following table presents the experimentally determined mole fraction solubility (x) of the related compound, 3,4-dimethoxycinnamic acid , in various organic solvents at different temperatures, as reported in a recent study.[6] This data serves as a valuable reference point for estimating the potential solubility of this compound and for selecting appropriate solvents for experimental work.
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.00782 | 0.00945 | 0.01140 | 0.01372 | 0.01649 | 0.01977 | 0.02364 | 0.02821 | 0.03359 |
| Ethanol | 0.00793 | 0.00958 | 0.01156 | 0.01391 | 0.01671 | 0.02004 | 0.02399 | 0.02871 | 0.03434 |
| n-Propanol | 0.00711 | 0.00858 | 0.01034 | 0.01244 | 0.01495 | 0.01796 | 0.02157 | 0.02589 | 0.03104 |
| Isopropanol | 0.00559 | 0.00671 | 0.00806 | 0.00969 | 0.01164 | 0.01398 | 0.01679 | 0.02015 | 0.02418 |
| n-Butanol | 0.00693 | 0.00833 | 0.01001 | 0.01202 | 0.01443 | 0.01732 | 0.02079 | 0.02494 | 0.02992 |
| Isobutanol | 0.00615 | 0.00738 | 0.00886 | 0.01063 | 0.01275 | 0.01530 | 0.01835 | 0.02201 | 0.02640 |
| Acetone | 0.03058 | 0.03612 | 0.04265 | 0.05035 | 0.05944 | 0.07018 | 0.08287 | 0.09789 | 0.11568 |
| 2-Butanone | 0.02641 | 0.03120 | 0.03685 | 0.04352 | 0.05141 | 0.06073 | 0.07175 | 0.08479 | 0.10021 |
| Acetonitrile | 0.00698 | 0.00832 | 0.00990 | 0.01178 | 0.01401 | 0.01666 | 0.01981 | 0.02355 | 0.02799 |
| Methyl Acetate | 0.01783 | 0.02106 | 0.02487 | 0.02937 | 0.03468 | 0.04100 | 0.04845 | 0.05725 | 0.06767 |
| Ethyl Acetate | 0.01446 | 0.01711 | 0.02024 | 0.02394 | 0.02832 | 0.03350 | 0.03964 | 0.04690 | 0.05549 |
| 1,4-Dioxane | 0.03159 | 0.03722 | 0.04385 | 0.05166 | 0.06086 | 0.07170 | 0.08447 | 0.09952 | 0.11726 |
Data extracted from the Journal of Chemical & Engineering Data, 2024.[6]
Based on this data for the 3,4-dimethoxy isomer, we can infer that this compound is likely to exhibit good solubility in polar aprotic solvents like acetone and 1,4-dioxane, and moderate solubility in alcohols and esters. Its solubility in nonpolar solvents is expected to be lower. The two methyl groups in the 2,4-positions, being electron-donating and increasing the nonpolar surface area, might lead to slightly different solubility values compared to the 3,4-dimethoxy isomer.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data for this compound, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[7][8][9]
The Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps or glass-stoppered flasks
-
Thermostatic shaker or water bath with agitation
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8] Preliminary experiments can be conducted to determine the time required to reach a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any undissolved particles from being included in the analysis.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
Analytical Quantification: HPLC-UV Method
A reversed-phase HPLC method with UV detection is a suitable and widely used technique for the quantification of cinnamic acid and its derivatives.[10][11][12]
Typical HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[10]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).[11][13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax) of this compound. The λmax can be determined by running a UV scan of a standard solution. For comparison, trans-cinnamic acid has a λmax around 270 nm.[14]
Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and selectivity to ensure reliable quantification.[10] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
Data Analysis and Thermodynamic Modeling
Once the concentration of the saturated solution is determined, the solubility can be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.
The temperature dependence of solubility can be correlated using thermodynamic models. The modified Apelblat equation and the λh (Buchowski) equation are commonly used for this purpose.[6]
Modified Apelblat Equation: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the experimental data.
λh (Buchowski) Equation: ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm) where λ and h are model parameters, and Tm is the melting point of the solute.
These models are not only useful for interpolating solubility at different temperatures but also for calculating the thermodynamic properties of dissolution, such as the Gibbs free energy, enthalpy, and entropy of dissolution. The study on 3,4-dimethoxycinnamic acid found that the dissolution process in the studied solvents was endothermic and entropy-driven.[6]
Practical Implications and Applications
The solubility data of this compound is crucial for several practical applications:
-
Process Development: In chemical synthesis, solubility data is essential for selecting appropriate solvents for reactions, crystallization, and purification.
-
Formulation Development: In the pharmaceutical and cosmetic industries, solubility in various excipients and solvent systems is a key factor in designing stable and effective formulations. For example, knowledge of its solubility in alcohols, glycols, and esters would be vital for developing topical creams, lotions, or solutions.
-
Preclinical Studies: For in vitro and in vivo studies, understanding the solubility in aqueous buffers and co-solvent systems is necessary for preparing dosing solutions and interpreting biological data.
Conclusion
While direct quantitative solubility data for this compound in a wide range of organic solvents is not yet extensively documented, this technical guide provides a comprehensive framework for its determination and interpretation. By understanding the underlying physicochemical principles, leveraging data from structurally similar molecules like 3,4-dimethoxycinnamic acid, and implementing robust experimental protocols such as the isothermal shake-flask method coupled with a validated HPLC-UV analysis, researchers can reliably determine the solubility profile of this compound. This knowledge is indispensable for advancing the research and development of this compound for its potential applications in the pharmaceutical, cosmetic, and other relevant industries.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Collection - Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 7. enamine.net [enamine.net]
- 8. quora.com [quora.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. japsonline.com [japsonline.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting of 2,4-Dimethylcinnamic Acid: A Technical Guide for Researchers
Abstract
Introduction: The Structural Significance of 2,4-Dimethylcinnamic Acid
This compound belongs to the class of substituted cinnamic acids, which are widely recognized for their diverse biological activities and as valuable precursors in organic synthesis. The presence of the acrylic acid moiety conjugated with a substituted benzene ring imparts unique chemical and physical properties to these molecules. The precise substitution pattern on the aromatic ring, in this case, methyl groups at the C2 and C4 positions, significantly influences the electronic distribution and steric environment of the molecule, which in turn is reflected in its spectroscopic signatures. Accurate interpretation of NMR, IR, and MS data is therefore crucial for confirming the identity and purity of this compound in a research or development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For this compound, the predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit distinct signals for the aromatic, vinylic, and methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | ~12.0 - 10.0 | broad singlet | - |
| H-α (vinylic) | ~6.3 - 6.5 | doublet | ~16.0 (trans) |
| H-β (vinylic) | ~7.7 - 7.9 | doublet | ~16.0 (trans) |
| H-6 (aromatic) | ~7.4 - 7.6 | doublet | ~8.0 |
| H-5 (aromatic) | ~7.0 - 7.2 | doublet of doublets | ~8.0, ~1.5 |
| H-3 (aromatic) | ~7.0 - 7.1 | singlet | - |
| C4-CH₃ | ~2.3 - 2.5 | singlet | - |
| C2-CH₃ | ~2.2 - 2.4 | singlet | - |
Causality Behind Chemical Shifts and Multiplicities:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, resulting in a signal at a very high chemical shift. Its broadness is a consequence of hydrogen bonding and chemical exchange with residual water in the solvent.[1]
-
Vinylic Protons (H-α and H-β): The trans-configuration of the double bond is confirmed by the large coupling constant (~16 Hz) between H-α and H-β. H-β is significantly downfield compared to H-α due to the deshielding effect of the adjacent aromatic ring.
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the remaining aromatic protons. The H-6 proton is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxylic acid group. The methyl groups at C2 and C4 are electron-donating, which would slightly shield the aromatic protons relative to unsubstituted cinnamic acid.
-
Methyl Protons (-CH₃): The two methyl groups are in different chemical environments and are expected to appear as sharp singlets in the upfield region of the spectrum.
Diagram 1: Molecular Structure and Proton Labeling of this compound
Caption: Labeled structure of this compound for NMR assignment.
Predicted ¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | ~170 - 175 |
| C-β (vinylic) | ~140 - 145 |
| C-α (vinylic) | ~115 - 120 |
| C-4 (aromatic) | ~140 - 145 |
| C-2 (aromatic) | ~138 - 142 |
| C-1 (aromatic) | ~130 - 135 |
| C-6 (aromatic) | ~128 - 132 |
| C-5 (aromatic) | ~125 - 130 |
| C-3 (aromatic) | ~120 - 125 |
| C4-CH₃ | ~20 - 25 |
| C2-CH₃ | ~18 - 22 |
Causality Behind Chemical Shifts:
-
Carbonyl Carbon (-COOH): Similar to its proton, the carbonyl carbon is highly deshielded and appears at a very high chemical shift.[2]
-
Vinylic and Aromatic Carbons: These carbons resonate in the characteristic downfield region for sp² hybridized carbons. The specific chemical shifts are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-donating methyl groups (C2 and C4) will be shifted to a different extent compared to the other aromatic carbons.
-
Methyl Carbons (-CH₃): These sp³ hybridized carbons appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Diagram 2: Workflow for NMR Sample Preparation and Analysis
Caption: Step-by-step workflow for acquiring NMR spectra.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds and its relatively simple solvent signal.[3] For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which has the added benefit of often resolving the carboxylic acid proton as a sharper signal.[4]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called "shimming."
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C spectrum, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the vibrations of specific chemical bonds, making it an excellent tool for identifying functional groups.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3100 - 3000 | C-H stretch | Aromatic & Vinylic | Medium |
| 2980 - 2850 | C-H stretch | Methyl | Medium |
| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong |
| 1640 - 1620 | C=C stretch | Alkene | Medium |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium, Multiple Bands |
| 1300 - 1200 | C-O stretch | Carboxylic Acid | Strong |
| 980 - 960 | C-H bend | trans-Alkene (out-of-plane) | Strong |
Causality Behind Absorption Bands:
-
O-H Stretch: The carboxylic acid O-H stretch is characteristically broad and intense due to strong intermolecular hydrogen bonding, often appearing as a wide trough in the spectrum.[5]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption, a hallmark of this functional group.[6]
-
C=C Stretches: Both the vinylic and aromatic C=C bonds will show absorptions in the 1640-1450 cm⁻¹ region.
-
C-H Bends: The out-of-plane C-H bending vibration for the trans-alkene is a strong and diagnostically useful band.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.
Diagram 3: Workflow for ATR-FTIR Analysis
Caption: Procedure for obtaining an IR spectrum using an ATR accessory.
-
Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This accounts for any atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure anvil is used to ensure intimate contact between the sample and the crystal surface, which is crucial for obtaining a good quality spectrum.[7][8]
-
Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, the crystal must be thoroughly cleaned to avoid cross-contamination.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment | Plausible Neutral Loss |
| 176 | [M]⁺˙ (Molecular Ion) | - |
| 161 | [M - CH₃]⁺ | CH₃ radical |
| 159 | [M - OH]⁺ | OH radical |
| 131 | [M - COOH]⁺ | COOH radical |
| 115 | [C₉H₇]⁺ | Toluene from rearrangement |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Further fragmentation |
Causality Behind Fragmentation:
-
Molecular Ion Peak: The peak at m/z 176 corresponds to the intact molecule with one electron removed. Aromatic carboxylic acids generally show a discernible molecular ion peak.[9]
-
Loss of Methyl Radical: Cleavage of one of the methyl groups results in a fragment at m/z 161.
-
Loss of Hydroxyl Radical: Alpha-cleavage next to the carbonyl group can lead to the loss of the -OH group, giving a fragment at m/z 159.[1]
-
Loss of Carboxyl Radical: Cleavage of the bond between the vinyl group and the carboxyl group can result in the loss of the entire carboxylic acid moiety, leading to a fragment at m/z 131.
-
Tropylium Ion: A common fragment for alkyl-substituted benzene rings is the tropylium ion at m/z 91.
Experimental Protocol for MS Data Acquisition (EI-MS)
Diagram 4: Workflow for EI-MS Analysis
Caption: General steps for acquiring an electron ionization mass spectrum.
-
Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often using a direct insertion probe for solid samples.
-
Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and often imparts enough excess energy to cause fragmentation.[10]
-
Mass Analysis: The positively charged ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and structural verification. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and drug development professionals the necessary tools to confidently analyze this compound. A thorough understanding of the principles behind these spectroscopic techniques is essential for accurate data interpretation and for troubleshooting potential experimental challenges. This guide serves as a valuable resource for navigating the analytical landscape of substituted cinnamic acids and underscores the power of spectroscopy in modern chemical science.
References
- 1. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. rsc.org [rsc.org]
- 5. dpbck.ac.in [dpbck.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Simulate and predict NMR spectra [nmrdb.org]
The Pharmacological Potential of Dimethyl-Substituted Cinnamic Acids: A Technical Guide for Drug Discovery
Abstract
Cinnamic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the potential pharmacological activities of dimethyl-substituted cinnamic acids, with a particular focus on inferring the prospective bioactivities of the under-researched 2,4-Dimethylcinnamic acid. While direct experimental data on this specific isomer is limited, this guide synthesizes existing literature on related cinnamic acid derivatives to build a scientifically grounded hypothesis of its potential. We will delve into prospective antimicrobial, anti-inflammatory, and anticancer properties, supported by an analysis of structure-activity relationships (SAR). Detailed experimental protocols for evaluating these activities are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Cinnamic Acid Scaffold and the Significance of Substitution
Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a well-established pharmacophore with inherent biological activities and low toxicity.[4][6] Its structure, featuring a phenyl ring, a propenoic acid moiety, and an α,β-unsaturated double bond, offers multiple sites for chemical modification, enabling the fine-tuning of its pharmacological profile.[3] The substitution pattern on the phenyl ring, in particular, has a profound impact on the compound's biological efficacy.[1][5]
This guide focuses on the potential of dimethyl-substituted cinnamic acids. While various methoxy and hydroxy derivatives have been extensively studied, the influence of methyl substitutions is a growing area of interest. Specifically, this document will extrapolate from existing data to project the potential biological activities of this compound. Understanding the structure-activity relationships of related compounds allows us to make informed predictions and design targeted experiments to unlock the therapeutic potential of this specific isomer.[7][8][9]
Projected Biological Activities of this compound
Based on the known bioactivities of other cinnamic acid derivatives, we can hypothesize several promising pharmacological avenues for this compound.
Antimicrobial and Antibiofilm Activity
Cinnamic acid and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi.[4][6][10] The lipophilicity of the molecule, influenced by substitutions on the phenyl ring, is a critical factor in its ability to disrupt microbial membranes. The addition of two methyl groups in this compound would increase its lipophilicity, which could enhance its antimicrobial efficacy compared to unsubstituted cinnamic acid.
Derivatives of cinnamic acid have shown activity against ESKAPE pathogens, which are a major cause of nosocomial infections.[10] Furthermore, some derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[10]
Hypothesized Mechanism of Action: The increased lipophilicity of this compound may facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death. It may also interfere with key cellular processes such as enzyme activity or quorum sensing, thereby inhibiting biofilm formation.
Experimental Protocols for Validation
To empirically validate the hypothesized biological activities of this compound, the following detailed experimental protocols are provided as a guide for researchers.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.
Methodology: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.
-
Pick a single colony and inoculate it into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well of a row and perform a 2-fold serial dilution across the row.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Subculture 10 µL from each well that shows no visible growth onto an agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Anti-inflammatory Activity Assessment
Objective: To evaluate the in vitro anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Cytokine Quantification in Macrophage Cell Culture
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
-
Cytokine Measurement:
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.
-
In Vitro Anticancer Activity Evaluation
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in their respective recommended media.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 48 hours. Include a vehicle control.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC₅₀ Determination:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[1][5]
-
Lipophilicity: As previously mentioned, increased lipophilicity from methyl groups may enhance membrane permeability, a key factor for antimicrobial and anticancer activity.
-
Electronic Effects: Methyl groups are electron-donating, which can influence the electronic properties of the aromatic ring and the conjugated system. This can affect interactions with biological targets.
-
Steric Hindrance: The position of the methyl groups can introduce steric hindrance, which may either promote or hinder binding to the active site of an enzyme or receptor.
A comparative study of different dimethylcinnamic acid isomers (e.g., 2,4-, 2,5-, 3,4-) would be invaluable in elucidating the precise impact of the substitution pattern on specific biological activities.
Visualizing the Potential: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothesized Anti-inflammatory Signaling Pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently scarce, this technical guide provides a strong, literature-supported rationale for its investigation as a potential therapeutic agent. The predicted antimicrobial, anti-inflammatory, and anticancer properties, based on the well-established pharmacology of the cinnamic acid scaffold, warrant further exploration.
Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles. The exploration of this and other under-investigated cinnamic acid derivatives holds significant promise for the discovery of novel drug candidates.
References
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Foreword: The Cinnamic Acid Framework as a Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to the Discovery of 2,4-Dimethylcinnamic Acid Derivatives
Cinnamic acid, a simple aromatic carboxylic acid found in plants like cinnamon, represents a foundational structure in medicinal chemistry.[1] Its derivatives are a diverse class of compounds, both naturally occurring and synthetic, that exhibit a remarkable breadth of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The core structure, featuring a phenyl ring, a reactive α,β-unsaturated double bond, and a carboxylic acid group, offers three distinct points for chemical modification.[3][4] This chemical tractability allows researchers to fine-tune the molecule's properties to enhance potency and selectivity for various biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[3] This guide focuses specifically on the discovery pipeline for derivatives of this compound, exploring the rationale, synthesis, and biological evaluation of this promising subclass, with a particular emphasis on their potential as anticancer agents.
Rationale for the 2,4-Dimethylphenyl Moiety: A Structure-Activity Relationship (SAR) Perspective
The discovery of new therapeutic agents is rarely serendipitous; it is a process of rational design guided by the principles of Structure-Activity Relationship (SAR). The choice to investigate the 2,4-dimethyl substitution pattern on the cinnamic acid scaffold is based on several key hypotheses:
-
Enhanced Lipophilicity: The addition of two methyl groups to the phenyl ring significantly increases the molecule's lipophilicity (fat-solubility). In drug design, this is a critical parameter. Increased lipophilicity can enhance a compound's ability to cross cellular membranes, potentially leading to better bioavailability and intracellular target engagement. This is a crucial factor when targeting internal cellular machinery, such as signaling proteins or enzymes involved in cancer progression.[5]
-
Modulation of Electronic Properties: Methyl groups are electron-donating. The presence of these groups at the ortho (2) and para (4) positions can influence the electronic distribution across the entire molecule. This can affect how the derivative binds to its biological target, potentially increasing the affinity and inhibitory activity compared to the unsubstituted parent compound.
-
Steric Influence on Target Binding: The placement of methyl groups introduces steric bulk, which can either promote or hinder binding to a target protein. This specificity is key to drug design. A 2,4-dimethyl substitution pattern might allow the molecule to fit snugly into the active site of a target enzyme, like an oncogenic protein kinase, while preventing it from binding to off-target proteins, thereby reducing potential side effects.[6]
The exploration of these derivatives is therefore a logical step in the broader investigation of cinnamic acids as anticancer agents, aiming to create compounds with improved potency and a more favorable pharmacological profile.[3]
Synthetic Strategy: From Precursor to Bioactive Derivative
The synthesis of this compound and its derivatives is a multi-step process that begins with a classic organic reaction and proceeds to functional group modifications. The chosen synthetic route must be efficient and robust, allowing for the creation of a library of related compounds for biological screening.
Core Synthesis via Knoevenagel-Doebner Condensation
The most direct and efficient method for synthesizing the core acid is the Knoevenagel-Doebner condensation. This reaction is particularly well-suited for aromatic aldehydes bearing electron-donating groups, a condition where the alternative Perkin reaction often yields poor results.[7] The reaction involves the condensation of 2,4-dimethylbenzaldehyde with malonic acid, catalyzed by a basic amine like pyridine with a piperidine co-catalyst, followed by decarboxylation to yield the desired α,β-unsaturated acid.[8]
The causality behind this choice is clear: the reaction is high-yielding and proceeds under relatively mild conditions, making it ideal for laboratory-scale synthesis of a lead compound. The trans isomer is the predominant product due to its greater thermodynamic stability.
Caption: Synthetic workflow for this compound and its derivatives.
Creation of a Derivative Library: Amides and Esters
With the core acid in hand, a library of derivatives can be generated to explore the SAR of the carboxylic acid moiety. Amides and esters are common choices due to their relative stability and diverse biological roles.
-
Amide Synthesis: The carboxylic acid is activated using a coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and then reacted with a primary or secondary amine.[9] This method is highly versatile, allowing for the introduction of a wide variety of functional groups via the amine component.
-
Ester Synthesis: Standard esterification methods, such as Fischer esterification (refluxing the acid with an alcohol in the presence of a strong acid catalyst), can be employed to generate the corresponding esters.
This two-part synthetic strategy provides a robust platform for generating a focused library of novel this compound derivatives ready for biological evaluation.
Biological Evaluation: Screening for Anticancer Activity
The primary goal is to assess the cytotoxic potential of the newly synthesized compounds against cancer cells. A standard, multi-stage screening process is employed to identify the most promising candidates.
Initial Cytotoxicity Screening: The MTT Assay
The initial screen uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability. A panel of human cancer cell lines is selected to represent different cancer types, such as:
-
HT-29 (Colon Carcinoma)
-
A-549 (Lung Carcinoma)
-
MDA-MB-231 (Breast Adenocarcinoma)
-
HeLa (Cervical Adenocarcinoma)
The compounds are tested across a range of concentrations to determine their IC₅₀ value—the concentration required to inhibit the growth of 50% of the cells.[10] A lower IC₅₀ value indicates higher potency. For comparison, a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) is often included to assess selectivity.[11] A good candidate will show high potency against cancer cells but low toxicity towards normal cells.
Quantitative Data Summary
The results of the cytotoxicity screening are best summarized in a table for clear comparison. While specific data for 2,4-dimethyl derivatives is being established, the following table represents realistic, illustrative IC₅₀ values based on published data for structurally similar cinnamic acid derivatives.[2][11]
| Compound ID | Parent Structure | Modification | HT-29 (μM) | A-549 (μM) | MDA-MB-231 (μM) | HeLa (μM) |
| DMA-01 | This compound | -COOH (Acid) | 155 | 180 | 162 | 195 |
| DMA-02 | This compound | -CONH-Propyl | 75 | 98 | 81 | 110 |
| DMA-03 | This compound | -COOCH₃ (Methyl Ester) | 120 | 145 | 133 | 160 |
| DMA-04 | This compound | -CONH-Phenyl | 42 | 65 | 53 | 78 |
| Staurosporine | (Control Drug) | N/A | 0.01 | 0.02 | 0.01 | 0.03 |
Table represents illustrative data for SAR discussion.
From this illustrative data, one could hypothesize that converting the carboxylic acid to an amide (DMA-02, DMA-04) enhances cytotoxic activity compared to the parent acid (DMA-01) and the methyl ester (DMA-03). The phenylamide derivative (DMA-04) shows the most promise, suggesting that the additional aromatic ring may be beneficial for activity.
Elucidating the Mechanism of Action: Beyond Cytotoxicity
Identifying a potent cytotoxic compound is only the first step. Understanding how it works at a molecular level is critical for its development as a drug. Cinnamic acid derivatives are known to interfere with key cellular signaling pathways that are often dysregulated in cancer.[6]
A primary mechanism for many anticancer drugs is the induction of apoptosis (programmed cell death) and/or cell cycle arrest .[10] Many cinnamic acid derivatives achieve this by inhibiting oncogenic protein kinases.[6] These enzymes are crucial components of signaling cascades that control cell growth, proliferation, and survival. For example, the Ras-Raf-MEK-ERK pathway is a central signaling route that, when hyperactivated, drives the growth of many cancers. A this compound derivative could potentially bind to one of the kinases in this pathway (e.g., MEK or ERK), blocking its activity and shutting down the pro-survival signal. This leads to the cell cycle halting, preventing replication, and ultimately triggering apoptosis.
Caption: Potential mechanism: Inhibition of the MAPK/ERK signaling pathway.
Further experimental work, such as Western blotting to measure the phosphorylation status of kinases like ERK, would be required to validate this proposed mechanism of action.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following are detailed, self-validating protocols for key experiments described in this guide.
Protocol 1: Synthesis of (E)-2,4-dimethylcinnamic acid (DMA-01)
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dimethylbenzaldehyde (1.34 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).
-
Solvent and Catalyst Addition: Add dry pyridine (20 mL) to dissolve the reactants, followed by the addition of piperidine (0.2 mL, ~2 mmol) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) in an oil bath for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark solution into a beaker containing 100 mL of 10% hydrochloric acid (HCl) with stirring. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove residual pyridine hydrochloride.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-2,4-dimethylcinnamic acid as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 250 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, 0.5% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Outlook
The systematic exploration of this compound derivatives provides a clear example of a rational approach to drug discovery. By leveraging established synthetic methodologies and a hierarchical biological screening process, it is possible to identify novel compounds with significant therapeutic potential. The insights gained from SAR studies guide the iterative process of molecular refinement, while mechanistic studies reveal the underlying biology that drives their efficacy. The derivatives of this compound, with their potential for enhanced lipophilicity and specific target interactions, represent a promising, yet underexplored, frontier in the development of new anticancer agents. Future work should focus on synthesizing a broader library of amides and esters, confirming their mechanism of action through advanced molecular biology techniques, and ultimately evaluating the most promising candidates in preclinical in vivo models.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 10. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Laboratory Synthesis of 2,4-Dimethylcinnamic Acid
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2,4-dimethylcinnamic acid, a valuable building block in pharmaceutical and chemical research. We move beyond a simple recitation of steps to offer an in-depth exploration of the Knoevenagel condensation, the chosen synthetic route, elucidating the causality behind key experimental choices. This guide is designed for researchers, scientists, and drug development professionals, ensuring a reproducible, high-yield, and self-validating synthesis through rigorous procedural details, safety protocols, and product characterization.
Introduction and Strategic Synthesis Selection
This compound is a substituted α,β-unsaturated aromatic carboxylic acid. Cinnamic acid derivatives are significant precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers.[1][2] Their biological activities, including anticancer, antioxidant, and anti-inflammatory properties, make them attractive targets for drug development.[3]
Several classical and modern organic reactions can be employed for the synthesis of cinnamic acids:
-
Perkin Reaction: This method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5] While historically significant, it often requires high temperatures and extended reaction times.[6]
-
Heck Reaction: A powerful palladium-catalyzed coupling of an aryl halide with an alkene (such as acrylic acid).[3][7][8] This method offers great versatility but necessitates the use of a palladium catalyst, which can be costly and requires thorough removal from the final product.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, typically catalyzed by a weak base.[1][9] The Doebner modification of this reaction, which uses pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for synthesizing cinnamic acids from aromatic aldehydes and malonic acid, as the intermediate product readily undergoes decarboxylation.[10]
For the synthesis of this compound, the Knoevenagel-Doebner condensation is the method of choice. It is selected for its operational simplicity, use of readily available and inexpensive reagents, mild reaction conditions, and consistently high yields.[11][12]
Reaction Mechanism: The Knoevenagel-Doebner Pathway
The synthesis proceeds via a two-stage, one-pot process. First, a Knoevenagel condensation occurs between 2,4-dimethylbenzaldehyde and the enolate of malonic acid. This is followed by a thermally induced decarboxylation of the resulting dicarboxylic acid intermediate to yield the final product.
The key mechanistic steps are:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate ion.[9]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,4-dimethylbenzaldehyde.[9]
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.[9]
-
Decarboxylation: Upon heating, this intermediate readily loses carbon dioxide to form the thermodynamically stable this compound, predominantly as the E-isomer.[13]
Caption: Mechanism of the Knoevenagel-Doebner reaction.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[14][15]
Materials and Equipment
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | CAS No. | Amount |
| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 613-33-2 | 13.42 g (0.1 mol) |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | 12.5 g (0.12 mol) |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | 40 mL |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | 1.5 mL |
| Concentrated HCl (37%) | HCl | 36.46 | 7647-01-0 | ~50 mL |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | As needed |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 | As needed |
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, thermometer, Buchner funnel and flask, beakers, graduated cylinders.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Concentrated HCl: Highly corrosive. Handle with extreme care.
-
2,4-Dimethylbenzaldehyde: Irritant.
-
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylbenzaldehyde (13.42 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).[16]
-
Solvent Addition: Add 40 mL of pyridine to the flask. Stir the mixture at room temperature until the solids dissolve. Gentle warming to ~50°C on a steam bath may be required to fully dissolve the malonic acid. It is crucial for the malonic acid to be in solution before proceeding.[15]
-
Catalyst Addition: Once a clear solution is obtained, add piperidine (1.5 mL) dropwise via pipette.[15]
-
Reaction Heating: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to an internal temperature of 80–85°C and maintain for 1 hour. A gentle evolution of carbon dioxide should be observed starting around 60°C.[15]
-
Reflux: After 1 hour at 80-85°C, increase the temperature to bring the mixture to a gentle reflux (~110-115°C) and maintain for an additional 3 hours to ensure complete decarboxylation.
-
Workup - Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the dark solution slowly and with vigorous stirring into a beaker containing 400 mL of cold deionized water.
-
Acidification: While continuing to stir, slowly add approximately 50 mL of concentrated hydrochloric acid to the aqueous mixture. The solution should become strongly acidic (pH 1-2, check with litmus paper). A precipitate of crude this compound will form.[15]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water (4 x 50 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
Purification
-
Recrystallization: Transfer the crude, air-dried product to a beaker and dissolve it in a minimum amount of hot ethanol.
-
Filtration (optional): If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.
-
Final Collection: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly in a vacuum oven at 60-70°C to a constant weight.[15]
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
This protocol provides a reliable and high-yield synthesis of the target compound.
| Parameter | Expected Result |
| Yield | 85–95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 133-135 °C |
| Solubility | Soluble in hot ethanol, acetone; insoluble in water |
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the presence of two methyl groups (singlets, ~2.3-2.5 ppm), aromatic protons, and two vinylic protons of the α,β-unsaturated system (doublets, ~6.4 and ~7.8 ppm, J ≈ 16 Hz, indicating trans configuration). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show characteristic peaks for the carboxylic acid carbonyl (~172 ppm), the vinylic carbons, the aromatic carbons, and the two methyl carbons.
-
FT-IR (KBr, cm⁻¹): Key signals include a broad O-H stretch (~2500-3300), a sharp C=O stretch (~1680), a C=C stretch (~1625), and C-H stretches.
Conclusion
The Knoevenagel-Doebner condensation presented herein is an efficient, scalable, and robust method for the synthesis of this compound. By providing a detailed explanation of the procedural rationale and including comprehensive characterization and safety data, this application note serves as an authoritative guide for researchers requiring this important chemical intermediate. The self-validating nature of the protocol, confirmed through purification and spectroscopic analysis, ensures the reliable production of high-purity material for downstream applications.
References
- 1. chemrj.org [chemrj.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. scite.ai [scite.ai]
- 8. jocpr.com [jocpr.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ias.ac.in [ias.ac.in]
- 12. asianpubs.org [asianpubs.org]
- 13. bepls.com [bepls.com]
- 14. prepchem.com [prepchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. sarthaks.com [sarthaks.com]
Synthesis of 2,4-Dimethylcinnamic Acid via the Perkin Reaction: A Detailed Protocol and Mechanistic Exploration
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the synthesis of 2,4-Dimethylcinnamic acid, a valuable intermediate in pharmaceutical and chemical research, utilizing the Perkin reaction. We delve into the underlying mechanism, offer a detailed, step-by-step experimental protocol, and explain the causality behind critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of substituted cinnamic acids.
Introduction: The Perkin Reaction
The Perkin reaction, first described by English chemist William Henry Perkin in 1868, is a cornerstone of organic synthesis for the preparation of α,β-unsaturated aromatic acids.[1] This condensation reaction involves an aromatic aldehyde, an aliphatic acid anhydride, and the alkali salt of the corresponding acid, which acts as a base catalyst.[1][2][3][4] The reaction is particularly renowned for its utility in synthesizing cinnamic acid and its derivatives, which are crucial precursors in the production of pharmaceuticals, fragrances, and other fine chemicals.[5][6][7]
The general transformation requires an acid anhydride with at least two alpha-hydrogens and is typically conducted at elevated temperatures.[1][8] This guide focuses on the specific application of this reaction to synthesize this compound from 2,4-Dimethylbenzaldehyde and acetic anhydride.
Reaction Mechanism: A Stepwise Analysis
The mechanism of the Perkin reaction involves several distinct steps, initiated by the base catalyst.[9] While some variations in the mechanistic interpretation exist, the most widely accepted pathway proceeds as follows.[1][2][4]
-
Enolate Formation: The base catalyst, typically the sodium or potassium salt of the acid corresponding to the anhydride (e.g., sodium acetate), abstracts an α-hydrogen from the acid anhydride (acetic anhydride) to form a resonance-stabilized carbanion, or enolate.[2][7][8]
-
Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (2,4-Dimethylbenzaldehyde). This step results in the formation of a tetrahedral alkoxide intermediate.[2][5][7][9]
-
Acyl Transfer & Dehydration: The intermediate undergoes protonation, often by acetic acid generated in the reaction, followed by an intramolecular acyl transfer. Subsequent elimination of a water molecule (dehydration) yields a mixed anhydride.[3][7]
-
Hydrolysis: Finally, hydrolysis of the mixed anhydride yields the desired α,β-unsaturated aromatic acid (this compound) and a molecule of acetic acid.[2][9]
Due to the thermodynamic stability of the trans-isomer, the E-isomer of the cinnamic acid derivative is predominantly formed.[8][10]
Caption: Fig. 1: General Mechanism of the Perkin Reaction
Experimental Protocol: Synthesis of this compound
This section provides a detailed, self-validating protocol for the synthesis. The causality for key steps is explained to ensure both reproducibility and a fundamental understanding of the process.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 613-33-2 | Starting aldehyde. |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Anhydride reagent. Corrosive. |
| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 127-09-3 | Base catalyst. Must be anhydrous. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization and work-up. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For acidification/precipitation. |
| Activated Carbon | C | 12.01 | 7440-44-0 | For decolorization. |
| Ethanol/Water | - | - | - | For recrystallization. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser (or air condenser)
-
Heating mantle or oil bath with magnetic stirring
-
500 mL Erlenmeyer flask
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Step-by-Step Procedure
PART A: REACTION SETUP & REFLUX
-
Reagent Preparation: Place 6.7 g (0.05 mol) of 2,4-Dimethylbenzaldehyde, 10.2 g (0.1 mol) of acetic anhydride, and 4.1 g (0.05 mol) of anhydrous sodium acetate into a 100 mL round-bottom flask.
-
Apparatus Assembly: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.
-
Heating: Heat the reaction mixture to a gentle reflux, maintaining a temperature of approximately 180°C.[7][9] Continue heating under reflux for 4-5 hours.
PART B: WORK-UP & ISOLATION
-
Hydrolysis and Neutralization: After the reflux period, carefully pour the hot reaction mixture into a 500 mL Erlenmeyer flask containing 100 mL of water. Boil the resulting mixture for 15 minutes to hydrolyze any remaining acetic anhydride.
-
Basification: Add a 20% aqueous sodium hydroxide solution dropwise until the solution is alkaline (check with pH paper). This converts the this compound into its water-soluble sodium salt.[14]
-
Purification from Aldehyde: If a significant amount of unreacted 2,4-Dimethylbenzaldehyde is present (visible as an oily layer), transfer the solution to a separatory funnel and extract the aqueous layer. Discard the organic layer.[14]
-
Decolorization: Add a small amount of activated carbon to the hot, alkaline solution and heat for 5-10 minutes to remove colored impurities. Filter the hot solution through a fluted filter paper to remove the carbon.[14]
-
Precipitation: Cool the filtrate and slowly acidify it by adding concentrated hydrochloric acid dropwise with stirring until the precipitation of the product is complete (pH ~2).
-
Scientist's Note: This step protonates the carboxylate salt, causing the water-insoluble free acid to precipitate out of the solution.
-
PART C: PURIFICATION & CHARACTERIZATION
-
Collection: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove residual salts.
-
Recrystallization: Purify the crude product by recrystallizing from an appropriate solvent system, such as an ethanol-water mixture.
-
Drying & Yield: Dry the purified crystals in a vacuum oven. Weigh the final product and calculate the percentage yield.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[15]
Caption: Fig. 2: Experimental Workflow
Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Reactants | 2,4-Dimethylbenzaldehyde, Acetic Anhydride, Sodium Acetate | Standard components for Perkin synthesis of a cinnamic acid derivative. |
| Molar Ratio | 1 : 2 : 1 (Aldehyde : Anhydride : Base) | Excess anhydride acts as both reagent and solvent. |
| Catalyst | Anhydrous Sodium Acetate | Weak base to generate the enolate; anhydrous form prevents side reactions.[11][12] |
| Temperature | ~180 °C | High temperature required to overcome the reaction's activation energy.[9] |
| Reaction Time | 4 - 5 hours | Allows the reaction to proceed to completion under thermal conditions. |
| Work-up | Base-Acid treatment | Separates the acidic product from non-acidic starting materials and impurities. |
Conclusion
The Perkin reaction remains a highly effective and reliable method for the synthesis of α,β-unsaturated aromatic acids like this compound. By carefully controlling reaction conditions, particularly the use of anhydrous reagents and maintaining the required temperature, researchers can achieve good yields of the desired product. The detailed protocol and mechanistic insights provided in this note serve as a robust foundation for the successful application of this classic named reaction in modern chemical and pharmaceutical development.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. testbook.com [testbook.com]
- 7. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 8. drhnsp.org [drhnsp.org]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. studylib.net [studylib.net]
- 11. jk-sci.com [jk-sci.com]
- 12. jk-sci.com [jk-sci.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. fchpt.stuba.sk [fchpt.stuba.sk]
- 15. scispace.com [scispace.com]
Application Notes and Protocols: Synthesis of 2,4-Dimethylcinnamic Acid via Knoevenagel Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-Dimethylcinnamic acid utilizing the Knoevenagel condensation. The protocol is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental procedure, and strategies for optimization and troubleshooting. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthesis.
Introduction: The Significance of Knoevenagel Condensation and Cinnamic Acid Derivatives
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated acids and their derivatives.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[3] The versatility and efficiency of this method have made it indispensable for the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[4]
Cinnamic acid and its substituted analogues, such as this compound, are of significant interest due to their diverse biological activities and applications. These compounds serve as crucial intermediates in the production of pharmaceuticals, fragrances, and agrochemicals.[5] The specific substitution pattern on the aromatic ring, as in this compound, can modulate the compound's physicochemical properties and biological efficacy, making its targeted synthesis a valuable endeavor in medicinal chemistry and materials science.
This application note details a robust protocol for the synthesis of this compound from 2,4-dimethylbenzaldehyde and malonic acid, employing a piperidine/pyridine catalytic system.
Reaction Mechanism and Rationale for Reagent Selection
The synthesis of this compound via the Knoevenagel condensation proceeds through a well-established mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
2.1. The Catalytic Role of Piperidine and Pyridine
The Knoevenagel condensation is typically catalyzed by a weak amine base.[3] In this protocol, a combination of piperidine and pyridine is employed.
-
Piperidine: As a secondary amine, piperidine acts as the primary basic catalyst.[1][6] It deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.[7] This enolate then attacks the electrophilic carbonyl carbon of 2,4-dimethylbenzaldehyde.
-
Pyridine: Pyridine serves a dual role as both a solvent and a co-catalyst.[1] It facilitates the subsequent decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid, which is a key feature of the Doebner modification of the Knoevenagel condensation.[1][3]
2.2. The Role of Reactants
-
2,4-Dimethylbenzaldehyde: This substituted aromatic aldehyde provides the electrophilic carbonyl group for the condensation reaction. The methyl groups at the 2 and 4 positions influence the electronic properties and steric hindrance of the aldehyde.
-
Malonic Acid: As the active methylene compound, malonic acid provides the nucleophilic carbanion upon deprotonation by piperidine.[2] The two carboxylic acid groups make the methylene protons sufficiently acidic for enolate formation under weakly basic conditions.
2.3. Mechanistic Steps
The reaction proceeds through the following key steps:
-
Enolate Formation: Piperidine abstracts a proton from the α-carbon of malonic acid, forming the reactive enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,4-dimethylbenzaldehyde, forming a tetrahedral intermediate.[7]
-
Protonation and Dehydration: The intermediate is protonated, and subsequent elimination of a water molecule yields the α,β-unsaturated dicarboxylic acid intermediate.[7]
-
Decarboxylation: Heating in the presence of pyridine promotes the decarboxylation of the intermediate, leading to the formation of this compound.
Below is a diagram illustrating the workflow of the Knoevenagel condensation for the synthesis of this compound.
References
Purification of 2,4-Dimethylcinnamic Acid by Recrystallization: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 2,4-Dimethylcinnamic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the fundamental principles and critical considerations behind each step. By elucidating the causality of experimental choices, this guide ensures a robust and reproducible purification process. This application note details a mixed-solvent recrystallization procedure, leveraging the favorable solubility profile of cinnamic acid derivatives in an ethanol-water system.
Introduction: The Importance of Purity in Cinnamic Acid Derivatives
This compound, a derivative of cinnamic acid, belongs to a class of organic compounds with significant applications in the pharmaceutical and fragrance industries. In the realm of drug development and scientific research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. Impurities, even in trace amounts, can alter the compound's biological activity, toxicity profile, and physical properties, leading to inconsistent and unreliable experimental results.
The synthesis of this compound, commonly achieved through the Knoevenagel condensation of 2,4-dimethylbenzaldehyde with malonic acid, can result in a crude product containing unreacted starting materials and various side-products. Therefore, a robust purification method is essential to obtain a compound of the required purity for downstream applications. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, founded on the principle of differential solubility.
This guide provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization approach with ethanol and water. This system is particularly effective for many cinnamic acid derivatives, offering a balance of solubility at elevated temperatures and insolubility at lower temperatures, which is the cornerstone of successful recrystallization.
The Science of Recrystallization: A Self-Validating System
Recrystallization is not merely a procedural step but a physical process governed by thermodynamic principles. The success of this technique hinges on the selection of an appropriate solvent or solvent system in which the target compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).
The Critical Role of Solvent Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of this compound should possess the following characteristics:
-
Significant Temperature-Dependent Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the driving force for crystallization upon cooling.
-
Favorable Impurity Solubility Profile: Impurities should remain in the solution (mother liquor) upon cooling or be insoluble in the hot solvent.
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
For this compound, a mixed-solvent system of ethanol and water is highly effective. Ethanol acts as the primary solvent in which the compound is readily soluble, while water serves as the anti-solvent, in which the compound is poorly soluble. This combination allows for fine-tuning of the solubility profile to achieve optimal crystal growth.
Understanding Potential Impurities
The most probable impurities in crude this compound originate from its synthesis, typically the Knoevenagel condensation. These include:
-
Unreacted 2,4-Dimethylbenzaldehyde: The starting aldehyde.
-
Unreacted Malonic Acid: The active methylene compound.
-
Side-products: Arising from self-condensation of the aldehyde or other competing reactions.
A well-designed recrystallization protocol will effectively separate this compound from these impurities.
Physicochemical Properties of this compound and Its Analogs
A thorough understanding of the physicochemical properties of the target compound is crucial for both the execution and the validation of the purification process. While experimental data for this compound is not extensively available, we can infer its properties from closely related analogs.
| Property | This compound (Estimated) | 2,3-Dimethoxycinnamic acid | 3,4-Dimethoxycinnamic acid | 4-Methoxycinnamic acid | trans-Cinnamic acid |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₀H₁₀O₃ | C₉H₈O₂ |
| Molar Mass ( g/mol ) | 176.21 | 208.21 | 208.21 | 178.18 | 148.16 |
| Melting Point (°C) | ~170-185 | 177.0-184.0[1] | 181-183[2][3] | 173.5[4] | 132-135 |
| Appearance | White to off-white crystalline solid | White crystalline powder[1] | White to light beige powder[2] | White to Almost white powder to crystal[4] | White crystalline compound |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the recrystallization of crude this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Melting point apparatus
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 250 mL).
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of the primary solvent, ethanol, to the flask to create a slurry.
-
Gently heat the mixture on a heating mantle or hot plate while stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is essential to remove any particulate matter that is not soluble in the hot solvent.
-
To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heating source.
-
Pour the hot solution through the pre-heated filtration setup.
-
-
Inducing Crystallization:
-
Once a clear, hot solution is obtained, slowly add hot deionized water (the anti-solvent) dropwise to the hot ethanol solution while stirring.
-
Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear or slightly turbid solution.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (estimated to be in the range of 170-185 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
-
Calculate the percent recovery of the purified compound.
-
Visual Workflow of the Recrystallization Process
Caption: Workflow for the purification of this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is too impure.- The solution is cooled too rapidly. | - Reheat the solution and add more of the primary solvent (ethanol).- Allow the solution to cool more slowly.- Consider a different solvent system. |
| Low recovery of purified compound | - Too much solvent was used.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is thoroughly chilled.- Pre-heat the filtration apparatus to prevent cooling of the solution. |
| Colored crystals | - The colored impurity has similar solubility to the target compound. | - Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly as it can also adsorb the desired product. |
Safety Precautions
Standard laboratory safety practices should be followed at all times.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the recrystallization in a well-ventilated fume hood.
-
Handling of Solvents: Ethanol is flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of solid organic compounds. The mixed-solvent system of ethanol and water provides an effective and efficient method for obtaining high-purity this compound. By understanding the underlying principles of solubility and crystal growth, and by carefully controlling the experimental parameters, researchers can consistently achieve a high degree of purification, ensuring the integrity and reliability of their scientific work.
References
Application Note: High-Purity Isolation of 2,4-Dimethylcinnamic Acid via Optimized Flash Column Chromatography
Abstract
This comprehensive application note details a robust and efficient method for the purification of 2,4-Dimethylcinnamic acid using normal-phase flash column chromatography. The protocol addresses the specific challenges associated with the purification of aromatic carboxylic acids, including potential peak tailing and the selection of an appropriate solvent system to achieve high resolution and purity. By leveraging a deep understanding of the analyte's structural characteristics and the principles of chromatography, this guide provides a step-by-step methodology from sample preparation to post-purification analysis, ensuring a self-validating and reproducible process. The causality behind each experimental choice is thoroughly explained to empower researchers to adapt and troubleshoot the method for similar compounds.
Introduction: The Rationale for Chromatographic Purification
This compound, an aromatic carboxylic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Synthetic routes to this compound, such as the Perkin, Knoevenagel-Doebner, or Claisen-Schmidt reactions, often yield a crude product contaminated with unreacted starting materials (e.g., 2,4-dimethylbenzaldehyde), catalysts, and side-products.[1] The presence of these impurities can significantly hinder downstream applications, making a high-degree of purification essential.
Column chromatography is a powerful and versatile technique for the purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For aromatic carboxylic acids like this compound, normal-phase chromatography using silica gel is a common and effective approach.[1] However, the acidic nature of the carboxyl group can lead to strong interactions with the slightly acidic silica gel stationary phase, resulting in significant peak tailing and poor separation. This issue is effectively mitigated by the addition of a small amount of a volatile acid, such as acetic or formic acid, to the mobile phase.[3] This suppresses the ionization of the carboxylic acid, leading to sharper peaks and improved resolution.[3]
This guide provides a detailed protocol for the purification of this compound, emphasizing the scientific principles that underpin each step of the process.
Pre-Chromatography Considerations: Setting the Stage for Success
Characterization of this compound
-
Structure: this compound possesses a phenyl ring substituted with two methyl groups and a propenoic acid side chain.
-
Polarity: The presence of the carboxylic acid group imparts significant polarity to the molecule. However, the aromatic ring and the two methyl groups contribute to its nonpolar character. This amphiphilic nature necessitates a careful selection of the mobile phase to achieve optimal retention on a polar stationary phase like silica gel.
-
Solubility: Based on its structure, this compound is expected to have limited solubility in nonpolar solvents like hexane and good solubility in more polar organic solvents such as ethyl acetate, dichloromethane, and alcohols.[4]
-
Acidity (pKa): The pKa of the carboxylic acid group is predicted to be around 4-5, similar to other cinnamic acid derivatives.[5] This acidity is the primary cause of potential tailing on silica gel.
Selection of Stationary and Mobile Phases
Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), allows for effective separation of compounds with varying polarities.[2]
Mobile Phase Development with Thin-Layer Chromatography (TLC): The selection of an appropriate mobile phase is critical for a successful separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems to find the optimal conditions for column chromatography.[6]
Protocol for TLC Analysis:
-
Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A starting ratio of 7:3 (hexane:ethyl acetate) is recommended.
-
Incorporate an acid modifier: To counteract peak tailing, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf) for the desired compound. The ideal mobile phase will provide an Rf value between 0.25 and 0.35 for this compound, ensuring good separation from impurities.[6]
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Equipment
-
Glass chromatography column (approx. 40 cm length, 4 cm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Sea sand
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Acetic acid (or formic acid)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Column Packing
A properly packed column is crucial for achieving high resolution. The "slurry packing" method is recommended to avoid air bubbles and ensure a homogenous stationary phase.
-
Insert a cotton or glass wool plug at the bottom of the column.
-
Add a thin layer of sea sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.
-
Add another layer of sea sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the top sand layer.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the top of the silica gel.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. Maintain a constant flow rate.
-
Collect the eluent in a series of fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by performing TLC analysis on the collected fractions. Spot each fraction on a TLC plate and develop it in the mobile phase.
-
Identify the fractions containing the pure this compound.
Post-Chromatography Procedures
Fraction Pooling and Solvent Removal
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator. The principle of rotary evaporation involves increasing the surface area of the liquid and reducing the pressure, which lowers the boiling point of the solvent, allowing for gentle and efficient removal.
Final Product Characterization
The purity of the isolated this compound should be confirmed by analytical techniques such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopic Analysis (NMR, IR): To confirm the chemical structure of the purified compound.
Data Presentation and Visualization
Table 1: Recommended Parameters for Purification
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Polar adsorbent suitable for separating moderately polar compounds.[2] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3) + 0.5% Acetic Acid | Provides optimal polarity for elution and suppresses ionization of the carboxylic acid to prevent tailing. |
| Target Rf | 0.25 - 0.35 | Ensures good separation and a reasonable elution time.[6] |
| Detection | UV light at 254 nm | The aromatic ring of the cinnamic acid derivative allows for easy visualization on TLC plates. |
Diagram 1: Workflow for this compound Purification
References
- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethoxycinnamic acid | C11H12O4 | CID 99525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxycinnamic acid | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Your Inquiry on 2,4-Dimethoxycinnamic Acid | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 6. 2,4-DIMETHOXYCINNAMIC ACID CAS#: 6972-61-8 [m.chemicalbook.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2,4-Dimethylcinnamic Acid
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4-Dimethylcinnamic acid. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications. The described protocol utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, offering excellent peak symmetry, resolution, and sensitivity with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, linearity, and specificity.
Introduction
This compound is an aromatic carboxylic acid and a derivative of cinnamic acid. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable and validated analytical method is crucial for ensuring product quality and consistency throughout the development and manufacturing process.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This note details a specific, validated RP-HPLC method tailored for this compound, providing a comprehensive guide from sample preparation to data analysis. The scientific rationale behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
This compound Reference Standard: (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 305 nm |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 column was selected due to the non-polar nature of the aromatic ring and alkyl groups of this compound. This provides strong hydrophobic interactions, leading to good retention and separation from polar impurities.[2]
-
Mobile Phase: A reverse-phase elution was chosen. Acetonitrile was selected as the organic modifier for its low UV cutoff and viscosity, which results in lower backpressure compared to methanol.[3] The water component is acidified with 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5). This ensures the analyte is in its neutral form, leading to a single, sharp, and well-retained peak.
-
Detection Wavelength (305 nm): While a specific UV spectrum for this compound is not widely published, cinnamic acid and its derivatives exhibit strong absorbance due to the conjugated system of the aromatic ring and the acrylic acid side chain. Cinnamic acid's λmax is typically around 275-279 nm.[4] Alkyl and methoxy substitutions on the benzene ring generally cause a bathochromic (red) shift to longer wavelengths. For instance, 3,4-dimethoxycinnamic acid has a λmax around 320 nm.[5] Therefore, a wavelength of 305 nm was selected as a scientifically justified starting point to ensure high sensitivity while minimizing interference from common solvents and excipients.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark. This stock solution should be stored at 2-8 °C and protected from light. The solubility of similar compounds like 3,4-dimethoxycinnamic acid is high in methanol, ensuring complete dissolution.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A concentration of 50 µg/mL is recommended for system suitability and routine analysis.
Sample Preparation
-
Accurately weigh a sample amount equivalent to approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing system suitability tests as mandated by pharmacopeias like the USP.[7]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 50 µg/mL) five or six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Table 2: System Suitability Acceptance Criteria (based on USP <621>)
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[7] |
| Relative Standard Deviation (RSD) | ≤ 2.0% | For peak area and retention time, demonstrating the precision of the system.[7] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column in separating the analyte. |
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[8][9][10]
Specificity
Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (a mixture of all potential excipients without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally in the presence of other components.
Linearity
Linearity was evaluated by analyzing six working standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Results
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Range | 1-100 µg/mL | - |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Table 4: Accuracy (Recovery) Results
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day. The RSD was found to be less than 1.0%.
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst and a different instrument. The RSD between the two sets of data was less than 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.7 µg/mL The LOQ was confirmed to be quantifiable with acceptable precision and accuracy.
Workflow Diagrams
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound. The method has been thoroughly validated according to ICH guidelines and has proven to be specific, linear, accurate, and precise. The detailed protocol and the scientific rationale provided make this method suitable for routine quality control and research applications in the pharmaceutical and related industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 3. Q: What points need to be considered when replacing acetonitrile with methanol? : Shimadzu (Europe) [shimadzu.eu]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 6. Collection - Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. jordilabs.com [jordilabs.com]
Application Notes and Protocols: Evaluating the Cytotoxicity of 2,4-Dimethylcinnamic Acid Using the MTT Assay
Authored by a Senior Application Scientist
Introduction
The assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and toxicological screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and reliable colorimetric method for evaluating cell viability and proliferation.[1][2][3] This assay provides a quantitative measure of metabolically active cells, offering critical insights into the effects of novel chemical entities like 2,4-Dimethylcinnamic acid. Cinnamic acid and its derivatives are a class of naturally occurring compounds known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The specific cytotoxic profile of this compound, however, necessitates empirical determination.
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of the MTT assay to determine the cytotoxic effects of this compound on a selected cell line. Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind each procedural choice, ensuring a self-validating and reproducible experimental design.
Principle of the MTT Assay
The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, which are present in viable, metabolically active cells.[7][8][9] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT substrate, converting it into an insoluble purple formazan product.[2][10] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[9] The intensity of the purple color is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity or cytostatic activity of the test compound.[2][8][11]
Experimental Design and Preliminary Considerations
Prior to initiating the main cytotoxicity experiment, several preliminary steps are crucial for ensuring the accuracy and validity of the results.
Cell Line Selection
The choice of cell line should be guided by the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer), A549 (human lung cancer), or MCF-7 (human breast cancer) can be employed. For more targeted studies, a cell line relevant to the anticipated therapeutic area of this compound should be selected. It is imperative to use cells in the logarithmic growth phase to ensure consistent metabolic activity.[12]
Solubility and Stock Solution Preparation of this compound
The solubility of this compound in a biocompatible solvent must be determined. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture experiments.[2] However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[12]
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C for long-term use.
Determination of Optimal Cell Seeding Density
To ensure that the cells are in an exponential growth phase throughout the experiment and that the absorbance readings fall within the linear range of the spectrophotometer, it is essential to determine the optimal cell seeding density.[12][13]
Protocol for Cell Seeding Density Optimization:
-
Prepare serial dilutions of the selected cell line in culture medium.
-
Seed the cells in a 96-well plate at various densities (e.g., ranging from 1,000 to 100,000 cells per well).[13]
-
Include triplicate wells for each cell density.
-
Incubate the plate for the intended duration of the cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described in the main protocol below.
-
Plot the absorbance values against the number of cells per well. The optimal seeding density will be within the linear portion of this curve, typically yielding an absorbance of 0.75 - 1.25 for untreated cells.[13]
Detailed Protocol for MTT Assay
This protocol is designed for adherent cells cultured in a 96-well plate format.
Materials and Reagents
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. This solution should be filter-sterilized and stored protected from light at 4°C.[1][10]
-
Solubilization solution: e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[1]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~650 nm, if available)
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," it is advisable to fill the perimeter wells with 100 µL of sterile PBS and not use them for experimental data.[12]
-
Incubate the plate for 12 to 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free or low-serum medium. A broad concentration range should be tested initially (e.g., 0.1, 1, 10, 100, 1000 µM) to determine the approximate cytotoxic range.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Crucial Controls:
-
Untreated Control (Vehicle Control): Wells containing cells treated with the same concentration of DMSO as the highest concentration used for the test compound. This control represents 100% cell viability.
-
Blank Control: Wells containing culture medium only (no cells). This is for background absorbance subtraction.[13]
-
Compound Control: Wells with medium and the test compound but no cells, to check for any interference of the compound with the MTT reagent.[7][14]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium containing the test compound.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2 to 4 hours at 37°C.[13][15] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[1][10]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1][8]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the cytotoxic effect of this compound.
Calculation of Percentage Cell Viability
-
Average the Absorbance Readings: Calculate the average absorbance for each set of triplicates.
-
Subtract Background: Subtract the average absorbance of the blank control from all other average absorbance values.[1]
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated (vehicle) control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Data Presentation
Summarize the results in a table that clearly shows the concentration of this compound and the corresponding mean percentage cell viability and standard deviation.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the concentration of this compound on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[16][17]
-
The IC₅₀ value can then be interpolated from this curve as the concentration that corresponds to 50% cell viability.[18] Software such as GraphPad Prism is commonly used for this analysis.[16][17]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of reagents or medium; Phenol red or serum interference.[7][12] | Use fresh, sterile reagents; Use phenol red-free medium during MTT incubation; Use serum-free medium for the assay.[12] |
| Low Absorbance Readings | Insufficient cell number; Short MTT incubation time.[12][13] | Optimize cell seeding density; Increase MTT incubation time.[12] |
| Incomplete Solubilization of Formazan | Insufficient solvent volume; Inadequate mixing.[7] | Ensure sufficient volume of solubilization solution is added; Increase shaking time or gently pipette to mix.[1] |
| High Replicate Variability | Inaccurate pipetting; "Edge effect".[7] | Ensure accurate and consistent pipetting; Avoid using the outer wells of the plate for experimental samples.[12] |
| Compound Interference | The test compound may directly reduce MTT or absorb light at 570 nm.[7][14] | Run a control with the compound in cell-free medium to assess for direct reduction or absorbance. If interference is significant, consider an alternative viability assay.[7] |
Conclusion
The MTT assay is a powerful and versatile tool for determining the cytotoxic potential of novel compounds such as this compound. By following the detailed protocol and adhering to the principles of good experimental design outlined in this guide, researchers can obtain reliable and reproducible data. The successful execution of this assay will provide a critical IC₅₀ value, which is a fundamental parameter in the preclinical evaluation of any potential therapeutic agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ajol.info [ajol.info]
- 5. mdpi.com [mdpi.com]
- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. bioquochem.com [bioquochem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
Application Note & Protocol: High-Throughput Determination of Antioxidant Activity of 2,4-Dimethylcinnamic Acid using the DPPH Radical Scavenging Assay
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for determining the antioxidant activity of 2,4-Dimethylcinnamic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Cinnamic acid derivatives are a well-documented class of phenolic compounds with significant antioxidant potential, making them promising candidates for drug development and nutraceutical applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established principles of antioxidant chemistry. We delve into the mechanistic underpinnings of the DPPH assay, provide step-by-step experimental procedures, and detail the necessary calculations for quantifying antioxidant efficacy, including the determination of the half-maximal inhibitory concentration (IC50).
Introduction: The Scientific Imperative for Antioxidant Quantification
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an overabundance of ROS results in oxidative stress, a pathological state implicated in a myriad of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants are molecules that can safely neutralize these harmful free radicals, thereby mitigating oxidative damage.
The DPPH assay is a rapid, simple, and widely adopted spectrophotometric method for screening the antioxidant capacity of various compounds.[4][5][6] The assay relies on the stability of the DPPH radical, which possesses a deep violet color in solution due to its delocalized odd electron.[7][8] When an antioxidant compound, such as a phenolic acid, donates a hydrogen atom or an electron to the DPPH radical, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction process is accompanied by a stoichiometric loss of the violet color, which can be quantitatively measured by monitoring the decrease in absorbance at approximately 517 nm.[4][5][7][9]
This compound, a derivative of cinnamic acid, is of particular interest due to the established antioxidant properties of its parent and related compounds.[1][10] The phenolic hydroxyl group and the conjugated double bond in the cinnamic acid scaffold are key structural features that contribute to their radical scavenging ability.[11] This protocol provides a validated framework for rigorously assessing the antioxidant potential of this compound.
The Chemistry of Radical Scavenging: Mechanism of Action
The reaction between the DPPH radical and a phenolic antioxidant like this compound primarily proceeds via a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.[12]
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates a hydrogen atom to the DPPH radical, quenching the radical and forming a stable antioxidant radical. DPPH• + ArOH → DPPH-H + ArO•
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the DPPH radical, forming the DPPH anion and an antioxidant radical cation. The radical cation then loses a proton to the solvent. DPPH• + ArOH → DPPH⁻ + ArOH⁺• ArOH⁺• → ArO• + H⁺ DPPH⁻ + H⁺ → DPPH-H
The efficiency of this reaction is influenced by the chemical structure of the antioxidant and the solvent used.[13] The presence of electron-donating groups, such as the methyl groups in this compound, can enhance the antioxidant activity.
Below is a conceptual diagram illustrating the DPPH radical scavenging mechanism.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (Positive Control/Standard)
-
Methanol (Spectrophotometric grade)
-
96-well microplates or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Calibrated micropipettes
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting the DPPH assay. Adherence to these steps is critical for ensuring the reproducibility and accuracy of the results.
Preparation of Stock Solutions
4.1.1. DPPH Stock Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in a 100 mL volumetric flask using methanol.
-
Ensure the solution is thoroughly mixed by gentle inversion.
-
Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.
-
Prepare this solution fresh daily.
4.1.2. Test Compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL (1000 µg/mL) stock solution.
-
From this stock, prepare a series of dilutions in methanol to achieve a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
4.1.3. Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid)
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions in the same manner as the test compound.
Assay Procedure (96-Well Plate Format)
The following workflow diagram illustrates the high-throughput screening process.
Caption: Experimental workflow for the DPPH antioxidant assay.
-
Plate Setup: In a 96-well microplate, designate wells for the blank, positive control, and test compound at each concentration. It is recommended to perform all measurements in triplicate.
-
Sample Addition: Add 100 µL of the appropriate sample dilution (or methanol for the blank) to the designated wells.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells. The total volume in each well will be 200 µL.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[7] The incubation time is a critical parameter and should be kept consistent across all experiments.
-
Spectrophotometric Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
Where:
-
A_blank is the absorbance of the negative control (DPPH solution plus methanol).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
Determination of IC50
The IC50 value represents the concentration of the antioxidant that is required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant activity.
-
Calculate the % inhibition for each concentration of this compound and the positive control.
-
Plot a graph of % inhibition (Y-axis) versus the concentration of the test compound (X-axis).
-
The IC50 value can be determined from the graph by identifying the concentration that corresponds to 50% inhibition. For a more accurate determination, a linear regression analysis can be performed on the linear portion of the dose-response curve.[14][15] The equation of the line (y = mx + c) can then be used to calculate the IC50 by setting y = 50.[14][15]
IC50 = (50 - c) / m
Where:
-
y = 50 (% inhibition)
-
m = slope of the regression line
-
c = y-intercept of the regression line
Presentation of Results
The results should be presented in a clear and concise manner, typically in a table summarizing the IC50 values.
| Compound | IC50 (µg/mL) ± SD |
| This compound | To be determined |
| Ascorbic Acid (Standard) | To be determined |
SD: Standard Deviation from triplicate measurements.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the results obtained from this protocol, the following self-validating steps are incorporated:
-
Positive Control: The inclusion of a well-characterized antioxidant standard like ascorbic acid or Trolox is mandatory.[16] The IC50 value obtained for the standard should be consistent with established literature values, thereby validating the assay conditions.
-
Negative Control (Blank): A blank containing only the DPPH solution and the solvent is crucial for establishing the baseline absorbance and ensuring that any observed decrease in absorbance is due to the activity of the test compound.
-
Reproducibility: All experiments must be conducted in at least triplicate to assess the precision of the measurements and to calculate the standard deviation.[7]
-
Linearity: The dose-response curve should exhibit a linear range.[9] If the highest concentrations result in a plateau of inhibition, this indicates saturation, and the IC50 should be calculated from the linear portion of the curve.[14]
Conclusion
The DPPH radical scavenging assay is a robust and efficient method for evaluating the antioxidant potential of compounds like this compound. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain reliable and reproducible data. This information is invaluable for the screening and characterization of novel antioxidant agents in the fields of pharmacology, drug discovery, and food science. The structural features of this compound suggest a promising antioxidant profile, and this protocol provides the means to quantify that potential with a high degree of scientific rigor.
References
- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies | MDPI [mdpi.com]
- 3. [PDF] Synthesis and DPPH radical scavenging activity of novel compounds obtained from tyrosol and cinnamic acid derivatives | Semantic Scholar [semanticscholar.org]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. scirp.org [scirp.org]
- 10. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
Application Notes and Protocols: 2,4-Dimethylcinnamic Acid as a Versatile Building Block in Organic Synthesis
Abstract: This guide provides a comprehensive overview of 2,4-Dimethylcinnamic acid, a valuable and versatile building block for organic synthesis. We delve into its synthesis, core reactivity, and functional group transformations, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity outcomes. Key applications in the construction of complex molecular scaffolds relevant to medicinal chemistry are highlighted.
Introduction
Cinnamic acid and its derivatives are a cornerstone of synthetic organic chemistry, serving as precursors to a vast array of pharmaceuticals, fragrances, and materials.[1][2] The this compound scaffold is particularly noteworthy. It possesses three key functional domains ripe for chemical modification: a reactive carboxylic acid, an α,β-unsaturated alkene, and an electron-rich aromatic ring. The methyl groups at the 2- and 4-positions sterically and electronically influence the molecule's reactivity, offering unique opportunities for selective transformations. This document serves as a practical guide to harnessing the synthetic potential of this building block.
Synthesis and Physicochemical Properties
The most reliable and high-yielding method for synthesizing substituted cinnamic acids is the Knoevenagel condensation, specifically using the Doebner modification.[3][4] This approach avoids the harsher conditions of the Perkin reaction and is particularly effective for aldehydes bearing electron-donating groups, such as 2,4-dimethylbenzaldehyde.[1] The reaction proceeds by condensing the aldehyde with malonic acid in pyridine, which acts as both the solvent and a mild base, with a catalytic amount of piperidine to facilitate the initial condensation and subsequent decarboxylation.[5][6]
Physicochemical Data for (E)-2,4-Dimethylcinnamic Acid
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 134-137 °C |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; sparingly soluble in hot water. |
| CAS Number | 5875-06-9 |
Protocol 1: Synthesis via Doebner Condensation
Principle: This protocol details the condensation of 2,4-dimethylbenzaldehyde with malonic acid. Pyridine serves as the solvent and base, while a catalytic amount of piperidine accelerates the reaction. The intermediate benzylidenemalonic acid readily undergoes decarboxylation under the reaction conditions to yield the final product.[7]
Materials and Reagents:
-
2,4-Dimethylbenzaldehyde (1.0 equiv)
-
Malonic acid (2.0 equiv)
-
Pyridine (reagent grade)
-
Piperidine (catalytic, ~0.1 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylbenzaldehyde (1.0 equiv) and malonic acid (2.0 equiv).
-
Add pyridine in sufficient quantity to dissolve the solids upon gentle warming (approx. 2-3 mL per gram of aldehyde).
-
Add piperidine (0.1 equiv) to the mixture.
-
Heat the reaction mixture in an oil bath to 80-85 °C and maintain for 1 hour. Carbon dioxide evolution should be observed.[7]
-
Increase the temperature to reflux (approx. 110-115 °C) and continue heating for an additional 3-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water (approx. 10 volumes relative to pyridine).
-
Acidify the aqueous mixture by the slow, careful addition of concentrated HCl with stirring until the pH is ~1-2. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-2,4-Dimethylcinnamic acid.
Self-Validation: The product should be a crystalline solid with a melting point consistent with the literature value. Purity can be confirmed by ¹H NMR, observing the characteristic trans-vinylic protons as doublets with a coupling constant (J) of ~16 Hz.
Core Reactivity and Synthetic Protocols
The utility of this compound stems from the orthogonal reactivity of its functional groups.[8] This allows for a stepwise modification, building molecular complexity in a controlled manner.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid is readily converted into amides and esters, which are fundamental linkages in medicinal chemistry. Standard peptide coupling reagents are highly effective for this transformation.
Protocol 2: Amide Bond Formation using EDC/HOBt
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9] This intermediate is susceptible to racemization and side reactions. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps the activated acid as a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide with minimal side products.[10][11]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Desired amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (1M HCl, sat. NaHCO₃, brine)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise. A cloudy appearance is normal.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash successively with 1M HCl (2x), sat. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Self-Validation: The formation of the amide can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of N-H stretches and the amide I/II bands) and NMR spectroscopy. The water-soluble urea byproduct from EDC is effectively removed during the aqueous workup.[10]
Reactions at the Alkene Moiety
The conjugated C=C double bond is susceptible to reduction, providing access to the corresponding saturated 3-phenylpropanoic acid derivatives. These saturated analogs are often explored in drug development to improve metabolic stability or alter conformational flexibility.[12][13]
Protocol 3: Catalytic Hydrogenation of the Alkene
Principle: Catalytic hydrogenation is a highly efficient and clean method for reducing alkene double bonds. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[14] The reaction is typically run under a positive pressure of hydrogen gas in a solvent like ethanol or ethyl acetate. The reaction is highly selective for the alkene in the presence of the aromatic ring under mild conditions.[15]
Materials and Reagents:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (1-5 mol% Pd)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
To a hydrogenation flask, add this compound and the solvent (EtOH or EtOAc).
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas (N₂ or Ar). Caution: Pd/C can be pyrophoric.
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (repeat this cycle 3 times).
-
Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product typically indicates completion (usually 2-16 hours).
-
Once complete, carefully vent the H₂ atmosphere and purge the flask with N₂ or Ar.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2,4-dimethyl-3-phenylpropanoic acid, which is often pure enough for subsequent steps.
Self-Validation: Successful hydrogenation is confirmed by the disappearance of the vinylic proton signals in the ¹H NMR spectrum and the appearance of two new aliphatic methylene signals. The mass of the product will increase by 2 Da, corresponding to the addition of two hydrogen atoms.
Application in Drug Discovery and Development
Substituted cinnamic acids are privileged scaffolds in medicinal chemistry.[2][16] They serve as starting points for the synthesis of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][12]
-
Scaffold for Library Synthesis: By combining the protocols above, diverse libraries of compounds can be generated. For example, a matrix of different amines can be coupled to the acid (Protocol 2), and each resulting amide can then be hydrogenated (Protocol 3) to create a set of both unsaturated and saturated analogs for biological screening.
-
Bioisosteric Replacement: The 2,4-dimethyl-3-phenylpropanoic acid core, produced via hydrogenation, is a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[17][18] Its synthesis from the corresponding cinnamic acid provides a straightforward entry into this class of compounds.
-
Conformational Constraint: The rigid, planar nature of the C=C double bond in this compound provides conformational constraint. Reducing this bond introduces flexibility. Comparing the biological activity of the unsaturated versus the saturated analog can provide valuable structure-activity relationship (SAR) data regarding the optimal conformation for binding to a biological target.
Conclusion
This compound is a readily accessible and highly versatile building block. Its distinct functional handles—the carboxylic acid and the alkene—can be selectively manipulated using robust and well-established protocols. The methodologies outlined in this guide for synthesis, amidation, and hydrogenation provide a reliable foundation for researchers to incorporate this valuable scaffold into their synthetic programs, particularly in the pursuit of novel therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
- 14. nacatsoc.org [nacatsoc.org]
- 15. researchgate.net [researchgate.net]
- 16. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethylcinnamic Acid via the Perkin Reaction
Welcome to the technical support center for the synthesis of 2,4-Dimethylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Perkin reaction for this specific cinnamic acid derivative. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields in the Perkin reaction are a frequent challenge and can stem from several factors. Let's break down the most common culprits and their remedies.
A1: Key Factors Influencing Yield
-
Suboptimal Reaction Temperature and Time: The Perkin reaction is highly sensitive to temperature.[1] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition. For the synthesis of many cinnamic acids, a temperature range of 160-180°C is often required.[1][2] The reaction time is also critical; prolonged heating doesn't always equate to a higher yield and can lead to the formation of byproducts.[1][3]
-
Moisture in Reagents: The presence of water is highly detrimental as it can hydrolyze the acetic anhydride, rendering it ineffective for the reaction.[1]
-
Inefficient Base Catalyst: The alkali salt of the acid anhydride acts as the base catalyst.[6][7] The choice and quality of this base are crucial. Potassium acetate is often reported to give higher yields than sodium acetate under the same conditions.[2][8] The base must be anhydrous to be effective.[5]
-
Solution: Consider using anhydrous potassium acetate as the base. If using sodium acetate, ensure it is freshly fused or thoroughly dried. The molar ratio of the base to the aldehyde is also a key parameter to optimize.
-
-
Substituent Effects on the Aromatic Aldehyde: The presence of electron-donating groups, such as the two methyl groups in 2,4-dimethylbenzaldehyde, can decrease the reactivity of the aldehyde's carbonyl group towards nucleophilic attack. This can lead to lower yields compared to the synthesis of unsubstituted cinnamic acid.[9][10]
-
Solution: While you cannot change the starting material, you may need to employ slightly more forcing conditions (higher temperature or longer reaction time) compared to the synthesis of cinnamic acid from benzaldehyde. However, be mindful of potential side reactions.
-
Q2: I am observing significant amounts of unreacted 2,4-dimethylbenzaldehyde in my crude product. How can I drive the reaction to completion?
A2: Strategies to Maximize Aldehyde Conversion
-
Reactant Stoichiometry: Using an excess of acetic anhydride is a common strategy to shift the reaction equilibrium towards the product.[1] A molar ratio of 1:1.5 to 1:2 of 2,4-dimethylbenzaldehyde to acetic anhydride is a good starting point.
-
Solution: Increase the molar equivalent of acetic anhydride relative to the aldehyde.
-
-
Effective Mixing: Ensure the reaction mixture is homogenous, especially in the initial stages. Proper stirring is essential for efficient heat and mass transfer.
-
Solution: Use a magnetic stirrer and an appropriately sized stir bar to ensure vigorous mixing throughout the reaction.
-
-
Work-up Procedure to Remove Unreacted Aldehyde: A crucial step in the purification process is the removal of unreacted aldehyde.
-
Solution: During the work-up, after adding water and a base (like sodium carbonate or sodium hydroxide) to form the water-soluble sodium salt of the cinnamic acid, any unreacted 2,4-dimethylbenzaldehyde will remain as an oily layer.[11][12] This can be physically separated using a separatory funnel or removed by steam distillation.[4][13]
-
Q3: The purity of my final product is low, with a broad melting point. What are the likely impurities and how can I improve the purification process?
A3: Identifying and Removing Impurities
-
Common Impurities:
-
Unreacted 2,4-dimethylbenzaldehyde: As discussed above, this is a common impurity.
-
Resinous byproducts: The high temperatures of the Perkin reaction can lead to the formation of polymeric or resinous materials.[4][13]
-
Acetic Acid: This is a byproduct of the reaction and hydrolysis of excess acetic anhydride.
-
-
Purification Protocol:
-
Initial Work-up: After the reaction, the mixture is typically poured into water.[1] Adding a base like sodium carbonate or sodium hydroxide converts the this compound into its water-soluble sodium salt.[1][12]
-
Removal of Unreacted Aldehyde: The oily layer of unreacted 2,4-dimethylbenzaldehyde is separated.[12]
-
Decolorization: If the aqueous solution is colored due to impurities, it can be treated with activated charcoal and then filtered while hot.[12]
-
Precipitation: The clear, aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.[11][12] This step should be done slowly and with cooling to ensure the formation of well-defined crystals.
-
Isolation and Washing: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining inorganic salts and acid.[2]
-
Recrystallization: This is the most critical step for achieving high purity. A suitable solvent system, such as an ethanol/water mixture, can be used.[13] The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.
-
Data Summary: Reaction Parameter Optimization
| Parameter | Condition | Expected Outcome on Yield | Reference |
| Temperature | 150-180°C | Optimal range for many cinnamic acid syntheses. | [1][2] |
| Reaction Time | 3-8 hours | Longer times may be needed but can also lead to byproducts. | [1][2][3] |
| Base Catalyst | Anhydrous Potassium Acetate | Often provides higher yields than sodium acetate. | [2][8] |
| Reactant Ratio | Excess Acetic Anhydride | Drives the reaction towards completion. | [1] |
II. Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism of the Perkin reaction?
A4: The Perkin reaction is fundamentally an aldol-type condensation.[6][14] The mechanism is generally accepted to proceed through the following key steps:[14][15][16]
-
Enolate Formation: The base (e.g., acetate) removes an alpha-hydrogen from the acetic anhydride to form a resonance-stabilized carbanion (enolate).[15][16]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the 2,4-dimethylbenzaldehyde.[14][15]
-
Intermediate Formation: This attack forms a tetrahedral intermediate.[15][16]
-
Acyl Transfer and Dehydration: A series of steps involving intramolecular acyl transfer and subsequent elimination of a water molecule leads to the formation of an unsaturated anhydride.[9][15]
-
Hydrolysis: Finally, hydrolysis of the anhydride yields the desired α,β-unsaturated aromatic acid, this compound.[17]
Q5: Are there alternative synthetic routes to this compound if the Perkin reaction proves to be low-yielding?
A5: Yes, several other methods can be employed for the synthesis of cinnamic acid derivatives, which may offer advantages for substrates with electron-donating groups.
-
Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[1][10][18] This method often proceeds under milder conditions than the Perkin reaction.[1]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene (like acrylic acid) is a powerful method for forming carbon-carbon bonds.[1]
-
Wittig Reaction: This reaction of an aldehyde with a phosphorus ylide can also be used to synthesize cinnamic acid derivatives.
The choice of method will depend on the availability of starting materials, desired scale, and tolerance for different reaction conditions and catalysts.
III. Experimental Workflow and Visualizations
Standard Protocol for this compound Synthesis via Perkin Reaction
This protocol provides a general framework. Molar ratios and reaction conditions should be optimized for your specific setup.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde, acetic anhydride (in excess), and anhydrous potassium acetate.[1][12]
-
Reaction: Heat the mixture in an oil bath to 160-180°C for 3-5 hours with constant stirring.[1][4]
-
Work-up:
-
Allow the mixture to cool slightly and then carefully pour it into a beaker of water.[1]
-
Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt.[1]
-
If an oily layer of unreacted aldehyde is present, separate it using a separatory funnel.[12]
-
(Optional) If the solution is colored, add activated charcoal, heat briefly, and filter while hot.[12]
-
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the precipitation of this compound is complete.[4][12]
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.[2]
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.[13]
Visualizing the Perkin Reaction Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Mechanism of the Perkin Reaction
Caption: Key steps in the mechanism of the Perkin reaction.
IV. References
-
Perkin Reaction Mechanism - Chemistry - Unacademy. Available at: --INVALID-LINK--
-
CINNAMIC ACID, PERKIN REACTION.#ncchem - YouTube. Available at: --INVALID-LINK--
-
Reaction Mechanism of Perkin Condensation - Physics Wallah. Available at: --INVALID-LINK--
-
A Concise Introduction of Perkin Reaction - Longdom Publishing. Available at: --INVALID-LINK--
-
Perkin Reaction Mechanism - sathee neet - IIT Kanpur. Available at: --INVALID-LINK--
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. Available at: --INVALID-LINK--
-
Perkin reaction - Wikipedia. Available at: --INVALID-LINK--
-
Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid - YouTube. Available at: --INVALID-LINK--
-
Perkin Reaction Mechanism - sathee jee. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis - Benchchem. Available at: --INVALID-LINK--
-
Perkin Reaction Mechanism - BYJU'S. Available at: --INVALID-LINK--
-
Perkin Condensation: Trans-Cinnamic Acid Synthesis - Studylib. Available at: --INVALID-LINK--
-
Perkin Reaction - Online Organic Chemistry Tutor. Available at: --INVALID-LINK--
-
Troubleshooting low yields in cinnamic acid esterification reactions - Benchchem. Available at: --INVALID-LINK--
-
Improving the yield of the Perkin reaction for cinnamic acid synthesis - Benchchem. Available at: --INVALID-LINK--
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. Available at: --INVALID-LINK--
-
Preparation of cinnamic acid (Perkin condensation). Available at: --INVALID-LINK--
-
Perkin reaction (cinnamic acid synthesis) | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) - YouTube. Available at: --INVALID-LINK--
-
Perkin condensation is the condensation of an aromatic aldehyde and acetic anhydride. a. Draw the... - Homework.Study.com. Available at: --INVALID-LINK--
-
Chemistry Perkin Reaction Mechanism - SATHEE. Available at: --INVALID-LINK--
-
Perkin Reaction | Nucleophilic Addition to Carbonyl - Part 16 - YouTube. Available at: --INVALID-LINK--
-
Perkin Reaction - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Perkin Reaction - J&K Scientific LLC. Available at: --INVALID-LINK--
-
3,4-Dimethoxycinnamic acid synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--
-
m-NITROCINNAMIC ACID - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
2,3-dimethoxycinnamic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. fchpt.stuba.sk [fchpt.stuba.sk]
- 13. youtube.com [youtube.com]
- 14. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]
- 15. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2,4-Dimethylcinnamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylcinnamic acid. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific challenges you may encounter during your experiments. This guide emphasizes the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and what are the primary side products for each?
A1: The two most prevalent and practical methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation. Each has its own set of advantages and potential pitfalls, particularly concerning side product formation.
-
Perkin Reaction: This reaction involves the condensation of 2,4-dimethylbenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.[1][2][3] While effective, the high temperatures required can lead to the formation of resinous by-products due to the self-condensation of acetic anhydride or polymerization of the aldehyde.[4] Another potential side product is styrene, which can be formed from an intermediate in the reaction.[2]
-
Knoevenagel Condensation: This method utilizes the reaction of 2,4-dimethylbenzaldehyde with malonic acid, catalyzed by a weak base such as pyridine with a piperidine co-catalyst.[5][6][7] A significant advantage is the generally milder reaction conditions compared to the Perkin reaction. The primary side products to be aware of are the cis-isomer of this compound and unreacted starting materials. Incomplete decarboxylation of the intermediate, 2,4-dimethylbenzylidenemalonic acid, can also occur.
Q2: I've obtained a low yield of this compound. What are the likely causes and how can I improve it?
A2: Low yields can be frustrating, but are often traceable to a few key experimental parameters. Here’s a breakdown of potential causes and their solutions for the two primary synthetic routes:
| Common Cause | Troubleshooting Strategy | Expected Outcome |
| Moisture Contamination (Perkin Reaction) | Ensure all glassware is thoroughly oven-dried. Use freshly fused and finely powdered anhydrous sodium acetate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. | Increased yield due to prevention of acetic anhydride hydrolysis. |
| Suboptimal Reaction Temperature (Both Reactions) | For the Perkin reaction, ensure the temperature is high enough to drive the reaction to completion, but avoid excessive heat that can lead to polymerization. For the Knoevenagel condensation, maintain a gentle reflux to ensure a steady reaction rate without degrading the reactants or products. | An optimal balance between reaction rate and side product formation, leading to a higher yield of the desired product. |
| Inefficient Decarboxylation (Knoevenagel Condensation) | Ensure the reaction is heated for a sufficient duration after the initial condensation to drive the decarboxylation of the intermediate. The evolution of CO2 should be complete. | Complete conversion of the intermediate to the final product, thereby increasing the yield. |
| Suboptimal Catalyst Activity (Knoevenagel Condensation) | Use fresh, high-purity pyridine and piperidine. The catalyst's effectiveness can be compromised by age and improper storage. | Enhanced reaction rate and more complete conversion of starting materials. |
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities in my this compound sample?
A3: Unexpected peaks in your NMR spectrum are a clear indication of impurities. By understanding the potential side products, you can often tentatively assign these signals. For definitive identification, comparison with reference spectra of the suspected impurities is recommended. Standard NMR impurity tables can also be helpful for identifying common laboratory solvents.[8][9][10]
Here are some common impurities and their expected 1H NMR characteristics:
-
cis-2,4-Dimethylcinnamic acid: The vinyl protons of the cis-isomer will typically appear at a different chemical shift and have a smaller coupling constant (J-value) compared to the trans-isomer.
-
2,4-Dimethylbenzaldehyde (unreacted): Look for a characteristic aldehyde proton signal around 9-10 ppm and aromatic signals corresponding to the starting material.
-
Malonic Acid (unreacted - Knoevenagel): A singlet corresponding to the methylene protons will be present, typically around 3-4 ppm.
-
Acetic Anhydride/Acetic Acid (Perkin): You may see a sharp singlet for the methyl protons of acetic acid around 2 ppm if the workup was not thorough.
Q4: The melting point of my product is broad and lower than the literature value. How can I purify my crude this compound?
A4: A broad and depressed melting point is a classic sign of an impure compound. Recrystallization is the most effective method for purifying crude this compound.
Recommended Solvent Systems for Recrystallization:
-
Ethanol/Water Mixture: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[7][11][12]
-
Ethyl Acetate/Hexane Mixture: Similar to the ethanol/water system, dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed.[11][13]
If recrystallization is insufficient, column chromatography on silica gel using an ethyl acetate/hexane solvent system can be employed for more challenging separations.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on minimizing side product formation.
Materials:
-
2,4-Dimethylbenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2,4-dimethylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), pyridine (as solvent), and a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Condensation: Heat the mixture to a gentle reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the 2,4-dimethylbenzaldehyde spot. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts.
-
Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture as described in the FAQ section.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
Reaction Pathway: Knoevenagel Condensation
Caption: Knoevenagel condensation pathway for this compound synthesis.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. drhnsp.org [drhnsp.org]
- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bepls.com [bepls.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges of 2,4-Dimethylcinnamic Acid in Biological Assays
Welcome to the technical support center for 2,4-Dimethylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Introduction to this compound and its Solubility Profile
This compound is a derivative of cinnamic acid, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. As with many hydrophobic molecules, the utility of this compound in aqueous-based biological assays is often hampered by its poor water solubility. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the handling of this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, we recommend using a 100% organic solvent. Dimethyl sulfoxide (DMSO) is a highly polar, aprotic, and water-miscible organic liquid that is a common choice for dissolving hydrophobic compounds for in vitro studies[3][4]. Aim for a high concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final assay medium.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What's happening and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the highly solubilizing DMSO is diluted[5]. To prevent this, consider the following troubleshooting steps:
-
Optimize Final Concentration: Your target concentration may be too high. Determine the maximum soluble concentration by performing a solubility test with a serial dilution of your compound in the final assay medium.
-
Refine Dilution Technique: Rapidly adding a concentrated stock to a large volume of aqueous medium can cause localized high concentrations and immediate precipitation. Employ a stepwise or serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, then add this to the final volume. Adding the compound dropwise while gently vortexing can also help.[5]
-
Control Temperature: Always use pre-warmed (37°C) cell culture medium or buffers, as temperature can influence solubility.[5]
-
Leverage Serum Proteins: If your experiment allows, fetal bovine serum (FBS) proteins can bind to and help solubilize hydrophobic compounds.[5]
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final DMSO concentration as your test samples) in all experiments.
Q4: Are there alternative solvents to DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and cell type must be validated, as they can also exhibit toxicity. The choice of solvent can significantly impact the solubility and stability of your compound.
Q5: How can I experimentally determine the solubility of this compound in my specific assay medium?
A5: You can perform a kinetic solubility assay. Prepare a high-concentration stock of this compound in DMSO. Create a series of dilutions of this stock solution in your assay medium. After a defined incubation period (e.g., 1-2 hours) at the experimental temperature, visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Troubleshooting Guides: Advanced Solutions for Persistent Solubility Issues
For more challenging solubility problems, the following detailed guides provide systematic approaches to ensure your compound remains in solution.
Guide 1: Optimizing Stock Solution Preparation and Dilution
This guide provides a step-by-step protocol for preparing and diluting your this compound to minimize precipitation.
Protocol 1: Step-wise Dilution for Cell-Based Assays
-
Prepare a High-Concentration Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 50 mM. Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Prepare an intermediate dilution of your compound by adding a small volume of the 50 mM primary stock to the pre-warmed medium. For example, to achieve a final concentration of 50 µM with 0.1% DMSO, you could first dilute the 50 mM stock 1:10 in medium to create a 5 mM intermediate solution (this will have 10% DMSO).
-
Prepare the Final Working Solution: Immediately add the required volume of the 5 mM intermediate solution to your final volume of pre-warmed cell culture medium. For instance, add 10 µL of the 5 mM intermediate to 990 µL of medium to get your final 50 µM concentration with a final DMSO concentration of 0.1%.
-
Gentle Mixing: Mix the final working solution by gentle inversion or swirling. Avoid vigorous vortexing which can introduce shear stress.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Guide 2: Advanced Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Mechanism of Cyclodextrin-Mediated Solubilization
The hydrophobic this compound molecule gets encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, rendering the complex water-soluble.
Diagram: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule to form a water-soluble inclusion complex.
Protocol 2: Preparation of a this compound-Cyclodextrin Complex
-
Prepare a Cyclodextrin Solution: Dissolve an appropriate amount of HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v). Gentle warming and stirring may be required.
-
Prepare a Concentrated Drug Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Form the Complex: Slowly add the concentrated drug solution to the cyclodextrin solution while vigorously stirring.
-
Solvent Removal: If an organic solvent was used, it should be removed, for example, by evaporation under a stream of nitrogen or by rotary evaporation, leaving an aqueous solution of the inclusion complex.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm filter before use in cell culture.
Data Summary Table
| Solvent | Solubility (Mole Fraction at 298.15 K) | Polarity [ET(30)] |
| Methanol | 0.045 | 55.4 |
| Ethanol | 0.038 | 51.9 |
| n-Propanol | 0.034 | 50.7 |
| Isopropanol | 0.029 | 48.4 |
| Acetone | 0.081 | 42.2 |
| Ethyl Acetate | 0.042 | 38.1 |
Data adapted for 3,4-Dimethoxycinnamic acid from Zhang et al., 2024.
This data suggests that solubility is influenced by solvent polarity, with higher solubility observed in moderately polar solvents like acetone.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Diagram: Solubility Troubleshooting Workflow
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. studylib.net [studylib.net]
- 4. gchemglobal.com [gchemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures - Journal of Chemical & Engineering Data - Figshare [figshare.com]
Troubleshooting unexpected peaks in 1H NMR of 2,4-Dimethylcinnamic acid
Troubleshooting Unexpected Peaks in 1H NMR Spectra
Welcome to the technical support guide for the analysis of 2,4-Dimethylcinnamic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve common analytical challenges. This guide addresses the frequent issue of observing unexpected signals in the 1H NMR spectrum of this compound, ensuring the integrity of your experimental results.
Understanding the "Clean" Spectrum: Expected 1H NMR Profile
Before troubleshooting, we must establish a baseline. The structure of this compound dictates a specific pattern of signals in a 1H NMR spectrum. While exact chemical shifts can vary slightly based on the deuterated solvent used, a typical spectrum will exhibit distinct resonances corresponding to each unique proton environment.
Table 1: Expected ¹H NMR Chemical Shifts for (E)-2,4-Dimethylcinnamic Acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~12.0 - 12.5 | Broad Singlet (br s) | 1H | Position is concentration-dependent and exchanges with D₂O. |
| Vinylic Proton (Ar-CH =) | ~7.8 - 8.0 | Doublet (d) | 1H | Coupled to the other vinylic proton. |
| Vinylic Proton (=CH -COOH) | ~6.3 - 6.5 | Doublet (d) | 1H | Coupled to the other vinylic proton. |
| Aromatic Proton (H-6) | ~7.4 - 7.5 | Doublet (d) | 1H | Coupled to H-5. |
| Aromatic Proton (H-5) | ~7.0 - 7.1 | Doublet (d) | 1H | Coupled to H-6. |
| Aromatic Proton (H-3) | ~7.0 | Singlet (s) | 1H | |
| Methyl Protons (Ar-CH₃ at C4) | ~2.3 - 2.4 | Singlet (s) | 3H | |
| Methyl Protons (Ar-CH₃ at C2) | ~2.3 - 2.4 | Singlet (s) | 3H |
Frequently Asked Questions (FAQs): Diagnosing Unexpected Peaks
Here we address the most common questions regarding spectral impurities and artifacts.
Q1: I see sharp singlets at unexpected locations (e.g., ~2.1, ~3.3, ~7.2 ppm). What are they?
Answer: These are almost certainly residual solvents from your reaction workup, purification steps, or from the NMR solvent itself. Their presence is one of the most common sources of confusion in spectral analysis.
Causality: Solvents used during synthesis (like Toluene), extraction (like Ethyl Acetate or Dichloromethane), or purification (like Acetone for cleaning glassware) can be trapped within the crystalline lattice of your product or simply remain due to incomplete drying.[1] Even high-purity deuterated solvents contain residual protonated species.
Troubleshooting Steps:
-
Identify the Solvent: Compare the chemical shift of the unknown peak to a standard reference table for common laboratory solvents.[2][3][4][5]
-
Removal: Co-evaporate your sample with a high-vapor-pressure solvent in which it is soluble, such as dichloromethane, and then place it under a high vacuum for several hours.[1] For stubborn solvents like ethyl acetate, this may need to be repeated.
-
Prevention: Ensure all glassware is thoroughly dried before use. Oven-drying NMR tubes for several hours can remove residual acetone from cleaning.[1]
Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents in CDCl₃
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane (DCM) | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate (EtOAc) | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane(s) | ~1.25, ~0.88 | Multiplet |
| Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
Source: Adapted from values published in J. Org. Chem. 1997, 62, 7512-7515 and subsequent compilations.[2][3][6]
Q2: My spectrum shows peaks corresponding to my starting materials. Why didn't my reaction go to completion?
Answer: The presence of starting materials is a clear indicator of an incomplete or inefficient reaction. This compound is commonly synthesized via a Knoevenagel condensation between 2,4-dimethylbenzaldehyde and malonic acid, often catalyzed by a base like piperidine or pyridine.[7][8]
Causality: Insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration can lead to unreacted starting materials carrying through the workup.
Troubleshooting Steps:
-
Confirm Identity: Compare the extraneous peaks to the known spectra of the starting materials (see Table 3).
-
Purification: If the reaction is complete but purification was inadequate, re-purify the product. Recrystallization is often effective for removing less polar starting materials like the aldehyde from the more polar cinnamic acid product. Column chromatography can also be used.[9][10][11]
-
Reaction Optimization: If purification is not the issue, revisit the reaction conditions. Consider increasing the reaction time, adjusting the temperature, or using a different solvent or catalyst system as described in synthetic literature.[12][13]
Table 3: ¹H NMR Data for Common Knoevenagel Reaction Components in CDCl₃
| Compound | Key Chemical Shifts (δ, ppm) | Multiplicity | Source |
| 2,4-Dimethylbenzaldehyde | ~10.1 (Aldehyde), ~7.6 (Ar-H), ~2.6 & ~2.3 (Me) | Singlet, Doublet, Singlets | [14][15] |
| Malonic Acid | ~3.4 (CH₂) | Singlet | [16] |
| Piperidine | ~2.8 (α-CH₂), ~1.5 (β,γ-CH₂) | Multiplets | [17][18] |
| Pyridine | ~8.6, ~7.7, ~7.3 (Ar-H) | Multiplets | [19] |
Q3: I have a broad peak that disappears when I add a drop of D₂O. What is it?
Answer: This is the classic signature of a labile proton, most commonly the carboxylic acid (-COOH) proton of your product. It can also indicate the presence of water or residual alcohol from the workup.
Causality: Labile protons, such as those on oxygen or nitrogen atoms, can undergo chemical exchange with deuterium from deuterium oxide (D₂O). When the proton is replaced by a deuterium atom, it no longer appears in the ¹H NMR spectrum, causing the peak to "disappear." This is an authoritative method for identifying such protons.[1]
Experimental Protocol: D₂O Shake
-
Acquire Standard Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard 1D ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of D₂O.
-
Mix: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing and facilitate exchange. You may see an emulsion form.
-
Re-acquire Spectrum: Allow the layers to separate (or acquire with the emulsion) and re-run the ¹H NMR spectrum.
-
Analyze: Compare the "before" and "after" spectra. The peak for the carboxylic acid proton (and any water present) should be significantly diminished or absent in the second spectrum.
Q4: My peaks are broad and poorly resolved. What's wrong?
Answer: Peak broadening can stem from several factors related to sample preparation, instrument settings, or the chemical nature of the sample itself.[20][21]
Potential Causes & Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.
-
-
Sample Concentration: The sample is too concentrated, leading to increased viscosity and restricted molecular tumbling.
-
Solution: Dilute your sample. Optimal concentrations are typically 5-10 mg in 0.6-0.7 mL of solvent.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can drastically shorten relaxation times, leading to broad lines.
-
Solution: Filter your sample through a small plug of silica or celite if metal contamination is suspected. For sensitive experiments, degas the sample by bubbling an inert gas (N₂ or Ar) through it.
-
-
Insoluble Material: Undissolved solids in the NMR tube will ruin the field homogeneity.
-
Solution: Ensure your sample is fully dissolved. If not, filter it through a small cotton or glass wool plug placed in a Pasteur pipette directly into the NMR tube.[20]
-
Systematic Troubleshooting Workflow
When faced with an unknown peak, a systematic approach is more effective than random guessing. The following workflow provides a logical path to identifying the source of contamination or spectral artifacts.
Caption: A flowchart for the systematic diagnosis of unexpected NMR signals.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. bepls.com [bepls.com]
- 14. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Malonic acid(141-82-2) 1H NMR [m.chemicalbook.com]
- 17. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 20. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Mobile Phase for 2,4-Dimethylcinnamic Acid HPLC Analysis
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dimethylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on mobile phase optimization and to offer robust troubleshooting strategies. Our goal is to empower you with the scientific rationale behind method development choices, ensuring the integrity and reliability of your analytical results.
I. Understanding the Analyte: Physicochemical Properties of this compound
A successful HPLC method is built upon a solid understanding of the analyte's chemical properties. For this compound, the following predicted parameters are critical for mobile phase selection in reversed-phase HPLC:
| Property | Predicted Value | Implication for HPLC Method Development |
| pKa | ~4.5 | The carboxylic acid moiety will be protonated (neutral) at pH < 4.5 and deprotonated (anionic) at pH > 4.5. Mobile phase pH control is critical for consistent retention and good peak shape. |
| logP | ~2.8 | This moderate lipophilicity suggests good retention on a C18 column with a typical reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water). |
| UV λmax | ~270-320 nm | The optimal detection wavelength will likely be in this range, characteristic of cinnamic acid derivatives.[1][2][3] |
II. Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions encountered when establishing a robust HPLC method for this compound.
Q1: What is a good starting mobile phase for this compound analysis?
A1: A robust starting point for a reversed-phase separation on a C18 column would be a gradient elution with an acidic aqueous phase and an organic modifier.
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in water (pH ~2.5-3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a lower percentage of Mobile Phase B (e.g., 30-40%) and increase to a higher percentage (e.g., 80-90%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV at approximately 280 nm as a starting point, to be optimized.
Rationale: The acidic mobile phase ensures that the carboxylic acid group of the this compound is fully protonated, suppressing its ionization.[4][5][6][7] This neutral form will have better retention on the nonpolar C18 stationary phase and will mitigate peak tailing caused by secondary interactions with the silica backbone of the column.[8]
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A2: The mobile phase pH is arguably the most critical parameter for this analysis.
-
Low pH (pH 2-3.5): The analyte is in its neutral, non-ionized form. This leads to maximum retention on a reversed-phase column and generally results in sharp, symmetrical peaks.
-
Mid-range pH (pH 4-5): The mobile phase pH is close to the pKa of the analyte. In this range, both the ionized and non-ionized forms of the acid exist in equilibrium. This can lead to significant peak broadening or even split peaks, as the two forms will have different retention characteristics. This pH range should be avoided for robust analysis.
-
High pH (pH > 6): The analyte is in its fully ionized (anionic) form. This makes the molecule more polar, leading to significantly reduced retention on a C18 column. While separation is possible, there is a higher risk of peak tailing due to interactions with any residual, positively charged sites on the silica stationary phase.
III. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing
Q: My peak for this compound is showing significant tailing (asymmetry factor > 1.5). What are the likely causes and how can I fix it?
A: Peak tailing for an acidic compound like this compound is a common problem, often stemming from undesirable secondary interactions within the column.
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Causes and Solutions:
-
Incorrect Mobile Phase pH:
-
Cause: If the mobile phase pH is too close to the pKa of this compound (~4.5), the compound will exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa. An aqueous mobile phase containing 0.1% phosphoric acid or formic acid will achieve a pH of approximately 2.5-3.0, fully protonating the analyte.
-
-
Secondary Silanol Interactions:
-
Cause: Residual, un-endcapped silanol groups on the surface of the silica-based stationary phase can be deprotonated, creating negatively charged sites. These can interact with the analyte through hydrogen bonding, causing peak tailing.
-
Solution: Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of active silanol groups. If tailing persists, ensure the mobile phase is sufficiently acidic to suppress silanol ionization.[8]
-
-
Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination:
-
Cause: Accumulation of strongly retained sample matrix components can create active sites that lead to peak tailing.
-
Solution: Use a guard column to protect the analytical column.[9][10] If the column is already contaminated, try flushing it with a strong solvent (e.g., isopropanol). If performance does not improve, the column may need to be replaced.
-
Problem 2: Inconsistent Retention Times
Q: The retention time for this compound is drifting between injections. What could be the cause?
A: Retention time drift is often related to issues with the mobile phase preparation or the HPLC system itself.
Logical Flow for Diagnosing Retention Time Drift
Caption: Diagnostic workflow for retention time instability.
Detailed Causes and Solutions:
-
Mobile Phase Composition Change:
-
Cause: Evaporation of the more volatile organic component (e.g., acetonitrile) from the mobile phase reservoir can change the solvent strength over time, leading to longer retention times.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs loosely covered.[11]
-
-
Inadequate Column Equilibration:
-
Cause: If the column is not fully equilibrated with the starting mobile phase conditions before the first injection, retention times may drift, especially in the initial runs of a sequence.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase until a stable baseline is achieved.
-
-
Fluctuating Column Temperature:
-
Cause: Changes in ambient laboratory temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
-
Pump and System Issues:
-
Cause: Leaks in the pump or injector, or issues with the pump's proportioning valves, can lead to an inconsistent mobile phase composition being delivered to the column.[11]
-
Solution: Check for pressure fluctuations, inspect fittings for leaks, and ensure the pump is properly primed.
-
IV. System Suitability
Before any sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately. This is a requirement by regulatory bodies like the ICH.[12][13][14][15][16]
Recommended System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures good peak shape for accurate integration. |
| Repeatability (RSD of Peak Area) | ≤ 2.0% (for ≥ 5 replicate injections) | Demonstrates the precision of the system. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation. |
| Resolution (Rs) | > 2.0 (between analyte and closest peak) | Ensures the analyte is well-separated from any potential interferences. |
Experimental Protocol: System Suitability Test
-
Prepare a standard solution of this compound at a concentration that gives a strong detector response.
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the standard solution at least five times consecutively.
-
Calculate the tailing factor, the relative standard deviation (RSD) of the peak areas, the number of theoretical plates, and the resolution from any adjacent peaks.
-
Verify that all parameters meet the predefined acceptance criteria before proceeding with sample analysis.
V. References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from --INVALID-LINK--
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
bio.tools. (n.d.). MolGpKa. Retrieved from --INVALID-LINK--
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from --INVALID-LINK--
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from --INVALID-LINK--
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from --INVALID-LINK--
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from --INVALID-LINK--
-
Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved from --INVALID-LINK--
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from --INVALID-LINK--
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from --INVALID-LINK--
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from --INVALID-LINK--
-
Omni Calculator. (n.d.). pKa Calculator. Retrieved from --INVALID-LINK--
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from --INVALID-LINK--
-
SimilarityLab. (n.d.). Predict logP using MRlogP. Retrieved from --INVALID-LINK--
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of the Korean Chemical Society, 58(3), 279-283.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from --INVALID-LINK--
-
Koronkiewicz, K., Kalinowska, M., Ofman, P., & Lewandowski, W. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11075.
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from --INVALID-LINK--
-
IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. Retrieved from --INVALID-LINK--
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Cinnamic Acid. Retrieved from --INVALID-LINK--
-
SpringerLink. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from --INVALID-LINK--
-
PubMed. (2021, May 24). trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The wavelengths of maximum absorbance λmax [nm] from UV spectra of methanolic solutions of CA and its derivatives. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,4-Dimethoxycinnamic acid. Retrieved from --INVALID-LINK--
-
FooDB. (2010, April 8). Showing Compound Cinnamic acid (FDB012052). Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 3,4-Dimethoxycinnamic acid. Retrieved from --INVALID-LINK--
References
- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dimethoxycinnamic acid [webbook.nist.gov]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. mastelf.com [mastelf.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ikev.org [ikev.org]
- 16. database.ich.org [database.ich.org]
Preventing byproduct formation in 2,4-Dimethylcinnamic acid synthesis
Technical Support Center: Synthesis of 2,4-Dimethylcinnamic Acid
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior researcher or development scientist, with in-depth, practical solutions for the synthesis of this compound, focusing specifically on the prevention and troubleshooting of byproduct formation. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthesis for purity and yield.
Section 1: Foundational Knowledge - The Knoevenagel-Doebner Condensation
Q1: What is the recommended synthetic route for producing this compound with high purity?
For the synthesis of this compound, the Knoevenagel-Doebner condensation is the superior and recommended method. This reaction involves the condensation of 2,4-dimethylbenzaldehyde with malonic acid, typically catalyzed by a weak amine base like piperidine in a solvent such as pyridine.[1][2][3]
Why is the Knoevenagel-Doebner preferred over the Perkin reaction?
While the Perkin reaction, which uses an acid anhydride and its corresponding salt, is a classic method for cinnamic acid synthesis, it often requires high temperatures (e.g., 180°C) and can lead to unwanted side products from reactions involving the aldehyde in a basic environment.[4][5][6][7] The Knoevenagel-Doebner modification offers several advantages:
-
Milder Conditions: The reaction proceeds at significantly lower temperatures, often starting at 80-85°C and finishing at reflux (~115°C in pyridine), which minimizes thermal degradation and side reactions.[8]
-
Higher Selectivity: The use of malonic acid as the active methylene component provides a more controlled reaction pathway.
-
In-Situ Decarboxylation: When pyridine is used as the solvent, the intermediate dicarboxylic acid undergoes a concerted decarboxylation and elimination, directly yielding the desired cinnamic acid product.[3][9] This avoids a separate, harsh decarboxylation step.
The overall transformation is illustrated below:
Caption: Overall Knoevenagel-Doebner reaction scheme.
Section 2: Troubleshooting Common Byproducts
This section addresses the most common impurities and side reactions encountered during the synthesis. Understanding their origin is the first step toward prevention.
Q2: My final product is a mix of geometric isomers. How do I favor the desired (E)-2,4-Dimethylcinnamic acid?
The Problem: The most common impurity is the (Z)-isomer (cis) of this compound. The formation of E/Z isomers is a frequent outcome in Knoevenagel condensations.[10][11]
The Cause (Mechanism & Energetics): The Knoevenagel condensation proceeds through a reversible aldol-type addition followed by an irreversible elimination (dehydration). While the initial product mixture may contain both isomers, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the aromatic ring and the carboxylic acid group. Weak amine catalysts, like piperidine, facilitate the equilibration of the intermediates, allowing the reaction to proceed toward the more stable (E)-product.[10]
Preventative & Corrective Actions:
-
Optimize Reaction Temperature & Time: Higher temperatures and longer reaction times generally favor the formation of the thermodynamically more stable (E)-isomer.[10] Following a protocol that includes a final reflux period, as described in the Organic Syntheses procedure for a similar compound, is crucial for driving the equilibrium towards the trans product.[8]
-
Catalyst Choice: Weakly basic amines like piperidine or pyrrolidine are excellent choices as they promote the necessary equilibration without causing excessive side reactions.[10][12][13]
-
Purification: If a mixture is obtained, the isomers can often be separated by fractional recrystallization. The (E)-isomer, being more linear and stable, typically has lower solubility and a higher melting point, allowing it to crystallize out first from a suitable solvent system like an ethanol/water mixture.[14]
Q3: I've isolated a byproduct that appears to be decarboxylated. What is it and how do I prevent it?
The Problem: An unexpected byproduct is identified as 2,4-dimethylstyrene.
The Cause (Mechanism & Energetics): This is a result of a secondary decarboxylation of the final this compound product.[15][16] While the initial decarboxylation of the malonic acid intermediate is desired, excessive heat or the presence of certain catalysts can drive the removal of the second carboxyl group from the final product. This process is particularly relevant in syntheses aiming to produce styrene derivatives from cinnamic acids.[17][18]
Preventative & Corrective Actions:
-
Strict Temperature Control: Avoid unnecessarily high temperatures or prolonged heating times after the primary reaction is complete. The Doebner modification is designed for concerted decarboxylation and elimination; harsh conditions can force a second decarboxylation.[9]
-
Solvent Choice: While pyridine is an excellent solvent for the reaction, using a very high-boiling, polar aprotic solvent in combination with extreme heat could facilitate this unwanted side reaction.[18] Stick to the recommended pyridine or a similar solvent system.
-
Purification: If 2,4-dimethylstyrene is formed, it can be removed during the workup. Because the styrene derivative is not acidic, it will not dissolve in the aqueous base (e.g., NaOH solution) used to extract the acidic product. It will remain in the organic phase or as an insoluble impurity that can be filtered off after basification.
Q4: My NMR spectrum shows unreacted 2,4-dimethylbenzaldehyde. What went wrong?
The Problem: A significant amount of the starting aldehyde remains after the reaction, leading to low yield and a purification challenge.
The Cause (Mechanism & Stoichiometry): This is typically due to an incomplete reaction. The root cause can be insufficient reaction time, inadequate temperature, or a stoichiometric imbalance. For the Knoevenagel-Doebner reaction, using an excess of malonic acid is critical for driving the reaction to completion.[8]
Preventative & Corrective Actions:
-
Stoichiometry: Always use a molar excess of malonic acid relative to the aldehyde. A ratio of 2 moles of malonic acid to 1 mole of aldehyde is a common and effective strategy.[8]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. Do not stop the reaction until the aldehyde spot is faint or completely gone.
-
Catalyst Activity: Ensure the piperidine catalyst is not degraded. Use a fresh bottle if in doubt. The catalyst is essential for deprotonating the malonic acid to form the reactive enolate nucleophile.[19][20]
-
Purification: Unreacted aldehyde can be removed during the purification step. After the reaction, the mixture is typically acidified and the crude product is filtered. This crude product can be dissolved in a basic aqueous solution (like NaOH or Na2CO3). The acidic cinnamic acid will dissolve to form its sodium salt, while the neutral aldehyde will remain as an insoluble solid or oil that can be removed by filtration or extraction.[8][21]
Table 1: ¹H NMR Troubleshooting Guide (Typical Shifts in CDCl₃)
This table helps in identifying the product and key byproducts based on their characteristic proton NMR signals.
| Compound | Aromatic Protons (ppm) | Vinyl Protons (ppm) | Methyl Protons (ppm) | Other Key Signals (ppm) |
| (E)-2,4-Dimethylcinnamic Acid (Product) | ~6.9-7.5 (m, 3H) | ~6.4 (d, 1H, J≈16 Hz), ~7.8 (d, 1H, J≈16 Hz) | ~2.3 (s, 3H), ~2.5 (s, 3H) | ~11-12 (br s, 1H, COOH) |
| (Z)-2,4-Dimethylcinnamic Acid | ~6.9-7.3 (m, 3H) | ~5.9 (d, 1H, J≈12 Hz), ~6.9 (d, 1H, J≈12 Hz) | ~2.2 (s, 3H), ~2.4 (s, 3H) | ~11-12 (br s, 1H, COOH) |
| 2,4-Dimethylbenzaldehyde | ~7.0-7.7 (m, 3H) | - | ~2.4 (s, 3H), ~2.6 (s, 3H) | ~10.2 (s, 1H, CHO) |
| 2,4-Dimethylstyrene | ~6.9-7.3 (m, 3H) | ~5.2 (dd, 1H), ~5.7 (dd, 1H), ~6.7 (dd, 1H) | ~2.3 (s, 6H) | - |
Note: J-coupling constants for vinyl protons are diagnostic: a large coupling (~16 Hz) confirms the trans (E) configuration, while a smaller coupling (~12 Hz) indicates the cis (Z) configuration.[14]
Section 3: Recommended Experimental Protocol
This protocol is adapted from established Doebner modifications and is optimized to minimize byproduct formation.[8]
Caption: Recommended workflow for synthesis and purification.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (1 mole), malonic acid (2 moles), and pyridine (approx. 2.5 mL per gram of aldehyde).[8] Warm the mixture gently (to ~50°C) with swirling to ensure the malonic acid dissolves completely. This is a critical step to ensure a controlled reaction start.
-
Initiation: Add a catalytic amount of piperidine (approx. 0.1 moles). Heat the mixture to an internal temperature of 80-85°C and maintain for 1 hour. You will observe the evolution of CO2 gas.
-
Completion: Increase the temperature to bring the mixture to a gentle reflux (~110-115°C) and maintain for an additional 2-3 hours to ensure complete reaction and isomerization to the (E)-product.
-
Workup and Precipitation: After cooling, pour the reaction mixture into a beaker of cold water (approx. 25 mL per gram of aldehyde). Slowly and with stirring, acidify the mixture with concentrated hydrochloric acid until it is strongly acidic to litmus paper. A precipitate of the crude product will form.
-
Purification:
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
Transfer the crude solid to a beaker and dissolve it in a dilute aqueous solution of sodium hydroxide. Any non-acidic impurities (like unreacted aldehyde or decarboxylated styrene) will not dissolve.
-
Filter this basic solution to remove any insoluble material.
-
Slowly re-acidify the clear filtrate with hydrochloric acid to precipitate the purified this compound.
-
-
Final Isolation: Collect the purified product by vacuum filtration, wash with several portions of cold water, and dry thoroughly under vacuum.
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the specific role of pyridine and piperidine in this reaction? A: They have distinct, synergistic roles. Piperidine , a secondary amine, acts as the primary base catalyst. It deprotonates the highly acidic malonic acid to form a carbanion/enolate, which is the active nucleophile that attacks the aldehyde.[1][13][19] Pyridine serves as both the solvent and as a weaker base that facilitates the final decarboxylation and elimination step of the Doebner modification.[1][2][9]
Q6: Can I use a different solvent? A: While other solvents can be used for Knoevenagel condensations, the pyridine/piperidine system is specifically advantageous for the Doebner modification because pyridine's role as both solvent and catalyst for the decarboxylation step is well-established.[1][3] Using a non-basic solvent might require different catalysts or a separate, potentially harsher, decarboxylation step.
Q7: My product "oiled out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" happens when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to using too little solvent or the presence of impurities.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear again. Then, allow it to cool much more slowly, perhaps by insulating the flask. Seeding the solution with a tiny crystal of pure product can also help initiate proper crystallization.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. benchchem.com [benchchem.com]
- 15. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Unreacted 2,4-Dimethylbenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals who are seeking effective methods to remove unreacted 2,4-dimethylbenzaldehyde from their reaction products. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common purification challenges.
Introduction
2,4-Dimethylbenzaldehyde is a common reagent in organic synthesis, valued for its role in creating complex molecular architectures. However, its presence as an unreacted starting material can complicate downstream processing and compromise the purity of the final product. The choice of purification strategy depends on several factors, including the properties of the desired product, the scale of the reaction, and the available laboratory equipment. This guide will explore various purification techniques, with a focus on practical application and the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2,4-dimethylbenzaldehyde from a reaction mixture?
A1: The most effective methods for removing unreacted 2,4-dimethylbenzaldehyde leverage differences in physical and chemical properties between the aldehyde and the desired product. The primary techniques include:
-
Chemical Derivatization and Extraction: This involves selectively reacting the aldehyde with a reagent to form a derivative with significantly different solubility properties, allowing for its removal through liquid-liquid extraction. The most common method is the formation of a bisulfite adduct.[1][2][3]
-
Chromatography: Techniques like flash column chromatography can be highly effective for separating the aldehyde from the product based on differences in polarity.
-
Distillation: If there is a significant difference in boiling points between 2,4-dimethylbenzaldehyde and the product, distillation (simple, fractional, or vacuum) can be an effective separation method.[4][5]
-
Recrystallization: This technique is suitable if the desired product is a solid and has different solubility characteristics in a particular solvent compared to the aldehyde.[6][7][8]
Q2: When should I choose a sodium bisulfite wash for removing 2,4-dimethylbenzaldehyde?
A2: A sodium bisulfite wash is a highly recommended and widely applicable method for the selective removal of aldehydes.[1][2][9] This technique is particularly advantageous when:
-
Your desired product does not contain an aldehyde or a highly reactive ketone functional group. The selectivity of the bisulfite addition reaction is key to this method's success.[2][9]
-
You need a simple and rapid purification method. The liquid-liquid extraction protocol is generally faster than chromatography or distillation.[10]
-
Your product is sensitive to heat, making distillation a less viable option.
-
Column chromatography is proving difficult or leading to product decomposition. Some compounds are unstable on silica gel, making a chemical wash a milder alternative.[10]
The underlying principle is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde, forming a water-soluble α-hydroxy sulfonate salt (the bisulfite adduct).[9][11] This adduct can then be easily separated into the aqueous phase during a liquid-liquid extraction.
Q3: My product is also an aldehyde. Can I still use a bisulfite wash to remove the unreacted 2,4-dimethylbenzaldehyde?
A3: This is a challenging scenario. A standard bisulfite wash will likely react with both your product and the unreacted starting material, leading to a loss of your desired compound. In this case, alternative purification methods that rely on physical property differences are more appropriate. You should consider:
-
Fractional Distillation: If there is a sufficient difference in boiling points between your product and 2,4-dimethylbenzaldehyde.
-
Column Chromatography: This will likely be the most effective method, provided you can find a solvent system that gives good separation between the two aldehydes.
Q4: I've performed the bisulfite wash, but I suspect some 2,4-dimethylbenzaldehyde remains in my organic layer. What could be the issue?
A4: Incomplete removal of the aldehyde can be due to several factors:
-
Insufficient mixing: Vigorous shaking during the extraction is crucial to ensure intimate contact between the aldehyde in the organic phase and the bisulfite in the aqueous phase.[10]
-
Old or decomposed sodium bisulfite solution: Sodium bisulfite solutions can degrade over time. It is always best to use a freshly prepared saturated solution.[11]
-
Insufficient quantity of sodium bisulfite: Ensure you are using a molar excess of sodium bisulfite relative to the amount of unreacted aldehyde.
-
Reaction equilibrium: The formation of the bisulfite adduct is a reversible reaction.[4] Performing multiple extractions with fresh bisulfite solution can help drive the equilibrium towards adduct formation.
Q5: Is it possible to recover the 2,4-dimethylbenzaldehyde after it has been converted to the bisulfite adduct?
A5: Yes, the formation of the bisulfite adduct is a reversible process.[4] To regenerate the aldehyde, the aqueous layer containing the adduct can be treated with a strong base (like sodium hydroxide) or a strong acid.[1][11] This will decompose the adduct, releasing the free aldehyde, which can then be extracted back into an organic solvent.[1]
Troubleshooting Guides and Protocols
Protocol 1: Removal of 2,4-Dimethylbenzaldehyde using Sodium Bisulfite Extraction
This protocol is designed for the selective removal of unreacted 2,4-dimethylbenzaldehyde from a reaction mixture where the desired product is not an aldehyde.
Materials:
-
Crude reaction mixture containing the desired product and unreacted 2,4-dimethylbenzaldehyde
-
A water-miscible organic solvent (e.g., methanol, THF, or DMF)[1]
-
A water-immiscible organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol. The use of a co-solvent facilitates the interaction between the aldehyde in the organic phase and the aqueous bisulfite.[2][3]
-
Reaction with Bisulfite: Transfer the solution to a separatory funnel. Add a generous volume of freshly prepared saturated aqueous sodium bisulfite solution.
-
Vigorous Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake vigorously again for 1 minute.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a denser solvent like dichloromethane, top layer for less dense solvents like ethyl acetate) will contain the water-soluble bisulfite adduct of 2,4-dimethylbenzaldehyde. The organic layer contains your purified product.
-
Wash: Drain the aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of residual water.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain your purified product.
Diagram of the Bisulfite Extraction Workflow:
Caption: Workflow for removing 2,4-dimethylbenzaldehyde via bisulfite extraction.
Troubleshooting for Protocol 1
| Issue | Potential Cause | Solution |
| Persistent aldehyde odor in the product | Incomplete reaction with bisulfite. | Use a freshly prepared and saturated NaHSO₃ solution. Increase the volume of the bisulfite solution and/or the shaking time. Perform a second extraction with fresh bisulfite solution. |
| Emulsion formation during extraction | High concentration of surfactants or fine particulates. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. Filtration through Celite may be necessary in severe cases. |
| Solid precipitate at the interface | The bisulfite adduct may be insoluble in both the aqueous and organic layers.[1] | Filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers. |
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable when the desired product and 2,4-dimethylbenzaldehyde have different polarities.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Appropriate solvent system (e.g., hexanes/ethyl acetate)
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and 2,4-dimethylbenzaldehyde. Aim for a solvent system where the Rf of your product is around 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (slurry packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Diagram of the Chromatography Workflow:
Caption: General workflow for purification by flash column chromatography.
Physical and Chemical Properties of 2,4-Dimethylbenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [12] |
| Molecular Weight | 134.18 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | [12] |
| Boiling Point | 215-216 °C (at 760 mmHg) | [14] |
| Melting Point | -9 °C | [12] |
| Density | 1.02 g/cm³ (at 20 °C) | [15] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and toluene. | [12][14] |
References
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,4-Dimethylbenzaldehyde for synthesis 15764-16-6 [sigmaaldrich.com]
- 14. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Degradation of 2,4-Dimethylcinnamic Acid in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dimethylcinnamic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to empower you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Introduction to this compound Stability
This compound is a derivative of cinnamic acid, a class of compounds known for their biological activities and susceptibility to various degradation pathways.[1][2] Understanding the stability of this compound in solution is paramount for accurate experimental results, whether in drug formulation, chemical synthesis, or biological assays. The primary factors influencing its degradation include light, pH, temperature, and the presence of oxidative species.[3][4] This guide will delve into these factors, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the handling and analysis of this compound solutions.
Q1: My this compound solution is showing a decrease in concentration over a short period, even when stored in the dark. What could be the cause?
A1: While light is a major factor, a decrease in concentration in the dark suggests other degradation pathways may be at play. The two most likely culprits are pH-mediated hydrolysis and oxidation. Cinnamic acid derivatives can be susceptible to degradation in strongly acidic or alkaline conditions.[5] Additionally, dissolved oxygen in your solvent can lead to oxidative degradation.[6]
Causality Insight: The acrylic acid moiety of the cinnamic acid structure can be susceptible to nucleophilic attack or oxidation, leading to the breakdown of the molecule. The stability is often optimal near a neutral pH.
Q2: I'm observing a new peak in my HPLC chromatogram that appears over time. What could this be?
A2: The appearance of a new peak is a classic sign of degradation. For cinnamic acid derivatives, this could be due to several possibilities:
-
cis-trans Isomerization: If you started with the trans-isomer (which is typically more stable), exposure to light can cause isomerization to the cis-isomer, which will likely have a different retention time on a reverse-phase HPLC column.[6]
-
Photodimerization: Under UV light, cinnamic acids can undergo a [2+2] cycloaddition to form cyclobutane dimers, such as truxillic or truxinic acids.[7] These dimers would appear as new, typically broader, and later-eluting peaks.
-
Oxidation Products: Oxidative degradation can lead to the formation of various byproducts, including benzaldehyde derivatives or cleavage of the double bond.[5][8]
Q3: My solution of this compound has turned a slight yellow color. Is this indicative of degradation?
A3: A change in color, such as yellowing, can indeed be an indicator of degradation.[9] This is often associated with the formation of conjugated polymeric species or oxidation products.[9] While not a definitive quantitative measure, it should prompt a more thorough analytical investigation using techniques like HPLC or UV-Vis spectroscopy to assess the purity of your solution.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To maximize the shelf-life of your this compound stock solution, we recommend the following:
-
Protection from Light: Store the solution in amber glass vials or wrap clear vials in aluminum foil.[6]
-
Temperature: Store at low temperatures, typically 2-8 °C, to slow down the rate of any potential degradation reactions.[6]
-
Inert Atmosphere: For long-term storage, consider degassing the solvent before preparing the solution and blanketing the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.[6]
-
pH Control: If compatible with your experimental design, maintaining a neutral pH can enhance stability.[6]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
Symptoms: You are observing high variability in your dose-response curves or other biological readouts when using a this compound solution prepared from the same stock.
Potential Cause: Degradation of the compound in the assay medium during the incubation period.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Symptoms: Your HPLC or GC-MS analysis shows unknown peaks that are not present in the initial analysis of the solid material.
Potential Causes: Photodegradation, thermal degradation during analysis, or reaction with the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Experimental Protocols
To aid in your investigations, we provide the following detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These studies are crucial for understanding the degradation pathways of this compound under various stress conditions.[10][11][12]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Amber glass vials
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound to a glass vial and place it in an oven at 80°C for 48 hours.
-
Also, place a vial of the stock solution in the oven.
-
At specified time points, prepare a solution from the solid and dilute the liquid sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (or DAD for peak purity analysis) |
Procedure:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Optimize the gradient, flow rate, and mobile phase composition as needed to achieve baseline separation (Resolution > 1.5) for all significant peaks.
-
Perform peak purity analysis using a Diode Array Detector (DAD) to ensure that the parent peak is spectrally pure in the presence of degradation products.
Summary of Degradation Pathways
The following diagram illustrates the primary degradation pathways for cinnamic acid derivatives, including this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. davidpublisher.com [davidpublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethylcinnamic Acid
Welcome to the technical support center for the synthesis of 2,4-dimethylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to pilot or industrial-scale production. Here, we address common challenges and frequently asked questions encountered during the scale-up process, focusing on practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary and well-established named reactions: the Perkin reaction or the Knoevenagel condensation .[1][2] The choice between these methods at scale often depends on factors such as raw material cost, reaction robustness, throughput, and waste stream management.
-
Perkin Reaction: This classic method involves the condensation of 2,4-dimethylbenzaldehyde with acetic anhydride in the presence of an alkali salt of acetic acid, such as sodium acetate.[2][3] While it is a robust reaction, it often requires high temperatures and can generate significant side products if not carefully controlled.[4]
-
Knoevenagel Condensation: This reaction offers a milder alternative, condensing 2,4-dimethylbenzaldehyde with malonic acid using a basic catalyst like pyridine and piperidine.[5] A key advantage of the Doebner modification of this reaction is the in-situ decarboxylation of the intermediate, which simplifies the work-up.[5]
Below, we delve into the specifics of scaling up these reactions, providing troubleshooting guidance and answers to frequently asked questions.
General Scale-Up Considerations
Transitioning a synthesis from the laboratory to a larger scale introduces a new set of challenges that are often not apparent at the bench. It is crucial to understand that reactions do not always scale linearly.[6] A thorough risk assessment should be conducted before each scale-up, and as a rule of thumb, a reaction should not be scaled up by more than a factor of three in a single step without careful re-evaluation.[7]
Key physical and safety parameters become critical at scale:
-
Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can lead to dangerous temperature excursions in a large reactor due to the decreased surface-area-to-volume ratio.[8][9] Proper reactor jacketing, controlled addition of reagents, and emergency cooling plans are essential.
-
Mass Transfer (Mixing): Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and decreased yield.[10] The choice of impeller, agitation speed, and baffle design are critical for maintaining a homogeneous reaction mixture.
-
Process Safety: A comprehensive understanding of the thermal stability of all reactants, intermediates, and products is necessary.[11] Potential runaway reactions must be identified, and mitigation strategies, such as quench protocols, must be in place.[9]
Troubleshooting Guide & FAQs: Perkin Reaction Scale-Up
The Perkin reaction, while straightforward in principle, requires careful control of conditions, especially at a larger scale.[12]
Frequently Asked Questions (FAQs):
Q1: We are observing a significant amount of tar-like byproducts upon scaling up the Perkin reaction. What is the likely cause and how can we mitigate this?
A1: Tar formation is a common issue in Perkin reactions, often exacerbated at scale by localized overheating. The high temperatures required (typically 160-180°C) can promote polymerization of the aldehyde and self-condensation of the acetic anhydride.[1]
-
Causality: In a large reactor, inefficient heat dissipation can lead to temperatures exceeding the desired setpoint, accelerating side reactions.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of charging all reagents at once, consider a semi-batch process where the 2,4-dimethylbenzaldehyde is added portion-wise to the hot mixture of acetic anhydride and sodium acetate. This allows for better temperature control.[11]
-
Improve Agitation: Ensure your reactor's mixing is sufficient to maintain a uniform temperature throughout the vessel. Dead zones with poor mixing can overheat.
-
Optimize Temperature: While the Perkin reaction requires high temperatures, it's possible your setpoint is too high for your specific setup. Experiment with slightly lower temperatures (e.g., 150-160°C) to see if byproduct formation is reduced without significantly impacting the reaction rate.
-
Q2: Our yield of this compound is inconsistent from batch to batch. What are the key parameters to control for reproducibility?
A2: Consistency in the Perkin reaction hinges on the quality of your reagents and precise control of reaction conditions.
-
Causality: Moisture is a critical enemy in this reaction, as it will hydrolyze the acetic anhydride. The purity of the sodium acetate also plays a significant role.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and the reactor are thoroughly dry. Use freshly opened or properly stored anhydrous acetic anhydride and anhydrous sodium acetate.[12]
-
Reagent Stoichiometry: An excess of acetic anhydride is typically used to drive the reaction to completion. Ensure your molar ratios are consistent in every batch. A common starting point is a 1:1.5 molar ratio of aldehyde to anhydride.
-
Reaction Time: The reaction time can influence the product distribution. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine the optimal endpoint and avoid prolonged heating that can lead to degradation.
-
Q3: The work-up of our large-scale Perkin reaction is cumbersome, especially with the large volumes of water. Are there ways to streamline this?
A3: The traditional work-up involves pouring the hot reaction mixture into a large volume of water, followed by steam distillation to remove unreacted aldehyde, and then neutralization and precipitation.[1]
-
Causality: The goal of the work-up is to hydrolyze the remaining acetic anhydride, remove the unreacted aldehyde, and isolate the product.
-
Streamlining the Process:
-
Quenching: Instead of pouring into water, consider a controlled quench by slowly adding water to the cooled reaction mixture. This should be done cautiously as the hydrolysis of acetic anhydride is exothermic.
-
Aldehyde Removal: For unreacted 2,4-dimethylbenzaldehyde, instead of steam distillation, a bisulfite wash can be effective.[1] After the initial quench and hydrolysis, washing the crude product slurry with a sodium bisulfite solution will form a water-soluble adduct with the aldehyde, which can be separated.
-
Crystallization: Focus on a well-defined crystallization procedure. After precipitation with acid, a recrystallization from an ethanol/water mixture is often effective for purification.[1][13]
-
Visualizing the Perkin Reaction Workflow
Caption: A typical workflow for the scaled-up Perkin synthesis of this compound.
Troubleshooting Guide & FAQs: Knoevenagel Condensation Scale-Up
The Knoevenagel condensation is often favored for its milder conditions, but scale-up presents its own set of challenges, particularly around solvent handling and reaction control.[5]
Frequently Asked Questions (FAQs):
Q1: The decarboxylation step of our Knoevenagel-Doebner reaction seems inefficient at a larger scale, leading to lower yields. How can we improve this?
A1: In the Doebner modification, the condensation is followed by decarboxylation, which is often driven by heat and the basic catalyst.[5]
-
Causality: Inefficient heat transfer in a large vessel can lead to incomplete decarboxylation. The viscosity of the reaction mixture can also play a role.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the entire reaction volume reaches and maintains the optimal temperature for decarboxylation (often the reflux temperature of the solvent). Monitor the evolution of CO₂ to gauge the reaction progress.
-
Catalyst Loading: The amount of piperidine catalyst can be crucial. While catalytic, a slight increase in its concentration might be necessary at a larger scale to ensure the reaction goes to completion.
-
Reaction Time: Allow sufficient time for the decarboxylation to complete. Rushing this step will result in the isolation of the intermediate dicarboxylic acid, reducing the yield of the desired product.
-
Q2: We are concerned about the use of large volumes of pyridine as a solvent due to its toxicity and boiling point. Are there greener alternatives suitable for scale-up?
A2: This is a very important consideration for industrial-scale synthesis. Several more environmentally friendly approaches have been developed.
-
Causality: Pyridine is an effective solvent and base for this reaction, but its handling and disposal at scale are problematic.
-
Alternative Approaches:
-
Solvent-Free Conditions: Some studies have shown success with solvent-free Knoevenagel condensations, using a solid-phase catalyst or simply heating the neat reactants.[14] This approach can be highly efficient but requires careful control of mixing and heat transfer to avoid solidification or localized decomposition.
-
Alternative Catalysts and Solvents: Greener catalysts like ammonium salts (e.g., ammonium bicarbonate) have been used successfully, avoiding the need for pyridine and piperidine.[14] In some cases, water has been used as a solvent, especially with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under microwave irradiation, although scaling up microwave reactions has its own challenges.[1]
-
Q3: Our final product after crystallization is off-color. What is the likely impurity and how can we improve the color?
A3: Off-color products often indicate the presence of small amounts of polymeric or highly conjugated byproducts.
-
Causality: Side reactions, even at a very low level, can produce colored impurities that are difficult to remove.
-
Purification Steps:
-
Charcoal Treatment: During the work-up, after dissolving the crude product in a basic aqueous solution, a treatment with activated charcoal can be very effective at removing colored impurities before the final precipitation.[1]
-
Optimized Crystallization: The choice of crystallization solvent is critical. Experiment with different solvent systems to find one that effectively excludes the colored impurities while providing good recovery of the desired product. A mixed solvent system often provides the best results.[13]
-
Visualizing the Knoevenagel Condensation Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yields in the Knoevenagel-Doebner synthesis.
Data Summary: Reaction Parameters
The following table provides illustrative starting parameters for the synthesis of this compound. These should be optimized for your specific equipment and scale.
| Parameter | Perkin Reaction | Knoevenagel-Doebner Condensation |
| Aldehyde | 2,4-Dimethylbenzaldehyde | 2,4-Dimethylbenzaldehyde |
| Reagent | Acetic Anhydride | Malonic Acid |
| Catalyst/Base | Anhydrous Sodium Acetate | Pyridine (solvent) & Piperidine (catalyst) |
| Molar Ratio | Aldehyde:Anhydride:Acetate (1 : 1.5 : 1) | Aldehyde:Malonic Acid (1 : 1.2) |
| Temperature | 160-180 °C | Reflux (typically ~115 °C for pyridine) |
| Reaction Time | 3 - 5 hours | 2 - 4 hours |
| Typical Yield | 65 - 75% | 80 - 90% |
| Key Scale-Up Concern | High Temperature, Byproducts | Solvent Toxicity, Decarboxylation |
Experimental Protocols
Protocol 1: Perkin Reaction (Illustrative 1 kg Scale)
-
Reactor Setup: In a 10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge 2.25 L of acetic anhydride and 0.75 kg of anhydrous sodium acetate.
-
Heating: Begin agitation and heat the mixture to 160°C.
-
Aldehyde Addition: Over a period of 1-2 hours, add 1.0 kg of 2,4-dimethylbenzaldehyde via an addition funnel, maintaining the internal temperature between 160-170°C.
-
Reaction: Once the addition is complete, hold the reaction mixture at 170°C for 3 hours. Monitor for completion by TLC or HPLC.
-
Work-up: Cool the reactor to 80°C. Cautiously add 5 L of water to the reaction mixture to hydrolyze the excess acetic anhydride. The temperature will increase; control it with cooling if necessary.
-
Purification: Transfer the slurry to a larger vessel. Add a solution of sodium bisulfite to remove unreacted aldehyde. Acidify the mixture with concentrated HCl to a pH of ~2 to precipitate the crude this compound.
-
Isolation: Filter the solid product and wash with cold water until the filtrate is neutral.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Knoevenagel-Doebner Condensation (Illustrative 1 kg Scale)
-
Reactor Setup: In a 10 L reactor, charge 1.0 kg of 2,4-dimethylbenzaldehyde, 0.93 kg of malonic acid, and 3 L of pyridine.
-
Catalyst Addition: With stirring, add 150 mL of piperidine.
-
Heating and Reaction: Heat the mixture to reflux (~115°C) and maintain for 3 hours. Monitor the evolution of CO₂. Continue refluxing until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing 10 L of cold water and 1.5 L of concentrated HCl with vigorous stirring.
-
Isolation: The product will precipitate. Filter the solid and wash thoroughly with cold water.
-
Purification: Dissolve the crude product in a dilute sodium hydroxide solution, treat with activated charcoal if necessary, filter, and re-precipitate with HCl. Filter, wash with water, and dry to obtain the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. helgroup.com [helgroup.com]
- 9. reddit.com [reddit.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. fauske.com [fauske.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pure.tue.nl [pure.tue.nl]
Technical Support Center: Refining Recrystallization Solvent for High Purity 2,4-Dimethylcinnamic Acid
Welcome to the technical support center for the purification of 2,4-Dimethylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for refining the recrystallization solvent to achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal recrystallization solvent is one in which the compound of interest, in this case, this compound, exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[1] This temperature-dependent solubility differential is the fundamental principle that drives the purification process. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).
Other important characteristics of a suitable solvent include:
-
Inertness: The solvent should not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should have low toxicity and flammability.
-
Cost-effectiveness: For larger-scale purifications, the cost of the solvent can be a significant factor.
Q2: How do I select an appropriate solvent system for this compound?
The selection of a suitable solvent system is a critical step in developing a robust recrystallization procedure. This can be achieved through a combination of theoretical prediction and experimental screening.
Theoretical Prediction:
A useful, though more advanced, tool for predicting solvent compatibility is the use of Hansen Solubility Parameters (HSP) . HSP is based on the principle that "like dissolves like" and considers three parameters for each molecule: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2] By matching the HSP of this compound with those of various solvents, a shortlist of potential candidates can be generated.
Experimental Screening:
A systematic experimental approach is often the most practical way to identify the best solvent. This involves small-scale solubility tests with a range of common laboratory solvents of varying polarities. A general starting point for carboxylic acids like this compound would be to test alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and water, as well as non-polar solvents like hexanes or toluene to assess insolubility for potential mixed-solvent systems.[3][4]
Q3: What is a mixed-solvent system and when should I consider using one?
A mixed-solvent system, also known as a solvent-antisolvent system, is employed when no single solvent provides the desired temperature-solubility profile.[5][6] This system consists of two miscible solvents:
-
A "good" solvent: in which the this compound is highly soluble, even at room temperature.
-
A "poor" or "anti-solvent": in which the this compound is insoluble or sparingly soluble.
The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes turbid (cloudy), indicating the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystallization. A common example for cinnamic acid derivatives is an ethanol/water mixture.[5][7]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.
Problem 1: "Oiling out" - The compound separates as a liquid instead of forming crystals.
Cause: "Oiling out" occurs when the solute is no longer soluble in the solution but the temperature is still above the melting point of the solid solute. This can be due to a highly concentrated solution, the presence of impurities that depress the melting point, or a solvent with a boiling point higher than the compound's melting point.
Solutions:
-
Add more solvent: Re-heat the solution and add more of the hot solvent to decrease the saturation concentration. Then, allow the solution to cool more slowly.
-
Lower the saturation temperature: For a mixed-solvent system, add more of the "good" solvent to lower the temperature at which the solution becomes saturated.
-
Change the solvent system: Select a solvent with a lower boiling point.
-
Seed the solution: Introduce a small crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.
Problem 2: Poor or no crystal formation upon cooling.
Cause: This is often due to using too much solvent, resulting in a solution that is not saturated at the lower temperature. It can also be caused by very slow nucleation kinetics.
Solutions:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a seed crystal of the pure compound.
-
Flash cooling: Briefly cool the flask in an ice bath to induce nucleation, then allow it to warm to room temperature for slower crystal growth.
-
-
Add an anti-solvent: If using a single solvent system, you can try adding a small amount of a miscible anti-solvent to decrease the overall solubility.
Problem 3: Low recovery of the purified product.
Cause: Low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization.
Solutions:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent premature crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Ensure complete crystallization: Allow sufficient time for the solution to cool and crystallize. Cooling in an ice bath after the solution has reached room temperature can further increase the yield.
-
Recover a second crop: The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Problem 4: The purified product is still impure.
Cause: Impurities can be trapped in the crystal lattice if the crystallization occurs too rapidly or if the chosen solvent does not effectively differentiate between the desired compound and the impurities.
Solutions:
-
Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
-
Re-recrystallize: A second recrystallization of the purified product can further enhance purity.
-
Use an activated carbon treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb them.
-
Choose a different solvent system: The initial solvent may not be optimal for rejecting the specific impurities present. Re-evaluate the solvent selection based on the nature of the impurities.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexanes)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add 0.5 mL of a different solvent.
-
Observe the solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or fully soluble.
-
For the test tubes where the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a hot water bath or on a hot plate.
-
Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed.
Interpretation of Results:
-
Ideal Single Solvent: The compound is sparingly soluble at room temperature but completely soluble in a minimal amount of the hot solvent, and forms a good crop of crystals upon cooling.
-
Potential Mixed-Solvent System: The compound is very soluble in one solvent at room temperature (the "good" solvent) and insoluble in another (the "poor" solvent).
Protocol 2: Recrystallization using a Mixed-Solvent System (Ethanol/Water Example)
This protocol provides a step-by-step guide for recrystallizing this compound using an ethanol/water mixed-solvent system.[5][7]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to near boiling.
-
Slowly add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Qualitative Solubility of Cinnamic Acid Derivatives in Common Solvents
| Compound | Water | Ethanol | Acetone | Chloroform | Benzene |
| Cinnamic Acid | Slightly Soluble | Soluble | Soluble | Soluble | Soluble |
| 2,4-Dimethoxycinnamic Acid | Insoluble | Soluble | Soluble | Soluble | Soluble |
| This compound | Expected to be sparingly soluble | Expected to be soluble | Expected to be soluble | Expected to be soluble | Expected to be soluble |
Visualizations
Caption: Workflow for selecting a recrystallization solvent system.
Caption: Troubleshooting logic for common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 2,4-Dimethylcinnamic Acid and Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds and their synthetic derivatives continues to be a fertile ground for identifying novel therapeutic agents. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse pharmacological properties.[1] This guide provides an in-depth, objective comparison of the biological activities of cinnamic acid and a specific synthetic derivative, 2,4-Dimethylcinnamic acid.
While extensive research has elucidated the multifaceted biological profile of cinnamic acid, direct comparative studies with this compound are notably scarce in the current scientific literature. Therefore, this guide will establish a comprehensive baseline of cinnamic acid's known activities, supported by experimental data. Subsequently, by applying established principles of structure-activity relationships (SAR) derived from a broader range of cinnamic acid derivatives, we will project the likely biological implications of the 2,4-dimethyl substitution. This approach will offer valuable insights for researchers considering these compounds for further investigation.
Structural Overview: The Foundation of Function
Cinnamic acid possesses a core structure consisting of a benzene ring attached to an acrylic acid moiety.[2] This fundamental scaffold offers multiple sites for modification, including the phenyl ring, the carboxylic acid group, and the alkene double bond, allowing for the synthesis of a vast array of derivatives with potentially enhanced or altered biological activities.[3]
In the case of this compound, two methyl groups are introduced at the second and fourth positions of the phenyl ring. This seemingly subtle modification can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn can influence its interaction with biological targets.
Comparative Biological Activity: A Detailed Examination
Cinnamic acid and its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[3][4] The following sections will delve into these activities, presenting data for cinnamic acid and inferring the potential activity of this compound based on SAR principles.
Antimicrobial Activity
Cinnamic acid has demonstrated notable activity against a range of bacteria and fungi.[4] Its proposed mechanisms of action include disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[5] For instance, cinnamic acid has shown significant inhibitory effects against both planktonic growth and biofilm formation of Staphylococcus epidermidis.[6]
The introduction of substituents on the phenyl ring can modulate this antimicrobial potency. Generally, lipophilicity plays a crucial role in the ability of a compound to traverse microbial cell membranes. The addition of two methyl groups in this compound would increase its lipophilicity compared to the parent cinnamic acid. This enhanced lipophilicity could potentially lead to improved antibacterial and antifungal activity, as the compound may more readily integrate into and disrupt the microbial cell membrane. However, steric hindrance from the methyl groups could also affect its interaction with specific molecular targets. Further experimental validation is necessary to confirm this hypothesis.
Table 1: Antimicrobial Activity of Cinnamic Acid
| Microorganism | Assay | Activity Metric (e.g., MIC) | Reference |
| Multidrug-resistant bacteria | MIC | 125 µg/ml | [5] |
| Staphylococcus epidermidis | Biofilm Reduction | 94.30% | [6] |
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are primarily attributed to their ability to scavenge free radicals.[4] The presence of a phenolic hydroxyl group is a key determinant of this activity.[4] Cinnamic acid itself, lacking a hydroxyl group, exhibits relatively weak antioxidant activity.[7]
The 2,4-dimethyl substitution in this compound does not introduce any hydroxyl groups, suggesting that its intrinsic radical scavenging activity would likely be comparable to or only modestly different from that of cinnamic acid. Any observed antioxidant effect might be attributed to other mechanisms, such as the modulation of endogenous antioxidant enzymes. One study noted that 2,4-dimethylbenzaldehyde exhibited moderate DPPH radical scavenging and ferric reducing abilities, hinting at some potential for the corresponding acid.[8] However, it is the number and position of hydroxyl groups that are the most significant factors for potent antioxidant activity in this class of compounds.[9][10]
Table 2: Antioxidant Activity of Cinnamic Acid Derivatives (for comparative context)
| Compound | Assay | IC50 (µM) | Reference |
| Cinnamic acid | DPPH | 1.2 µg/mL (poor activity) | [7] |
| Ethyl cinnamate | DPPH | 0.64 µg/mL (moderate activity) | [7] |
| Caffeic acid | DPPH | - | [11] |
Anti-inflammatory Activity
Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties.[12] The mechanisms underlying this activity are multifaceted and can involve the inhibition of pro-inflammatory enzymes and signaling pathways.[13] For example, some derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11]
The effect of the 2,4-dimethyl substitution on anti-inflammatory activity is not definitively established without direct experimental data. However, increased lipophilicity can sometimes enhance the ability of a molecule to reach and interact with inflammatory targets within the cell. The electronic effects of the methyl groups could also play a role in modulating interactions with enzyme active sites. For instance, a study on various cinnamic acid derivatives found that 3,4-dioxomethylene cinnamic acid exhibited significant anti-inflammatory effects.[12] This highlights the importance of the substitution pattern on the phenyl ring in determining anti-inflammatory potency.
Anticancer Activity
The potential of cinnamic acid derivatives as anticancer agents has been a subject of considerable research.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[14] The substitution pattern on the phenyl ring is a critical determinant of their cytotoxic efficacy.[2]
Structure-activity relationship studies have indicated that electron-withdrawing groups at the para position of the phenyl ring can be important for anticancer potency.[2] The methyl groups in this compound are electron-donating, which, based on this general trend, might not confer strong anticancer activity. However, SAR in anticancer drug design is complex, and other factors such as lipophilicity and steric effects can also significantly influence activity. For example, some studies have shown that increased lipophilicity can lead to enhanced cytotoxicity.[15] Therefore, the anticancer potential of this compound remains an open question that can only be resolved through empirical testing.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities discussed above.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.
-
Sample Preparation: The test compound is dissolved in the same solvent to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Caption: The basic principle of the DPPH radical scavenging assay.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion and Future Directions
Cinnamic acid serves as a valuable scaffold in medicinal chemistry, with a well-documented profile of diverse biological activities. While direct experimental data for this compound is limited, the principles of structure-activity relationships provide a framework for predicting its potential biological effects. The introduction of two methyl groups is expected to increase lipophilicity, which could enhance its antimicrobial and potentially its anti-inflammatory and anticancer activities. However, the lack of a hydroxyl group suggests that its antioxidant capacity is likely to be modest, similar to that of cinnamic acid.
This comparative guide underscores the need for further empirical investigation into the biological properties of this compound. Direct, head-to-head studies with cinnamic acid are essential to validate the hypotheses presented here and to fully elucidate the impact of the 2,4-dimethyl substitution. Such research will not only expand our understanding of the structure-activity relationships within the cinnamic acid family but also potentially uncover new therapeutic leads for a variety of diseases.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of 2,4-Dimethylcinnamic Acid and Ferulic Acid
Executive Summary
Oxidative stress is a critical factor in the pathogenesis of numerous diseases, driving the demand for effective antioxidant compounds in therapeutics and drug development. This guide provides an in-depth comparative analysis of the antioxidant capacities of two cinnamic acid derivatives: the well-characterized ferulic acid and the less-studied 2,4-Dimethylcinnamic acid. While both share a core structure, their functional group substitutions dictate profoundly different antioxidant potentials. Ferulic acid's phenolic hydroxyl group enables potent direct radical scavenging, whereas this compound, lacking this group, is anticipated to be a significantly weaker direct antioxidant. This guide dissects their structural differences, explores their divergent mechanisms of action, and provides detailed experimental protocols for their empirical evaluation, offering researchers a comprehensive framework for selecting and characterizing antioxidant agents.
Introduction: The Chemical Imperative for Antioxidant Efficacy
The relentless production of reactive oxygen species (ROS) is a byproduct of normal cellular metabolism. When endogenous antioxidant systems are overwhelmed, the resulting state of oxidative stress inflicts damage on lipids, proteins, and nucleic acids, contributing to aging and a spectrum of pathologies. Phenolic compounds, particularly hydroxycinnamic acids, are a major class of antioxidants capable of mitigating this damage.
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phytochemical renowned for its potent antioxidant properties, which are largely attributed to its ability to form a resonance-stabilized phenoxyl radical.[1][2] In contrast, this compound is a synthetic derivative whose antioxidant potential is not well-documented. The primary objective of this guide is to establish a scientifically grounded comparison between these two molecules. We will dissect their structure-activity relationships, propose their likely mechanistic pathways, and provide robust, validated protocols for researchers to empirically quantify and compare their antioxidant activities in both chemical and cellular systems.
Structural and Mechanistic Dissection
The antioxidant capacity of a phenolic compound is inextricably linked to its molecular structure. The key differentiators between Ferulic Acid and this compound are the substituents on the phenyl ring, which govern their ability to donate electrons or hydrogen atoms.
Comparative Chemical Structures
Ferulic acid possesses a critical 4-hydroxyl group and an electron-donating 3-methoxy group. The hydroxyl group is the primary site for hydrogen atom donation to neutralize free radicals. The methoxy group further enhances this activity by increasing the electron density of the aromatic ring, which helps to stabilize the resulting phenoxyl radical.[1] this compound lacks a hydroxyl group entirely, featuring methyl groups at positions 2 and 4 instead. This fundamental difference is the principal determinant of their divergent antioxidant capabilities.
Mechanisms of Antioxidant Action
Antioxidants operate through two primary modes: direct quenching of free radicals and indirect upregulation of endogenous defense systems.
-
Direct Radical Scavenging: This mechanism involves the direct interaction of the antioxidant with a free radical. Ferulic acid excels in this area. Its phenolic hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS•), neutralizing the radical and forming a stable, low-reactivity ferulate phenoxyl radical (A•) that can be delocalized across the entire molecule.[1] This chain-breaking reaction effectively terminates the oxidative cascade.[3][4][5] this compound, lacking the necessary hydrogen-donating hydroxyl group, is predicted to be largely inert in this direct scavenging role.
-
Indirect Cellular Antioxidant Pathways: Potent antioxidants can also activate intrinsic cellular defense mechanisms. The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This induces the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[6][7] Ferulic acid is a known activator of the Nrf2/ARE pathway.[8][9][10] Whether this compound can activate this pathway is less certain, but its electrophilic α,β-unsaturated carbonyl system presents a potential, albeit likely weaker, mechanism for Nrf2 activation compared to compounds that can be metabolized into quinones.
Experimental Evaluation of Antioxidant Activity
To empirically validate the theoretical differences, a multi-tiered experimental approach is essential. This involves both cell-free chemical assays and cell-based assays that better reflect a physiological environment.
In Vitro Chemical Assays
These assays provide a baseline measure of a compound's ability to interact with stable free radicals or to reduce metal ions.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow that is monitored spectrophotometrically.[11][12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated and then reduced by the antioxidant, causing a loss of color. This assay is versatile as it can be used in both aqueous and organic solvents.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay measures electron-donating capacity rather than hydrogen atom transfer.[11][14]
Table 1: Predicted Comparative Data from In Vitro Chemical Assays
| Assay | Parameter | Ferulic Acid | This compound | Positive Control (Trolox) |
| DPPH | IC₅₀ (µM) | ~25 | >1000 | ~15 |
| ABTS | TEAC* | ~2.0 | <0.1 | 1.0 |
| FRAP | Fe²⁺ Equivalents (mM/mM) | ~1.8 | <0.1 | ~2.3 |
*TEAC: Trolox Equivalent Antioxidant Capacity. Data are illustrative and based on structure-activity relationships. IC₅₀ is the concentration required for 50% inhibition.
Cell-Based Antioxidant Activity (CAA) Assay
While chemical assays are useful for initial screening, they lack biological relevance. The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for its uptake, distribution, and metabolism.[15][16][17]
The assay utilizes the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent DCF. An effective intracellular antioxidant will scavenge the ROS, preventing this conversion and reducing the fluorescent signal.[18][19]
Table 2: Predicted Comparative Data from the Cellular Antioxidant Activity (CAA) Assay
| Parameter | Ferulic Acid | This compound | Positive Control (Quercetin) |
| CAA Value (µmol QE/100 µmol) | ~15 | ~1-2 | 100 |
| EC₅₀ (µM) | ~5 | >500 | ~1 |
*QE: Quercetin Equivalents. EC₅₀ is the median effective concentration. Data are illustrative.
Detailed Experimental Protocols
As a Senior Application Scientist, I stress the importance of meticulous execution. The validity of your comparative data hinges on the integrity of your experimental technique.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of Ferulic Acid, this compound, and Trolox (positive control) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds. Add 100 µL of the DPPH solution to each well. Methanol serves as the blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value from a dose-response curve.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed HepG2 cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ until confluent.
-
Compound and Probe Loading: Remove media and wash cells with PBS. Add 100 µL of treatment media containing the test compounds (serial dilutions) and 25 µM DCFH-DA to each well. Incubate for 1 hour.
-
Washing: Remove treatment media and wash the cells twice with 100 µL of warm PBS.
-
Initiation of Oxidative Stress: Add 100 µL of 600 µM AAPH (radical initiator) in HBSS to all wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence emission at 530 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. Calculate the CAA unit using the formula: CAA = 100 - (AUC_sample / AUC_control) * 100.
In-Depth Analysis and Discussion
The experimental data, though illustrative, are based on established structure-activity principles.
-
Superiority of Ferulic Acid in Direct Scavenging: As predicted, ferulic acid will vastly outperform this compound in all chemical assays (DPPH, ABTS, FRAP). This is a direct consequence of its 4-hydroxyl group, which is the active site for radical neutralization.[20] The lack of this group renders this compound a poor direct antioxidant. The methyl groups may slightly increase its lipophilicity, but this does not compensate for the absence of a hydrogen donor.
-
Cellular Activity Insights: The CAA assay results will likely mirror the chemical assays. Ferulic acid's ability to be taken up by cells and directly quench intracellular ROS will result in a significantly lower EC₅₀ and higher CAA value.[21] Any minor activity observed for this compound in the CAA assay might be attributable to non-specific effects or a very weak activation of indirect pathways over the assay's time course, but it is unlikely to be significant.
-
Implications for Drug Development: For applications requiring potent, rapid scavenging of free radicals (e.g., acute ischemia-reperfusion injury), ferulic acid is the unequivocally superior candidate. The potential utility of this compound as an antioxidant is minimal based on its structure. Its cinnamic acid backbone might confer other biological activities[22], but not potent antioxidant effects. Researchers should prioritize compounds with accessible phenolic hydroxyl groups for direct antioxidant applications.
Conclusion and Future Perspectives
This guide establishes a clear hierarchy of antioxidant potential based on fundamental chemical principles. Ferulic acid is a potent direct antioxidant due to its phenolic hydroxyl group and resonance-stabilized structure, with additional efficacy conferred through the activation of the Nrf2 pathway. This compound, lacking the critical hydroxyl moiety, is a poor direct antioxidant.
Future research should focus on:
-
Nrf2 Activation Studies: Empirically testing the ability of this compound to induce Nrf2 nuclear translocation and ARE-driven gene expression, even if weak, would provide a complete mechanistic picture.
-
Metabolic Stability: Investigating the cellular metabolism of both compounds to determine if their metabolites possess altered antioxidant activities.
-
In Vivo Models: Validating these in vitro findings in animal models of oxidative stress to assess the influence of pharmacokinetics and bioavailability on overall therapeutic efficacy.
By understanding the precise structure-activity relationships, researchers can more effectively screen, select, and develop next-generation antioxidant therapeutics.
References
- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Antioxidant mechanism studies on ferulic acid: identification of oxidative coupling products from methyl ferulate and linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cropj.com [cropj.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. japsonline.com [japsonline.com]
- 22. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the Antimicrobial Efficacy of Caffeic Acid and 2,4-Dimethylcinnamic Acid
In the ever-evolving landscape of antimicrobial research, the exploration of naturally derived and synthetic compounds for novel therapeutic applications is paramount. This guide provides a detailed comparative analysis of the antimicrobial efficacy of two phenolic compounds: the well-characterized natural product, caffeic acid, and a synthetic derivative, 2,4-dimethylcinnamic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the antimicrobial potential of these molecules, supported by experimental data and established methodologies.
Introduction: A Tale of Two Phenolic Acids
Caffeic acid, a hydroxycinnamic acid, is ubiquitously found in the plant kingdom and is a significant component of the human diet. Its antioxidant, anti-inflammatory, and antimicrobial properties have been extensively studied. In contrast, this compound is a synthetic derivative of cinnamic acid, where two methyl groups are substituted on the phenyl ring. While the antimicrobial activities of various cinnamic acid derivatives are widely reported, specific data on the 2,4-dimethyl substituted variant remains limited in publicly available literature. This guide will therefore present a comprehensive overview of the known antimicrobial efficacy of caffeic acid and extrapolate the potential activity of this compound based on established structure-activity relationships of related compounds.
Mechanistic Insights into Antimicrobial Action
The antimicrobial activity of phenolic acids is often multifaceted, targeting various cellular structures and functions in microorganisms.
Caffeic Acid: A Multi-Pronged Attack on Microbial Integrity
The primary mechanism of caffeic acid's antimicrobial action is the disruption of the bacterial cell membrane.[1][2] This leads to increased membrane permeability, leakage of essential intracellular components such as ions and nucleic acids, and ultimately, cell death.[1] Additionally, caffeic acid can interfere with bacterial enzymatic activity and DNA transcription.[2]
dot
Caption: Proposed antimicrobial mechanism of caffeic acid.
This compound: A Hypothesis on Lipophilicity and Membrane Interaction
dot
Caption: Hypothesized mechanism for this compound.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The most common metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[3][4]
Caffeic Acid: Established Antimicrobial Spectrum
Caffeic acid has demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria.[5][6][7] The following table summarizes representative MIC values for caffeic acid against common bacterial pathogens.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 256 - 1024 | [5][6][7] |
| Staphylococcus aureus | ATCC 25923 | 1024 | [8] |
| Escherichia coli | - | 800 | [9] |
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.
This compound: An Evidence Gap
As of the latest literature review, specific MIC or other quantitative antimicrobial efficacy data for this compound against common bacterial pathogens could not be located. While studies on other substituted cinnamic acids suggest that alkyl substitutions can influence antimicrobial activity, direct experimental evidence for the 2,4-dimethyl derivative is needed for a conclusive comparison.[1][2]
Experimental Protocols for Antimicrobial Efficacy Testing
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (Caffeic acid or this compound) stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well with the standardized bacterial suspension, except for the sterility control wells.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that shows no visible turbidity.
dot
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an appropriate agar medium.
-
Incubate the agar plates at the optimal temperature for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.
Concluding Remarks and Future Directions
This guide provides a comprehensive comparison of the antimicrobial efficacy of caffeic acid and the current understanding of this compound. Caffeic acid is a well-documented antimicrobial agent with a clear mechanism of action and established efficacy against a range of bacteria.[5][6][7] While the structural characteristics of this compound suggest potential antimicrobial activity through membrane disruption, a significant gap in experimental data prevents a direct and quantitative comparison.
Future research should focus on synthesizing and evaluating the antimicrobial properties of this compound against a panel of clinically relevant microorganisms. Such studies will be crucial in elucidating its potential as a novel antimicrobial agent and will enable a more definitive comparison with established compounds like caffeic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. emerypharma.com [emerypharma.com]
- 4. idexx.dk [idexx.dk]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of 2,4-Dimethylcinnamic Acid's Anti-Inflammatory Effects: A Comparative Analysis
In the quest for novel anti-inflammatory therapeutics, cinnamic acid derivatives have emerged as a promising class of compounds. Among these, 2,4-Dimethylcinnamic acid (2,4-DMCA) warrants rigorous in vivo evaluation. This guide provides a comprehensive framework for validating the anti-inflammatory efficacy of 2,4-DMCA, comparing it directly with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). We will delve into the rationale behind selecting specific animal models, provide detailed experimental protocols, and discuss the mechanistic insights that can be gleaned from such studies.
The core objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust preclinical studies. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can generate high-quality, reproducible data essential for advancing promising compounds like 2,4-DMCA through the development pipeline.
Comparative Framework: Selecting Models and Controls
The foundation of a reliable in vivo study lies in the appropriate selection of an animal model and a relevant positive control.
-
Why Indomethacin as a Comparator? Indomethacin is a well-characterized NSAID that serves as an excellent benchmark.[1][2] Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][3][4] By comparing 2,4-DMCA to Indomethacin, we can gauge its relative potency and potentially uncover different mechanisms of action.
-
Why Two Different In Vivo Models? Inflammation is a complex biological response.[5][6] Relying on a single model can provide a narrow view of a compound's activity. We will utilize two distinct, well-established models to assess different facets of inflammation:
-
Carrageenan-Induced Paw Edema: This model is the gold standard for evaluating acute, localized inflammation and edema formation.[7][8][9] It is highly reproducible and particularly sensitive to inhibitors of prostaglandin synthesis.[7][10]
-
Lipopolysaccharide (LPS)-Induced Endotoxemia: This model simulates a systemic inflammatory response akin to the early stages of sepsis.[11][12][13] LPS, a component of Gram-negative bacteria, triggers a massive release of pro-inflammatory cytokines like TNF-α and IL-6.[11][14] This model is invaluable for assessing a compound's ability to modulate systemic cytokine storms.[11]
-
Model 1: Carrageenan-Induced Paw Edema in Mice
This model is ideal for initial screening and for quantifying the anti-edematous effects of a test compound. The inflammatory response induced by carrageenan is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase.
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Detailed Experimental Protocol
-
Animals: Use male Swiss albino mice (25-30g). House them under standard laboratory conditions (24 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water. Allow a 7-day acclimatization period.
-
Grouping and Dosing:
-
Randomly divide mice into three groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 10 mL/kg of 0.5% carboxymethyl cellulose) orally.
-
2,4-DMCA: Receives the test compound at a predetermined dose (e.g., 50 mg/kg) orally.
-
Positive Control: Receives Indomethacin (10 mg/kg) orally.
-
-
-
Inflammation Induction:
-
Edema Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control x 100
-
Where Vo is the initial paw volume and Vt is the paw volume at time t.
-
-
Comparative Data Summary (Hypothetical)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| 2,4-DMCA | 50 | 0.48 ± 0.05 | 43.5% |
| Indomethacin | 10 | 0.39 ± 0.04 | 54.1% |
| *p < 0.01 compared to Vehicle Control |
Model 2: LPS-Induced Systemic Inflammation in Mice
This model is critical for understanding the compound's effect on the systemic release of key pro-inflammatory cytokines, which drive pathologies like sepsis and acute respiratory distress syndrome.
Experimental Workflow Diagram
References
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 4. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 12. scilit.com [scilit.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, cinnamic acid and its derivatives represent a privileged scaffold, demonstrating a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The therapeutic potential of these compounds is intricately linked to their chemical structure, with substitutions on the phenyl ring playing a pivotal role in modulating their biological efficacy. This guide offers a comprehensive comparison of dimethyl-substituted cinnamic acid isomers, providing insights into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
The Significance of Dimethyl Substitution in Cinnamic Acid Derivatives
The introduction of methyl groups onto the phenyl ring of cinnamic acid can significantly influence its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can alter the compound's interaction with biological targets, affecting its absorption, distribution, metabolism, excretion (ADME) profile, and overall therapeutic activity. Understanding the SAR of dimethyl-substituted cinnamic acids is crucial for the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the reported biological activities of various dimethyl-substituted cinnamic acid isomers. The data presented is a synthesis of available literature and serves as a guide for further research and development.
Antioxidant Activity
The antioxidant potential of cinnamic acid derivatives is often attributed to their ability to scavenge free radicals. The position of the dimethyl substituents on the phenyl ring can influence this activity.
| Compound | Substitution Pattern | Antioxidant Activity (IC50/Inhibition %) | Reference Assay |
| 3,5-dimethyl-4-hydroxycinnamic acid | 3,5-dimethyl | Moderate | DPPH radical scavenging |
Data synthesized from available literature. Direct comparative studies are limited.
The presence of a hydroxyl group at the 4-position in conjunction with methyl groups at the 3 and 5 positions appears to contribute to moderate antioxidant activity. The methyl groups may enhance the electron-donating ability of the hydroxyl group, thereby facilitating hydrogen atom transfer to free radicals.
Anti-inflammatory Activity
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.
Currently, there is limited direct comparative data on the anti-inflammatory activity of a wide range of dimethyl-substituted cinnamic acid isomers. Further research is warranted to elucidate the SAR in this area.
Antimicrobial Activity
The antimicrobial properties of cinnamic acid derivatives are of significant interest in the search for new therapeutic agents against resistant pathogens.
| Compound | Substitution Pattern | Antimicrobial Activity (MIC/Zone of Inhibition) | Target Microorganisms |
| 3,5-dimethyl-4-hydroxycinnamic acid | 3,5-dimethyl | Moderate activity | Bacteria and Fungi |
Data synthesized from available literature. Direct comparative studies are limited.
The lipophilicity conferred by the dimethyl groups may enhance the compounds' ability to penetrate microbial cell membranes, contributing to their antimicrobial action. A study on coumarin conjugates of 3,5-disubstituted-4-hydroxycinnamic acids, including a dimethyl derivative, reported acceptable antimicrobial activity.[1][2]
Anticancer Activity
The anticancer potential of cinnamic acid derivatives is a burgeoning area of research, with several compounds demonstrating cytotoxicity against various cancer cell lines.[3][4]
| Compound | Substitution Pattern | Anticancer Activity (IC50) | Cell Line |
| 3,5-dimethyl-4-hydroxycinnamic acid conjugate | 3,5-dimethyl | Moderate activity | SKG, AMN3, MCF-7, HeLa |
Data from a study on coumarin conjugates of 3,5-disubstituted-4-hydroxycinnamic acids.[1][2]
The substitution pattern on the phenyl ring can influence the pro-apoptotic and anti-proliferative effects of these compounds. Further investigations into the specific mechanisms of action are necessary.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of dimethyl-substituted cinnamic acids and the evaluation of their biological activities.
Synthesis of Dimethyl-Substituted Cinnamic Acids via Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a classical and versatile method for the synthesis of cinnamic acids from the corresponding benzaldehydes.[4][5][6][7][8]
Workflow for Knoevenagel-Doebner Condensation
Caption: General workflow for the synthesis of dimethyl-substituted cinnamic acids.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate dimethylbenzaldehyde (1.0 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure dimethyl-substituted cinnamic acid.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10][11][12][13]
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well microplate, add the test compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13][14][15][16][17]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Evaluation of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][18][19][20][21]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Evaluation of Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24]
Workflow for MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
Structure-Activity Relationship: Key Insights
-
Lipophilicity: The addition of two methyl groups generally increases the lipophilicity of the cinnamic acid molecule. This can enhance membrane permeability and potentially improve cellular uptake, which may contribute to increased biological activity.
-
Electronic Effects: Methyl groups are weakly electron-donating. Their position on the phenyl ring can influence the electron density of the aromatic system and the acidity of the carboxylic acid group, which in turn can affect receptor binding and catalytic activity.
-
Steric Hindrance: The size and position of the methyl groups can introduce steric hindrance, which may either favorably or unfavorably affect the binding of the molecule to its biological target. For instance, substitution at the ortho positions might hinder the coplanarity of the phenyl ring and the acrylic acid side chain, potentially altering the molecule's conformation and activity.
Future Directions
The field of dimethyl-substituted cinnamic acids as potential therapeutic agents is still in its nascent stages. To fully elucidate their SAR and unlock their therapeutic potential, the following research avenues are recommended:
-
Systematic Synthesis and Screening: A comprehensive library of all possible dimethylcinnamic acid isomers should be synthesized and systematically screened for a wide range of biological activities.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Computational modeling and QSAR studies can be employed to correlate the physicochemical properties of the isomers with their biological activities, providing valuable insights for the design of more potent analogs.
-
Mechanistic Studies: In-depth studies are required to understand the molecular mechanisms underlying the observed biological effects of the most promising candidates.
-
In Vivo Studies: Compounds that demonstrate significant in vitro activity should be further evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By pursuing these research directions, the scientific community can pave the way for the development of novel and effective drugs based on the dimethyl-substituted cinnamic acid scaffold.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. marinebiology.pt [marinebiology.pt]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pure.tue.nl [pure.tue.nl]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 12. scribd.com [scribd.com]
- 13. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. openaccesspub.org [openaccesspub.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. japsonline.com [japsonline.com]
A Comparative Guide to the Cytotoxicity of Cinnamic Acid Derivatives on Various Cell Lines
For researchers and professionals in the fields of oncology and drug development, the exploration of novel therapeutic agents with selective cytotoxicity against cancer cells is a paramount objective. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their potential anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of cinnamic acid derivatives on different cell lines, offering insights into their therapeutic potential and underlying mechanisms of action. While direct comparative data for 2,4-Dimethylcinnamic acid is limited in the current literature, this guide will draw upon data from structurally related dimethylcinnamic acid derivatives and the parent compound to provide a comprehensive overview.
Introduction to Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, and its numerous derivatives are widely distributed in the plant kingdom.[2] These compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer effects.[1][2][3] The cytotoxic potential of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation in cancerous cells, sometimes with a degree of selectivity over normal, healthy cells.[4][5] The structural diversity of cinnamic acid derivatives, achieved through substitutions on the phenyl ring, allows for the fine-tuning of their biological activity, making them a promising scaffold for the development of new anticancer drugs.
Comparative Cytotoxicity: An Overview
The efficacy of a potential anticancer compound is critically evaluated by its cytotoxic effect on cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. Furthermore, a desirable therapeutic agent should exhibit a high degree of selectivity, meaning it is significantly more toxic to cancer cells than to non-cancerous cells.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cinnamic acid | HT-144 | Human Melanoma | 2400 | [4] |
| Cinnamic acid | NGM | Human Melanocyte (Blue Nevus) | >3200 | [4] |
| Cinnamic acid ester/amide derivatives | HeLa | Human Cervical Adenocarcinoma | 42 - 166 | [3] |
| Cinnamic acid ester/amide derivatives | K562 | Human Myelogenous Leukemia | 42 - 166 | [3] |
| Cinnamic acid ester/amide derivatives | Fem-x | Human Malignant Melanoma | 42 - 166 | [3] |
| Cinnamic acid ester/amide derivatives | MCF-7 | Human Breast Adenocarcinoma | 42 - 166 | [3] |
| Cinnamic acid-based chalcone (DMC) | BEL-7402/5-FU | Human Hepatocellular Carcinoma (5-FU resistant) | Potent activity reported | [6] |
| Cinnamic acid hybrids | HCT-116 | Human Colon Carcinoma | 3.73 ± 0.39 | [7] |
| Cinnamic acid hybrids | MCF-7 | Human Breast Adenocarcinoma | 3.94 ± 0.22 | [7] |
| Cinnamic acid hybrids | A-549 | Human Lung Carcinoma | 5.32 ± 0.94 | [7] |
Note: The IC50 values are highly dependent on the specific derivative, the cell line tested, and the experimental conditions.
The data illustrates that the cytotoxicity of cinnamic acid derivatives can vary significantly. For instance, the parent cinnamic acid shows preferential, albeit modest, activity against melanoma cells (HT-144) compared to non-cancerous melanocytes (NGM).[4] In contrast, various synthetic derivatives exhibit much higher potency, with IC50 values in the low micromolar range against a panel of cancer cell lines including HeLa, K562, Fem-x, and MCF-7.[3] This highlights the critical role of chemical modification in enhancing the anticancer activity of the cinnamic acid scaffold.
Mechanistic Insights: Induction of Apoptosis
A primary mechanism by which cinnamic acid derivatives exert their cytotoxic effects is through the induction of apoptosis. Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer.
Studies have shown that cinnamic acid and its derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]
Key Signaling Pathways in Cinnamic Acid Derivative-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 2,4-Dimethylcinnamic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of 2,4-Dimethylcinnamic acid. We will navigate from a hypothesized MoA, based on the activities of related cinnamic acid derivatives, through a rigorous, multi-faceted experimental workflow designed to confirm target engagement and downstream cellular effects. This document emphasizes the causality behind experimental choices, ensuring that each step provides a self-validating piece of the mechanistic puzzle.
Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, fruits, and vegetables.[1][2] These molecules have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Many of these effects are attributed to their ability to modulate critical cellular signaling pathways, often by inhibiting protein kinases.[3][4]
This compound is a synthetic derivative within this promising class. While its specific biological targets are not yet fully characterized, its structural similarity to other bioactive derivatives, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), suggests a potential role in regulating pathways central to cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6]
This guide proposes a validation workflow to test the hypothesis that This compound exerts its cellular effects by directly engaging and inhibiting a key kinase in the PI3K/Akt/mTOR signaling cascade. To establish a robust comparison, we will benchmark its performance against two alternatives:
-
Ferulic Acid: A well-studied, structurally related natural compound known to modulate PI3K/Akt signaling.[6]
-
LY294002: A classic, well-characterized small-molecule inhibitor of PI3K, serving as a positive control for pathway inhibition.[7]
The Hypothesized Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[5] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Our hypothesis places this compound as an inhibitor at or upstream of Akt, preventing its phosphorylation and subsequent activation of downstream effectors like mTOR.
Caption: Hypothesized mechanism of this compound in the PI3K/Akt/mTOR pathway.
The Validation Workflow: A Three-Tiered Approach
To rigorously validate the MoA, we will employ a sequential, three-tiered experimental approach. This workflow is designed to first confirm direct physical interaction with the target, then characterize the immediate downstream biochemical consequences, and finally measure the resulting cellular phenotype.
Caption: A three-tiered workflow for validating the mechanism of action.
Tier 1: Confirming Direct Target Engagement
The foundational step in MoA validation is to demonstrate that the compound physically interacts with its intended target within a relevant biological context.[8][9] Proximal assays that directly report on this binding are far more valuable than distal readouts, which can be influenced by off-target effects.[8] We will use two orthogonal, state-of-the-art techniques.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target interaction in intact cells.[10][11][12] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation.[10][13]
-
Why CETSA? It provides direct evidence of target engagement in a physiological cellular environment, which is a critical step before investing in more complex downstream assays.[11][12] It does not require modification or labeling of the compound or protein.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures molecular interactions in real-time.[14][15][16] It allows for the precise quantification of binding kinetics (association rate, ka; dissociation rate, kd) and binding affinity (dissociation constant, KD).[17]
-
Why SPR? While CETSA confirms binding in a cell, SPR provides detailed quantitative data on the binding event itself. This is crucial for structure-activity relationship (SAR) studies and lead optimization, helping to differentiate compounds based on how strongly and for how long they bind to the target.[17][18]
Tier 2: Assessing Downstream Pathway Modulation
Once target engagement is confirmed, the next logical step is to quantify the immediate biochemical consequence of this binding event. Based on our hypothesis, engagement of PI3K should lead to a decrease in the phosphorylation of its downstream substrates.
A. Western Blotting
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample.[19][20] By using phospho-specific antibodies, we can measure the activation state of key proteins in our signaling pathway.
-
Why Western Blotting? It provides a direct readout of the functional consequences of target engagement. Observing a dose-dependent decrease in the p-Akt/total Akt ratio following treatment with this compound would provide strong evidence that the compound is inhibiting the pathway as hypothesized.[21]
Tier 3: Measuring the Cellular Phenotypic Outcome
The final tier connects target engagement and pathway modulation to a definitive cellular outcome. If this compound inhibits the PI3K/Akt/mTOR pathway, we expect to see an impact on cell proliferation and survival.
A. Cell Proliferation and Apoptosis Assays
-
Proliferation Assays (e.g., MTT, CCK-8): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in signal indicates cytotoxic or cytostatic effects.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based method distinguishes between healthy, apoptotic, and necrotic cells, allowing for the quantification of induced cell death.
-
Why these assays? They provide the ultimate validation that the observed target engagement and pathway inhibition translate into a biologically meaningful, anti-proliferative, or pro-apoptotic effect, which is often the therapeutic goal.
Comparative Data Summary (Hypothetical)
To objectively compare the performance of this compound, all experimental data should be summarized in a clear, tabular format. The table below illustrates how hypothetical results from the validation workflow would be presented.
| Parameter | This compound | Ferulic Acid | LY294002 (Control) | Rationale |
| Target Engagement | ||||
| CETSA (ΔTagg) | +5.2 °C | +2.1 °C | +7.5 °C | Measures target stabilization in cells. A larger shift indicates stronger engagement. |
| SPR (KD) | 1.5 µM | 15 µM | 0.8 µM | Measures binding affinity. A lower KD value indicates a stronger interaction. |
| Pathway Modulation | ||||
| p-Akt IC50 (Western Blot) | 5 µM | 30 µM | 2 µM | Concentration to achieve 50% inhibition of Akt phosphorylation. |
| Phenotypic Outcome | ||||
| Proliferation IC50 (MTT) | 10 µM | 55 µM | 7 µM | Concentration to inhibit cell growth by 50%. |
| Apoptosis EC50 (Annexin V) | 12 µM | >100 µM | 9 µM | Concentration to induce apoptosis in 50% of cells. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[10][22]
-
Cell Culture & Treatment:
-
Culture cells (e.g., a relevant cancer cell line like MCF-7 or PC-3) to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound, Ferulic Acid, LY294002, or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis & Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection & Analysis:
-
Transfer the supernatant (containing soluble protein) to new tubes.
-
Analyze the amount of soluble target protein (e.g., PI3K or Akt) remaining at each temperature using Western Blotting or ELISA.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.
-
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol outlines a general workflow for SPR-based small molecule interaction analysis.[15][18]
-
Chip Preparation & Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the purified target protein (e.g., recombinant PI3K) onto the surface. The goal is to achieve an appropriate density for detecting small molecule binding.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the analytes (this compound, Ferulic Acid, LY294002) in a suitable running buffer.
-
Inject the analytes sequentially over the immobilized target surface, starting with the lowest concentration. Include buffer-only injections for double referencing.
-
Monitor the binding response in real-time, which is measured in Resonance Units (RU).
-
-
Data Processing & Interpretation:
-
Subtract the reference channel signal and the buffer injection signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 3: Western Blot for Pathway Analysis
This protocol provides a standard procedure for analyzing protein phosphorylation.[21]
-
Cell Lysis & Protein Quantification:
-
Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal phosphorylation.
-
Treat cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE & Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[21]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody (e.g., anti-p-Akt, anti-total-Akt, or anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection & Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion and Future Perspectives
This guide outlines a logical and robust workflow to validate the hypothesized mechanism of action for this compound. By integrating direct target engagement assays like CETSA and SPR with functional cellular assays such as Western blotting and proliferation studies, researchers can build a compelling, evidence-based narrative for a compound's MoA. This multi-tiered approach, grounded in scientific integrity, not only validates the primary hypothesis but also provides the quantitative data necessary to compare its efficacy against relevant alternatives and guide future drug development efforts. Should the initial hypothesis prove incorrect, the data gathered will be invaluable in forming new, more accurate hypotheses for subsequent validation.
References
- 1. jocpr.com [jocpr.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. assaygenie.com [assaygenie.com]
- 21. benchchem.com [benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and NMR Data for 2,4-Dimethylcinnamic Acid
Introduction: The Imperative of Orthogonal Analysis
In the landscape of pharmaceutical development and chemical analysis, the unambiguous characterization of a compound is paramount. Relying on a single analytical technique, no matter how powerful, can introduce unseen biases and leave critical questions unanswered. This guide addresses the robust cross-validation of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, using 2,4-Dimethylcinnamic acid as a practical analyte.
HPLC is the industry workhorse for purity determination and quantification, offering exceptional separation capabilities. However, its reliance on response factors, which can vary between analytes and impurities, makes it a relative quantification technique. Conversely, Quantitative NMR (qNMR) provides structural confirmation and is a primary analytical method capable of absolute quantification without the need for a specific reference standard of the analyte itself.[1][2] The signal area in an NMR spectrum is directly proportional to the number of nuclei generating that signal, a fundamental principle that sets it apart from chromatographic methods.[3][4]
By integrating the quantitative purity assessment from HPLC with the detailed structural elucidation and absolute quantification from qNMR, we create a self-validating system that provides a comprehensive and trustworthy characterization of the target molecule.[5][6] This orthogonal approach is not merely good practice; it is a cornerstone of regulatory compliance and scientific integrity, aligning with the principles outlined in guidelines such as the International Council for Harmonisation's Q2(R2).[7][8][9]
The Analytical Workflow: A Dual-Pronged Approach
The cross-validation process begins by splitting a single, homogenous sample of this compound for parallel analysis by both HPLC and qNMR. The results are then critically compared to ensure concordance.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 5. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
A Comparative Guide to the Efficacy of 2,4-Dimethylcinnamic Acid and Its Positional Isomers
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are cornerstone scaffolds in medicinal chemistry, lauded for their diverse pharmacological activities.[1][2] These compounds exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][3] The efficacy of these molecules is not monolithic; it is profoundly influenced by the nature, number, and position of substituents on the phenyl ring. This structure-activity relationship (SAR) is a critical area of investigation for designing derivatives with enhanced potency and specificity.[4]
The Landscape of Dimethylcinnamic Acid Isomers
Positional isomerism in dimethylcinnamic acid involves the differential arrangement of two methyl groups on the phenyl ring. This seemingly subtle structural change can lead to significant variations in physicochemical properties like steric hindrance, electronic distribution, and lipophilicity, which in turn dictate the molecule's interaction with biological targets. The primary positional isomers of dimethylcinnamic acid are illustrated below.
Caption: Positional isomers of Dimethylcinnamic Acid (DMA).
Comparative Efficacy Analysis
The biological activity of cinnamic acid derivatives is highly dependent on the substitution pattern on the phenyl ring. While specific data for all dimethyl isomers is limited, we can infer potential trends based on studies of other disubstituted cinnamic acids.
Antimicrobial Activity
Cinnamic acids exert their antimicrobial effects primarily by disrupting microbial cell membranes and inhibiting essential enzymes.[5][6] The position of substituents plays a crucial role in this activity.
Studies on other disubstituted isomers provide valuable insights. For example, among chlorocinnamic acid isomers, the 4-chloro (para) derivative has been the most extensively studied for its antimicrobial effects.[5] Similarly, for coumaric acid (hydroxycinnamic acid), the 2-coumaric acid (ortho) isomer showed the highest activity against M. tuberculosis, while the 4-coumaric acid (para) isomer was also effective against various bacteria.[7][8] This suggests that substitutions at the ortho and para positions can be particularly effective. The electron-donating nature of methyl groups could enhance the disruption of the negatively charged bacterial membrane.
Hypothesized Ranking of Antimicrobial Efficacy for Dimethyl Isomers:
-
Potentially Higher Activity: 2,4- and 3,4-dimethylcinnamic acids. The para-position often enhances activity, and an additional ortho or meta methyl group could further increase lipophilicity, aiding membrane interaction.
-
Potentially Moderate Activity: 2,6-dimethylcinnamic acid. While having two ortho groups could increase steric hindrance, potentially lowering activity, it might also confer unique inhibitory properties.
-
Potentially Lower Activity: 3,5-dimethylcinnamic acid. Substitutions at the meta positions sometimes result in lower activity compared to ortho and para positions.[7]
| Compound/Derivative | Target Organism | Metric (MIC) | Reference (Analogous Compounds) |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 µM | [5] |
| 4-Chlorocinnamic acid | Escherichia coli | 708 µM | [5] |
| 2-Coumaric acid | M. tuberculosis | 122 µM | [7] |
| 4-Coumaric acid | P. syringe, E. coli | ~2.0 mM | [8] |
| Cinnamic Acid (unsubstituted) | M. tuberculosis | 270–675 µM | [7] |
| Cinnamic Acid (unsubstituted) | Most Bacteria | >5.0 mM | [7] |
Note: This table presents data for analogous compounds to illustrate the impact of substituent position. MIC = Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Cinnamic acid derivatives can modulate inflammation by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and downregulating pro-inflammatory cytokines.[3][9]
Research on dimethoxycinnamic acid derivatives has shown that these compounds possess significant anti-inflammatory and hypolipidemic properties.[9][10][11] For instance, derivatives of 3,4-dimethoxycinnamic acid demonstrated a notable reduction in carrageenan-induced rat paw edema, with an efficacy comparable to some non-steroidal anti-inflammatory drugs (NSAIDs).[9][12] This suggests that vicinal substitutions (on adjacent carbons like the 3 and 4 positions) can be highly effective. The electron-donating methyl groups in dimethylcinnamic acid isomers would be expected to influence the electronic properties of the molecule, potentially enhancing its ability to interact with inflammatory targets.
Antioxidant Activity
The antioxidant capacity of cinnamic acid derivatives is often attributed to their ability to scavenge free radicals.[10] This activity is heavily influenced by the substituents on the phenyl ring. The presence of electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, is known to increase antioxidant activity by stabilizing the resulting phenoxy radical.[13]
Methyl groups (-CH₃) are also electron-donating, suggesting that dimethylcinnamic acids would possess antioxidant properties. Studies on dimethoxycinnamic acid isomers have shown that the substitution pattern is key. For example, 3,5-dimethoxy-4-hydroxy-cinnamic acid (sinapic acid) is a more potent antioxidant than 3-methoxy-4-hydroxy-cinnamic acid (ferulic acid), which in turn is more potent than 4-hydroxy-cinnamic acid (p-coumaric acid).[14] This highlights that both the number and position of electron-donating groups are critical. It is plausible that isomers like 3,4- and 2,4-dimethylcinnamic acid would exhibit notable antioxidant activity due to the combined electron-donating effect of the two methyl groups.
| Derivative Type | Key Finding | Inference for Dimethyl Isomers | Reference |
| Dihydroxycinnamic acids | Possess higher lipophilicity and antioxidant capacity in lipid peroxidation assays. | Dimethyl groups also increase lipophilicity, potentially enhancing activity in lipid environments. | [13] |
| Dimethoxycinnamic acids | 3,4- and 3,5-dimethoxy derivatives show strong antioxidant and anti-inflammatory effects. | 3,4- and 3,5-dimethyl isomers are promising candidates for similar activities. | [9][10] |
| Chlorocinnamic acids | Para-substitution (4-chloro) appears to be favorable for antimicrobial activity. | Para-substitution (e.g., in 2,4- or 3,4-dimethyl) may be a key feature for efficacy. | [5] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature for disubstituted cinnamic acids, we can establish a set of guiding principles for the SAR of dimethylcinnamic acid isomers:
-
Role of the Acrylic Acid Side Chain : The unsaturated double bond and the carboxylic acid group are generally essential for the biological activity of cinnamic acids. Modifications here, such as esterification, can alter potency and bioavailability.[15]
-
Impact of Phenyl Ring Substituents :
-
Electronic Effects : Methyl groups are weakly electron-donating. This property can increase the electron density of the phenyl ring, which may enhance interactions with biological targets and improve radical scavenging ability.
-
Positional Importance : The location of the substituents is critical. Para-substitution (position 4) is frequently associated with enhanced biological activity across different assays, including antimicrobial and α-glucosidase inhibition.[7][16] Ortho-substitution (position 2) can also lead to high potency, though it may introduce steric effects.[7]
-
Lipophilicity : The addition of two methyl groups significantly increases the lipophilicity of the cinnamic acid backbone. This can enhance the molecule's ability to cross biological membranes, such as the cell membranes of bacteria or the membranes of subcellular organelles, which may be crucial for its mechanism of action.[13]
-
Key Experimental Methodologies
To ensure scientific integrity, the efficacy of these compounds must be validated through standardized, reproducible protocols.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for the Broth Microdilution Assay to determine MIC.[17]
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve the dimethylcinnamic acid isomers in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with only the growth medium and bacteria (positive control) and wells with only the growth medium (negative control).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
Step-by-Step Methodology:
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Compound Preparation: Prepare various concentrations of the test compounds (dimethylcinnamic acid isomers) in methanol.
-
Reaction: Add the compound solutions to the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[17]
Caption: Simplified mechanism of DPPH radical scavenging by an antioxidant.
Conclusion
The efficacy of this compound and its isomers is intrinsically linked to the specific arrangement of the methyl groups on the phenyl ring. While direct comparative data remains limited, a systematic review of the structure-activity relationships of analogous disubstituted cinnamic acids provides a strong predictive framework. Evidence suggests that isomers with substitutions at the para and ortho positions, such as 2,4- and 3,4-dimethylcinnamic acid, are likely to exhibit pronounced antimicrobial, anti-inflammatory, and antioxidant activities. The increased lipophilicity and electron-donating nature of the dimethyl substituents are key drivers of this enhanced efficacy.
To definitively establish a hierarchy of potency, future research must focus on the systematic synthesis and head-to-head biological evaluation of all positional isomers of dimethylcinnamic acid. Such studies will not only clarify the therapeutic potential of these specific compounds but also contribute to a more nuanced understanding of the structure-activity relationships that govern the entire class of cinnamic acid derivatives, paving the way for the rational design of novel therapeutic agents.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes for 2,4-Dimethylcinnamic Acid: A Guide for Researchers
In the landscape of pharmaceutical research and development, the synthesis of specifically substituted aromatic compounds is a cornerstone of new molecular entity generation. 2,4-Dimethylcinnamic acid, a substituted aromatic carboxylic acid, presents an interesting case study for the comparative analysis of classical and modern synthetic methodologies. Its potential applications as a building block in medicinal chemistry necessitate efficient and scalable synthetic routes. This guide provides a head-to-head comparison of four prominent synthetic strategies for the preparation of this compound: the Perkin reaction, the Knoevenagel condensation, the Heck reaction, and the Wittig reaction.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer insights into the rationale behind experimental choices, potential challenges, and the relative merits of each approach. All protocols are presented with the aim of being self-validating, and key mechanistic concepts are supported by authoritative references.
The Perkin Reaction: A Classic Approach to Cinnamic Acids
The Perkin reaction, first reported by William Henry Perkin in 1868, is a venerable method for the synthesis of α,β-unsaturated aromatic acids.[1][2] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst.[3] For the synthesis of this compound, this entails the reaction of 2,4-dimethylbenzaldehyde with acetic anhydride and an acetate salt.
Mechanistic Rationale
The reaction is initiated by the formation of an enolate from acetic anhydride, facilitated by the acetate base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dimethylbenzaldehyde. The resulting alkoxide undergoes a series of steps involving acetylation and elimination to yield the unsaturated product after hydrolysis. A significant drawback of the traditional Perkin reaction is the requirement for high temperatures and often prolonged reaction times.[4] To address this, a microwave-assisted variation offers a more rapid and efficient alternative.[5]
Experimental Protocol: Microwave-Assisted Perkin Reaction
Materials:
-
2,4-Dimethylbenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Deionized water
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a microwave reactor vessel, combine 2,4-dimethylbenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.2 eq).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 160 °C) for a predetermined time (e.g., 10-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Carefully add water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude solid in a saturated sodium bicarbonate solution and wash with dichloromethane to remove any unreacted aldehyde.
-
Acidify the aqueous layer with concentrated hydrochloric acid to re-precipitate the this compound.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Diagram: Perkin Reaction
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,4-Dimethylcinnamic Acid
As a conscientious researcher, ensuring the safe and compliant disposal of laboratory chemicals is as crucial as the innovative work you conduct. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dimethylcinnamic acid, moving beyond mere compliance to foster a culture of safety and environmental stewardship in your laboratory. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Understanding the Compound: Hazard Profile of Cinnamic Acid Derivatives
Key Hazard Information (based on related compounds):
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | P264, P280, P302+P352, P332+P317, P362+P364[2] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[2][3] | P280, P305+P351+P338, P337+P313[2] |
This information underscores the importance of preventing exposure during handling and disposal. The primary goal of the disposal procedure is to contain the chemical and prevent its release into the environment or accidental exposure to personnel.
The Core of Safe Disposal: A Step-by-Step Protocol
The disposal of any chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[4] Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with all applicable federal, state, and local regulations.[5]
Step 1: Waste Identification and Characterization
The first and most critical step is to determine if the this compound waste is considered hazardous. Laboratory chemical waste is generally treated as hazardous unless it has been explicitly determined to be non-hazardous by your institution's EHS office.[6]
-
Pure, Unused this compound: This should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.[6][7]
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are grossly contaminated with this compound should also be treated as hazardous waste.[6][7] Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[7]
-
Solutions: If the this compound is in a solvent, the entire solution is considered hazardous waste. The hazards of the solvent must also be considered when labeling the waste container.
-
Empty Containers: An empty container that held this compound can typically be disposed of as regular trash once all the waste has been poured out and the container has been triple-rinsed with a suitable solvent.[6][7] The rinseate must be collected and disposed of as hazardous waste.[6] Be sure to deface or remove all labels from the empty container before disposal.[6][7]
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.[6][7]
-
Choose the Right Container: Use a container that is chemically compatible with this compound and any solvents present. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is generally appropriate.[4][8] The container must be in good condition, free from damage or deterioration.[4]
-
Segregate Waste Streams:
Step 3: Proper Labeling
Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the waste.[9]
Your waste container must be labeled with the words "Hazardous Waste."[9][10] The label must also include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
A clear indication of the hazards (e.g., "Irritant," "Corrosive" if applicable).[10]
-
The approximate percentage of each component if it is a mixture.[10]
-
The date the container was first used for waste accumulation.
Your institution's EHS department will provide standardized hazardous waste tags that must be completed and attached to the container.[5]
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[5][10]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4] A designated area within a chemical fume hood is often a good choice.[10]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[5][11]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[6][7] Once a container is full, it must be removed from the SAA within three days.[10]
Step 5: Arranging for Disposal
You are responsible for the waste until it is collected by trained EHS personnel.
-
Request a Pickup: Once your waste container is full or you are finished with the project, submit a waste collection request to your institution's EHS department.[6]
-
Never Dispose of Down the Drain: this compound should not be disposed of down the sewer system.[1] This is to prevent environmental contamination and potential damage to the wastewater treatment system.
-
Final Disposal Method: The ultimate disposal will be handled by a licensed chemical waste disposal facility. For a compound like this compound, this will likely involve controlled incineration with flue gas scrubbing or placement in a secure chemical landfill.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Waste Minimization: A Proactive Approach
The most effective way to manage chemical waste is to minimize its generation in the first place.[11] Consider these strategies in your research:
-
Source Reduction: Order only the quantity of this compound that you need for your experiments.[5]
-
Scale Reduction: If possible, reduce the scale of your experiments to decrease the volume of waste produced.[5]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to identify surplus chemicals that could be shared with other labs.[5][8]
By adhering to these detailed procedures, you not only ensure the safe and compliant disposal of this compound but also contribute to a robust safety culture within your institution. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they will provide the definitive procedures for your location.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. medlabmag.com [medlabmag.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. iip.res.in [iip.res.in]
Navigating the Safe Handling of 2,4-Dimethylcinnamic Acid: A Guide to Personal Protective Equipment and Disposal
Immediate Safety Profile: Understanding the Risks
Based on extensive data from analogous compounds such as 2,4-Dimethoxycinnamic acid and other substituted cinnamic acids, 2,4-Dimethylcinnamic acid is anticipated to be a solid irritant.[1][2][3] The primary hazards associated with this and similar aromatic carboxylic acids are:
-
Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation (Category 2A): Contact with eyes can lead to significant irritation and potential damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.
These hazards necessitate a comprehensive approach to personal protective equipment (PPE) to create a barrier between the researcher and the chemical.
Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following is a detailed breakdown of the required equipment, explaining the "why" behind each choice to empower you to make informed safety decisions.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling this compound in solid form.[4]
-
Enhanced Protection: When there is a risk of splashing (e.g., when making solutions) or significant dust generation, chemical splash goggles are required. For larger quantities or operations with a higher risk of dispersal, a full-face shield worn over safety glasses provides the most comprehensive protection.
-
The Rationale: The carboxylic acid group and the aromatic ring structure contribute to the irritant nature of cinnamic acid derivatives. The eyes are particularly vulnerable to this irritation, and direct contact can cause significant discomfort and potential injury.[2][3]
Hand Protection: Selecting the Right Glove Material
-
Recommended Gloves: For handling solid this compound and for short-term contact with solutions, nitrile gloves are a suitable choice.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
For Prolonged Contact or Immersion: If extended contact with a solution of this compound is anticipated, more robust glove materials such as butyl or Viton should be considered. Consult a glove compatibility chart for the specific solvent being used.
-
The Rationale: While nitrile gloves offer good general resistance to a variety of chemicals, including weak acids, their performance can be compromised by certain organic solvents.[6] Aromatic compounds can, in some cases, degrade nitrile over time. Therefore, for anything other than incidental contact, verifying compatibility with the specific solvent is a critical step.
Body Protection: Shielding from Incidental Contact
-
Standard Attire: A standard laboratory coat should be worn at all times and kept fully buttoned.
-
Material Considerations: Ensure the lab coat is made of a material appropriate for the solvents being used. For work with flammable solvents, a flame-resistant lab coat is necessary.
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
-
The Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from spills and contamination.[1] In the event of a significant spill, the lab coat can be quickly removed to minimize exposure.
Respiratory Protection: Mitigating Inhalation Risks
-
Primary Control: The most effective way to prevent inhalation of this compound dust is to handle the solid material within a certified chemical fume hood.
-
When a Respirator is Necessary: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.
-
The Rationale: Fine powders of organic compounds can be easily aerosolized during handling, posing an inhalation hazard. The respiratory tract is sensitive to irritants, and repeated exposure can lead to chronic issues.
Hazard and Protection Summary
| Hazard Category | GHS Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Skin Irritation (Category 2) | Chemical-resistant gloves (Nitrile for incidental contact), Lab coat |
| Eye Contact | Serious Eye Irritation (Category 2A) | Safety glasses with side shields (minimum), Chemical splash goggles, Face shield (for splash/dust risk) |
| Inhalation | Respiratory Tract Irritation | Use in a chemical fume hood, NIOSH-approved respirator if engineering controls are inadequate |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict protocol is essential for minimizing risk.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the fume hood is functioning correctly before you begin.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed above.
-
Ensure your gloves are the correct size and are free from any defects.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
-
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical and legally mandated aspect of the chemical lifecycle.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for solid chemical waste.
-
Solutions: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for non-halogenated organic waste (assuming a non-halogenated solvent). Do not mix with other waste streams.[7]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.[1]
-
-
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
By integrating these detailed safety and disposal protocols into your daily laboratory operations, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal responsibility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. gloves.com [gloves.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
